molecular formula C22H18F4N6O B15618008 JNJ-54717793

JNJ-54717793

Cat. No.: B15618008
M. Wt: 458.4 g/mol
InChI Key: NWUAUSABGZEYEW-WQVCFCJDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-54717793 is a useful research compound. Its molecular formula is C22H18F4N6O and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18F4N6O

Molecular Weight

458.4 g/mol

IUPAC Name

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone

InChI

InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1

InChI Key

NWUAUSABGZEYEW-WQVCFCJDSA-N

Origin of Product

United States

Foundational & Exploratory

JNJ-54717793: A Technical Guide to a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-54717793, a novel, brain-penetrant, and selective antagonist of the orexin-1 receptor (OX1R). The document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows. This information is intended to support further research and development efforts in the field of orexin-targeted therapeutics.

Core Compound Characteristics

This compound, chemically identified as (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine), is a high-affinity and potent OX1R antagonist.[1][2] It has demonstrated significant selectivity for the OX1R over the orexin-2 receptor (OX2R), making it a valuable tool for elucidating the specific physiological roles of the OX1R.[1][2] Preclinical studies have highlighted its potential as a therapeutic agent for anxiety and panic disorders, with a notable absence of sedative effects commonly associated with dual orexin (B13118510) receptor antagonists.[1][2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Antagonism
TargetSpeciesAssay TypeRadioligandpKi / KipKBSelectivity (OX1R vs. OX2R)
OX1R HumanRadioligand Binding[³H]-SB6740427.83 / 16 nM[1][4]7.76[5]~50-fold[1][2]
OX1R RatRadioligand Binding[³H]-SB6740427.84[1]7.72[5]-
OX2R HumanRadioligand Binding[³H]-EMPA- / 700 nM[4]--
Table 2: In Vivo Efficacy and Target Engagement
ModelSpeciesEndpointDoseEffect
CO₂ Induced Panic Model RatAttenuation of pressor responses30 mg/kgSignificant attenuation of CO₂-induced pressor responses.[1]
Sodium Lactate Induced Panic-like Behavior RatAttenuation of panic-like behaviors-Attenuated sodium lactate-induced panic-like behaviors and cardiovascular responses.[1]
Sleep-Wake Architecture (OX2R Knockout Mice) MouseREM Sleep30 mg/kgSelectively promoted rapid eye movement (REM) sleep, indicating in vivo target engagement.[1][3]
Ex Vivo Receptor Occupancy RatOX1R occupancy in the brain-Demonstrated dose-dependent crossing of the blood-brain barrier and occupation of OX1Rs.[1]

Signaling Pathways and Mechanism of Action

Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions by activating the G protein-coupled receptors OX1R and OX2R.[6][7] OX1R exhibits a higher affinity for Orexin-A.[7][8] The binding of orexin to OX1R primarily initiates Gq protein-coupled signaling cascades.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OrexinA Orexin-A OX1R OX1R OrexinA->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC CellularResponse Neuronal Excitability Ca_release->CellularResponse Leads to PKC->CellularResponse Contributes to

Caption: Orexin-A binding to OX1R activates the Gq protein, leading to PLC activation, subsequent IP3 and DAG production, intracellular calcium release, and ultimately increased neuronal excitability.

This compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and thereby inhibiting the downstream signaling cascade.

Antagonist_Mechanism_of_Action OrexinA Orexin-A OX1R OX1R OrexinA->OX1R Binding JNJ54717793 This compound JNJ54717793->OX1R Competitive Binding Signaling Downstream Signaling OX1R->Signaling Activation Radioligand_Binding_Workflow start Start cell_culture CHO Cell Culture (hOX1R, rOX1R, or hOX2R) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with Radioligand & this compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀, Ki) scintillation->analysis end End analysis->end Calcium_Flux_Assay_Workflow start Start cell_seeding Seed Cells in Microplate start->cell_seeding dye_loading Load with Calcium- Sensitive Dye cell_seeding->dye_loading compound_addition Add this compound dye_loading->compound_addition agonist_challenge Challenge with Orexin-A (EC₈₀) compound_addition->agonist_challenge fluorescence_reading Measure Fluorescence (e.g., FLIPR) agonist_challenge->fluorescence_reading data_analysis Data Analysis (pKB) fluorescence_reading->data_analysis end End data_analysis->end

References

The Discovery and Development of JNJ-54717793: A Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-54717793 is a potent, selective, and orally bioavailable antagonist of the orexin-1 receptor (OX1R) that has been investigated for its therapeutic potential in anxiety and panic disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a structured summary of its pharmacological and pharmacokinetic properties. Visual diagrams of its signaling pathway, discovery workflow, and experimental procedures are included to facilitate a deeper understanding of this novel therapeutic agent.

Introduction

The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, plays a critical role in regulating various physiological processes, including sleep-wake cycles, appetite, and stress responses. While dual orexin receptor antagonists have been successfully developed for the treatment of insomnia, the selective antagonism of OX1R has emerged as a promising strategy for treating anxiety, panic, and addiction-related disorders.[1][2] this compound was identified by Janssen Research & Development as a clinical candidate for the selective blockade of OX1R.[3] This document details the scientific journey of this compound from a non-selective lead compound to a potent and selective OX1R antagonist with demonstrated efficacy in preclinical models of panic.

Discovery and Optimization

This compound was discovered through a medicinal chemistry program aimed at optimizing a non-selective dual orexin receptor antagonist (DORA) based on a substituted azabicyclo[2.2.1]heptane scaffold.[3] The initial lead compound exhibited only a 6-fold selectivity for OX1R over OX2R.[4] A systematic structure-activity relationship (SAR) study focused on modifications of the nitrogen heterocycles of the lead compound to enhance selectivity. This effort led to the identification of [3-fluoro-2-(pyrimidin-2-yl)phenyl][(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino}-7-azabicyclo[2.2.1]heptan-7-yl]methanone, this compound, which demonstrated a significant improvement in selectivity for OX1R.[3][4]

G cluster_0 Lead Identification & Optimization lead_compound Non-selective DORA (Azabicyclo[2.2.1]heptane) sar Structure-Activity Relationship (SAR) Studies lead_compound->sar modifications Modifications of Nitrogen Heterocycles sar->modifications selectivity_screen Selectivity Screening (OX1R vs. OX2R) modifications->selectivity_screen er_screen Estrogen Receptor (ER) Counter-Screening selectivity_screen->er_screen candidate Identification of This compound er_screen->candidate

Figure 1: Discovery workflow for this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the orexin-1 receptor. Orexin-A, the endogenous ligand, binds to OX1R, a Gq-protein coupled receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i), which in turn activates various downstream signaling pathways. By binding to OX1R, this compound prevents the binding of orexin-A and the subsequent activation of this signaling cascade, thereby attenuating the physiological responses mediated by OX1R activation, such as those involved in panic and anxiety.[5]

G cluster_0 Orexin-1 Receptor Signaling Pathway Orexin_A Orexin-A OX1R OX1R (Gq-coupled) Orexin_A->OX1R Activates JNJ_54717793 This compound JNJ_54717793->OX1R Blocks PLC Phospholipase C (PLC) OX1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Intracellular Ca2+ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream

Figure 2: Orexin-1 receptor signaling and antagonism by this compound.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was characterized through radioligand binding and functional assays.

Quantitative Data
ParameterSpeciesReceptorValue
Binding Affinity (Ki) HumanOX1R16 nM[4]
HumanOX2R700 nM[4]
RatOX1R14.5 nM[5]
Functional Antagonism (pKB) HumanOX1R7.83[5]
RatOX1R7.84[5]
Selectivity HumanOX1R vs. OX2R~50-fold[5][6]
Plasma EC50 RatOX1R Occupancy85 ng/mL

Table 1: In Vitro Pharmacological Data for this compound

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for human and rat OX1R and human OX2R.

Protocol:

  • Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing either human OX1R, rat OX1R, or human OX2R are prepared.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-SB-674042 for OX1R binding and [³H]-EMPA for OX2R binding.[5]

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound in the assay buffer.

  • Termination: The binding reaction is terminated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity bound to the filter is quantified using a liquid scintillation counter.

  • Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Objective: To determine the functional antagonist potency (pKB) of this compound at human and rat OX1R.

Protocol:

  • Cell Culture: CHO-K1 cells expressing either human or rat OX1R are cultured in appropriate media.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Addition: this compound is added to the cells at various concentrations and incubated.

  • Agonist Stimulation: Cells are stimulated with an EC80 concentration of Orexin-A.[5]

  • Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium indicator using a fluorescence plate reader.

  • Data Analysis: The antagonist potency (pKB) is calculated from the inhibition of the Orexin-A-induced calcium response.

In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of this compound was evaluated in preclinical models of panic, and its pharmacokinetic profile was assessed in multiple species.

Quantitative Data
ParameterMouseRatDogNon-human Primate
Clearance ModerateModerateLowModerate
Oral Bioavailability GoodGoodGoodGood
Brain Penetration YesYesN/AN/A

Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound [3]

Experimental Protocols

Objective: To evaluate the efficacy of this compound in a preclinical model of panic.

G cluster_0 CO2-Induced Panic Model Workflow acclimation Acclimation of Rats to Test Chamber dosing Oral Administration of This compound or Vehicle acclimation->dosing baseline Baseline Recording (Cardiovascular & Behavioral) dosing->baseline co2_exposure Exposure to 20% CO2 for a defined period baseline->co2_exposure post_exposure Post-Exposure Monitoring co2_exposure->post_exposure data_analysis Data Analysis (Changes in heart rate, blood pressure, and behavior) post_exposure->data_analysis

Figure 3: Experimental workflow for the CO2-induced panic model in rats.

Protocol:

  • Animal Subjects: Adult male Sprague-Dawley rats are used.

  • Surgical Implantation: Animals are surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters (heart rate, blood pressure).

  • Acclimation: Rats are acclimated to the testing chambers.

  • Drug Administration: this compound (e.g., 3, 10, 30 mg/kg) or vehicle is administered orally at a specified time before the CO2 challenge.[5]

  • Baseline Measurement: Baseline cardiovascular and behavioral data are recorded.

  • CO2 Challenge: The chamber is infused with a mixture of 20% CO2 and 80% room air for a set duration (e.g., 5-10 minutes).

  • Behavioral Assessment: Panic-like behaviors (e.g., freezing, escape attempts) are recorded and scored.

  • Data Analysis: Changes in cardiovascular parameters and behavioral scores are compared between the this compound-treated and vehicle-treated groups.

Results from this model showed that this compound dose-dependently attenuated CO2-induced panic-like behaviors and the associated cardiovascular responses, without affecting baseline activity.[5][6][7]

Clinical Development

Based on its promising preclinical profile, this compound was advanced into clinical development as a potential treatment for anxiety disorders. Preliminary human pharmacokinetic data and dose predictions suggested that human doses could range between 50 and 320 mg.[4]

Conclusion

This compound is a testament to the successful application of rational drug design, leading to the development of a highly selective OX1R antagonist from a non-selective precursor. Its potent in vitro activity, favorable pharmacokinetic properties, and demonstrated efficacy in preclinical models of panic underscore the therapeutic potential of selective OX1R antagonism for the treatment of anxiety and related disorders. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug development. the field of neuroscience and drug development.

References

JNJ-54717793: A Technical Overview of a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-54717793 is a potent, selective, and orally bioavailable antagonist of the orexin-1 receptor (OX1R).[1][2][3] Developed by Janssen Research & Development, this compound has demonstrated the ability to penetrate the blood-brain barrier and engage with its target in the central nervous system.[1][4] Preclinical studies have highlighted its potential therapeutic utility in the treatment of anxiety and panic disorders, distinguishing its functional profile from dual orexin (B13118510) receptor antagonists primarily used for sleep disorders.[2][5] This document provides a comprehensive technical guide on the function, experimental validation, and mechanistic pathways associated with this compound.

Core Function and Mechanism of Action

This compound functions as a selective antagonist of the orexin-1 receptor (OX1R).[3][4] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, stress, and reward-seeking behaviors.[6] Orexin neurons, located in the lateral hypothalamus, are activated by anxiogenic stimuli and project to brain regions associated with anxiety and panic.[1][7]

By selectively blocking OX1R, this compound is thought to modulate the downstream signaling cascades initiated by orexin-A, which has a higher affinity for OX1R. This targeted antagonism is hypothesized to reduce the physiological and behavioral responses to stress and panicogenic stimuli without causing the sedative effects associated with dual OX1R/OX2R or selective OX2R antagonists.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity [1][3][5]

TargetSpeciesRadioligandKi (nM)pKi
OX1RHuman[3H]-SB674042167.83
OX1RRat[3H]-SB674042-7.84
OX2RHuman[3H]-EMPA700-

Table 2: Functional Antagonism [1]

ReceptorSpeciesAssaypKB
OX1RHumanIntracellular Calcium Mobilization-
OX1RRatIntracellular Calcium Mobilization-

Table 3: In Vivo Pharmacokinetics and Efficacy [3]

ParameterSpeciesValue
Plasma EC50-85 ng/mL
Clearance (5 mg/kg, p.o.)-Low

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the orexin signaling pathway.

Orexin_A Orexin-A OX1R Orexin-1 Receptor (OX1R) Orexin_A->OX1R Binds to Gq_PLC Gq/11 -> PLC Activation OX1R->Gq_PLC JNJ_54717793 This compound JNJ_54717793->OX1R Antagonizes Blocked_Response Attenuation of Anxiety/Panic Response JNJ_54717793->Blocked_Response IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation & Anxiety/Panic Response Ca_PKC->Neuronal_Excitation

Caption: Mechanism of this compound action on the orexin signaling pathway.

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for human OX1R and OX2R, and rat OX1R.

  • Methodology: Competitive radioligand binding assays were performed.[1]

    • Membrane Preparation: Membranes were prepared from cells stably expressing either human OX1R, human OX2R, or rat OX1R.

    • Radioligands: [3H]-SB674042 was used for OX1R and [3H]-EMPA for OX2R.[1]

    • Assay Conditions: Membranes were incubated with the respective radioligand and varying concentrations of this compound.

    • Detection: Bound radioactivity was measured using a scintillation counter.

    • Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Functional Antagonism Assay
  • Objective: To assess the functional antagonist potency (pKB) of this compound.

  • Methodology: An intracellular calcium mobilization assay was utilized.[1]

    • Cell Lines: Cells expressing either human or rat OX1R were used.

    • Stimulation: Cells were stimulated with an EC80 concentration of Orexin-A.

    • Treatment: Prior to stimulation, cells were incubated with varying concentrations of this compound.

    • Measurement: Changes in intracellular calcium levels were measured using a fluorescent calcium indicator.

    • Data Analysis: The antagonist dissociation constant (KB) was determined, and the pKB was calculated.

In Vivo Model of CO2-Induced Panic
  • Objective: To evaluate the efficacy of this compound in a preclinical model of panic.

  • Methodology: A rat model of CO2-induced panic was employed.[1][8]

    • Subjects: Male Sprague-Dawley rats were used.

    • Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg.[1]

    • Panic Provocation: Rats were exposed to an elevated concentration of CO2 to induce panic-like behaviors and cardiovascular responses.

    • Outcome Measures: Behavioral responses (e.g., freezing) and cardiovascular parameters (e.g., heart rate, blood pressure) were monitored and recorded.[1]

    • Analysis: The effects of this compound on CO2-induced changes were compared to a vehicle control group.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

start Start: Compound Synthesis in_vitro In Vitro Characterization start->in_vitro binding Receptor Binding Assays (OX1R vs OX2R) in_vitro->binding functional Functional Antagonism Assays (Calcium Mobilization) in_vitro->functional in_vivo In Vivo Evaluation binding->in_vivo functional->in_vivo pk Pharmacokinetics (Oral Bioavailability, Brain Penetration) in_vivo->pk efficacy Efficacy Models (CO2-Induced Panic, Sodium Lactate) in_vivo->efficacy target_engagement Target Engagement (REM Sleep in OX2R KO Mice) in_vivo->target_engagement end Candidate for Clinical Development pk->end efficacy->end target_engagement->end

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly selective OX1R antagonist with demonstrated central nervous system activity. Its pharmacological profile, characterized by high affinity for OX1R and potent functional antagonism, supports its investigation as a novel therapeutic agent. Preclinical studies in rodent models of panic have shown that this compound can attenuate panic-like behaviors and associated cardiovascular responses without inducing sedation.[1][4] These findings suggest that selective OX1R antagonism represents a promising strategy for the treatment of anxiety disorders.[7][9] Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations.

References

JNJ-54717793: A Comprehensive Technical Guide to a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of JNJ-54717793, a potent and selective orexin-1 receptor (OX1R) antagonist. The information is compiled from various scientific publications and is intended for an audience with a background in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a novel, brain-penetrant small molecule.[1][2][3] Its chemical identity and known physicochemical properties are summarized below.

Chemical Name: (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine)[1][2]

Chemical Structure:

this compound Chemical Structure

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₁₈F₄N₆OMedKoo Biosciences
Molecular Weight 458.42 g/mol MedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Physical Form SolidMedchemExpress

Pharmacological Properties

This compound is a high-affinity and selective antagonist of the orexin-1 receptor (OX1R), with significantly lower affinity for the orexin-2 receptor (OX2R).[2][3] This selectivity profile suggests its potential for therapeutic applications where specific modulation of the OX1R pathway is desired, potentially avoiding the sedative effects associated with dual orexin (B13118510) receptor antagonism.[4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the orexin-1 receptor. Orexin-A and orexin-B are neuropeptides that play a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses, by binding to OX1R and OX2R. By selectively blocking OX1R, this compound is hypothesized to modulate the downstream signaling pathways associated with this receptor, which are implicated in anxiety and panic disorders.[5][6]

In Vitro Pharmacology

The binding affinity and functional potency of this compound have been characterized in various in vitro assays.

Table 2: In Vitro Pharmacological Profile of this compound

ParameterSpeciesValueSource
OX1R Binding Affinity (pKi) Human7.83Bonaventure et al., 2017
OX1R Binding Affinity (pKi) Rat7.84Bonaventure et al., 2017
OX2R Binding Affinity (pKi) Human<6.1Bonaventure et al., 2017
OX1R Functional Potency (pKB) Human7.76Bonaventure et al., 2017
OX1R Functional Potency (pKB) Rat7.72Bonaventure et al., 2017
Selectivity (OX1R vs. OX2R) Human~50-foldBonaventure et al., 2017
Plasma EC₅₀ Not Specified85 ng/mLMedchemExpress
Human OX1R Ki Human16 nMMedchemExpress
Human OX2R Ki Human700 nMMedchemExpress
In Vivo Pharmacology & Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in attenuating panic-like behaviors. The compound is orally bioavailable and crosses the blood-brain barrier to occupy OX1 receptors in the brain.[2][4]

In rodent models, this compound has been shown to:

  • Attenuate panic-like behaviors and cardiovascular responses induced by panicogenic stimuli such as CO₂ and sodium lactate.[2][5]

  • Demonstrate target engagement in the brain through ex vivo receptor occupancy studies.[2]

  • Selectively promote REM sleep in OX2R knockout mice, further confirming its specific in vivo engagement of OX1R.[2]

  • Exhibit anxiolytic effects without causing significant sedation or altering baseline locomotor activity.[2]

Signaling Pathways and Experimental Workflows

Orexin-1 Receptor Signaling Pathway

This compound acts by blocking the signaling cascade initiated by the binding of orexin-A and orexin-B to the OX1R, a G-protein coupled receptor (GPCR). This pathway is primarily linked to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Orexin_Signaling_Pathway Orexin Orexin A / Orexin B OX1R Orexin 1 Receptor (OX1R) Orexin->OX1R Gq Gq Protein OX1R->Gq Activates JNJ This compound JNJ->OX1R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation, Anxiety-related behaviors) Ca->Response PKC->Response

Caption: Orexin-1 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow: In Vitro Characterization

The in vitro characterization of this compound typically involves a series of assays to determine its binding affinity and functional activity at the orexin receptors.

In_Vitro_Workflow Start Start: Compound Synthesis and Purification Binding Radioligand Binding Assay Start->Binding Functional Functional Assay (e.g., Calcium Mobilization) Start->Functional Data_Binding Determine Ki values for OX1R and OX2R Binding->Data_Binding Data_Functional Determine pKB/IC50 values for OX1R and OX2R Functional->Data_Functional Selectivity Calculate Selectivity Ratio (OX1R vs. OX2R) Data_Binding->Selectivity Data_Functional->Selectivity End End: In Vitro Profile Established Selectivity->End

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Experimental Workflow: In Vivo Evaluation in a Panic Model

The anxiolytic potential of this compound is evaluated in preclinical animal models that mimic aspects of human panic disorder.

In_Vivo_Workflow Start Start: Animal Acclimation and Group Assignment Dosing Oral Administration of This compound or Vehicle Start->Dosing Panic_Induction Induction of Panic-like State (e.g., CO₂ Inhalation) Dosing->Panic_Induction Behavioral Behavioral Assessment (e.g., Social Interaction Test) Panic_Induction->Behavioral Physiological Physiological Monitoring (e.g., Heart Rate, Blood Pressure) Panic_Induction->Physiological Data_Analysis Data Analysis and Comparison between Treatment Groups Behavioral->Data_Analysis Physiological->Data_Analysis Conclusion Conclusion on Anxiolytic Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in a rodent model of panic.

Experimental Protocols

Detailed, step-by-step protocols are often proprietary. However, based on published literature, the following methodologies are representative of the key experiments conducted to characterize this compound.

Radioligand Binding Assay (for Affinity Determination)
  • Membrane Preparation: Membranes are prepared from cells stably expressing either human or rat OX1R or OX2R.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) is used.

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]-SB-674042 for OX1R) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Inhibition constants (Ki) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for Functional Activity)
  • Cell Culture: Cells expressing the orexin receptor of interest are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of the antagonist (this compound) are added, followed by a fixed concentration of an orexin agonist (e.g., Orexin-A).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and functional potency (pKB or IC₅₀) is determined.

CO₂-Induced Panic Model in Rats (for In Vivo Efficacy)
  • Animal Preparation: Male Sprague-Dawley rats are habituated to the testing environment.

  • Drug Administration: this compound or vehicle is administered orally at various doses and a specific pretreatment time.

  • CO₂ Exposure: Rats are placed in a chamber and exposed to a high concentration of CO₂ (e.g., 20%) for a defined period to induce a panic-like state.

  • Behavioral and Physiological Monitoring: During and after CO₂ exposure, behavioral parameters (e.g., freezing, locomotion in an open field, social interaction time) and physiological parameters (e.g., heart rate, blood pressure via telemetry) are recorded.

  • Data Analysis: The effects of this compound on the CO₂-induced changes in behavior and physiology are compared to the vehicle-treated group to assess its anxiolytic-like effects.

Conclusion

This compound is a highly selective and potent orexin-1 receptor antagonist with demonstrated efficacy in preclinical models of panic and anxiety. Its ability to cross the blood-brain barrier and engage its target in vivo, coupled with a pharmacological profile that suggests a low potential for sedation, makes it a promising candidate for further investigation as a novel therapeutic for anxiety disorders. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of selective OX1R antagonism.

References

JNJ-54717793: A Comprehensive Technical Overview of a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity, selectivity profile, and mechanism of action of JNJ-54717793, a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist. The information presented herein is intended to support further research and development efforts in the fields of neuroscience and pharmacology, particularly concerning anxiety and panic disorders.[1][2][3]

Core Compound Characteristics

This compound, chemically identified as (1S,2R,4R)-7-[(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine, is a potent and selective antagonist of the orexin-1 receptor.[2] Its development was aimed at exploring the therapeutic potential of selective OX1R blockade, distinct from dual orexin (B13118510) receptor antagonists which are primarily used for sleep disorders.[4][5]

Binding Affinity and Selectivity Profile

The affinity of this compound for the orexin-1 receptor is high, with comparable potency observed for both human and rat orthologs. Its selectivity for OX1R over the orexin-2 receptor (OX2R) is a key feature of its pharmacological profile.

Quantitative Binding and Functional Data
ReceptorSpeciesAssay TypeParameterValue
Orexin 1 Receptor (OX1R)HumanRadioligand BindingpKi7.83
Orexin 1 Receptor (OX1R)RatRadioligand BindingpKi7.84
Orexin 1 Receptor (OX1R)HumanRadioligand BindingKi16 nM[5][6]
Orexin 2 Receptor (OX2R)HumanRadioligand BindingKi700 nM[5][6]
Orexin 1 Receptor (OX1R) vs. Orexin 2 Receptor (OX2R)HumanRadioligand BindingSelectivity~50-fold[1][2][3]
Orexin 1 Receptor (OX1R)HumanFunctional AntagonismpKBCorrelated well with pKi
Orexin 1 Receptor (OX1R)RatFunctional AntagonismpKBCorrelated well with pKi

Table 1: Summary of in vitro binding affinities (pKi, Ki) and functional potencies (pKB) of this compound. Data sourced from competitive radioligand binding and functional assays.[3]

Broad Panel Selectivity

To further characterize its specificity, this compound was screened against a panel of 50 other receptors, transporters, and ion channels. At concentrations up to 10 μM, it demonstrated no significant affinity (<50% inhibition) for any of these off-target sites, highlighting its excellent selectivity profile.[1]

Experimental Protocols

The following methodologies were employed to determine the binding affinity and functional antagonism of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human and rat OX1R and human OX2R.

Methodology:

  • Membrane Preparation: Cell membranes were prepared from cell lines recombinantly expressing either human or rat OX1R, or human OX2R.

  • Competitive Binding Incubation:

    • For OX1R affinity, membranes were incubated with the radioligand [3H]-SB-674042.[1]

    • For OX2R affinity, membranes were incubated with the radioligand [3H]-EMPA.[1]

    • A range of concentrations of the unlabeled competitor, this compound, were included in the incubation mixture.

  • Separation and Detection: Following incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Cell Culture with Recombinant Receptors prep2 Cell Lysis and Membrane Isolation prep1->prep2 assay1 Incubation of Membranes with Radioligand and this compound prep2->assay1 assay2 Filtration to Separate Bound and Free Ligand assay1->assay2 assay3 Quantification of Bound Radioactivity assay2->assay3 analysis1 Generation of Competition Curves assay3->analysis1 analysis2 Calculation of IC50 analysis1->analysis2 analysis3 Calculation of Ki using Cheng-Prusoff Equation analysis2->analysis3

Radioligand Binding Assay Workflow
In Vitro Functional Assays

Objective: To determine the functional antagonist potency (pKB) of this compound at human and rat OX1R.

Methodology:

  • Cell Culture: Cells expressing either human or rat OX1R were cultured.

  • Calcium Imaging: Changes in intracellular calcium concentration were measured in response to the application of the orexin-A (OX-A) peptide at a concentration that elicits 80% of the maximal response (EC80).

  • Antagonist Application: The ability of various concentrations of this compound to inhibit the OX-A-induced calcium signal was determined.

  • Data Analysis: The functional equilibrium dissociation constant (KB) was calculated, and the pKB (negative logarithm of the KB) was determined.

Mechanism of Action and Signaling Pathway

Orexin receptors are G protein-coupled receptors (GPCRs). Upon binding of the endogenous ligands, orexin-A or orexin-B, the OX1R couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which results in a measurable increase in cytosolic calcium levels and subsequent cellular responses.

This compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and orexin-B and thereby inhibiting this downstream signaling cascade.

G cluster_membrane Cell Membrane OX1R OX1R Gq Gq/11 OX1R->Gq Activates PLC PLC Gq->PLC Activates Ca_release Intracellular Ca2+ Release PLC->Ca_release Stimulates via IP3 Orexin Orexin-A / Orexin-B Orexin->OX1R Binds JNJ This compound JNJ->OX1R Blocks Block X Response Cellular Response Ca_release->Response Leads to Block->OX1R

This compound Antagonism of OX1R Signaling

In Vivo Target Engagement

The in vivo activity and target engagement of this compound have been confirmed in preclinical models. While having minimal effects on the sleep patterns of wild-type mice, administration of this compound to mice lacking the OX2R resulted in a selective promotion of REM sleep.[1][3] This demonstrates that this compound effectively crosses the blood-brain barrier and engages with its intended target, the OX1R, in the central nervous system.[1][2] Furthermore, this compound has been shown to attenuate panic-like behaviors and cardiovascular responses induced by anxiogenic stimuli in rats, supporting its potential as a treatment for anxiety disorders.[1][2][3]

References

JNJ-54717793: A Comprehensive Technical Overview of Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral bioavailability of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The data presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

In Vitro Profile

The in vitro characteristics of this compound highlight its high affinity and selectivity for the orexin-1 receptor, alongside favorable metabolic stability and permeability properties.

Receptor Binding and Functional Activity

This compound demonstrates high-affinity binding to both human and rat OX1R, with substantial selectivity over the orexin-2 receptor (OX2R). This selectivity is a key attribute, suggesting a reduced potential for off-target effects associated with OX2R modulation, such as somnolence.[1][2][3] The binding affinity translates to potent functional antagonism, as demonstrated in cell-based assays measuring changes in intracellular calcium.[2]

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound [2][4]

ReceptorSpeciesBinding Affinity (pKi)Functional Potency (pKb)
OX1R Human7.837.9
Rat7.847.8
OX2R Human<6.15<6.0

Note: A higher pKi or pKb value indicates stronger binding affinity or functional potency, respectively.

ADME Profile

The in vitro absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized to predict its in vivo behavior.

Table 2: In Vitro ADME Data for this compound [1]

ParameterSpeciesValue
Microsomal Stability (Extraction Ratio) Human0.53
Rat0.35
Dog0.42
Mouse0.38
Plasma Protein Binding (% Free) Human23
Rat20
Dog22
Brain Tissue Binding (% Free) Rat1.8
Caco-2 Permeability (A-B) (10⁻⁶ cm/s) -1.5
Caco-2 Efflux Ratio (B-A / A-B) -1.4
hPXR Activation (% of Control) -19

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species have demonstrated that this compound possesses favorable drug-like properties, including good oral bioavailability and brain penetration.[1][2]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species [1]

SpeciesDose (mg/kg)RouteCL (mL/min/kg)Vss (L/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
Mouse 1.0IV262.51.1-640-
5.0PO--1.3470120038
Rat 1.0IV122.12.0-1400-
5.0PO--2.51100480069
Dog 0.5IV3.42.27.5-2500-
2.5PO--8.020002000064
Monkey 0.5IV3.11.55.6-2700-
2.5PO--6.01200980073

CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.

In Vivo Target Engagement

Oral administration of this compound leads to significant and dose-dependent occupancy of OX1R in the rat brain, confirming its ability to cross the blood-brain barrier and engage its intended target.[2][4]

Ex vivo receptor occupancy studies showed that a 30 mg/kg oral dose in rats resulted in a maximal OX1R occupancy of 87% at 15 minutes post-dose, which corresponded to a plasma concentration of 3733 ng/mL.[2] The occupancy remained above 50% for at least 6 hours.[2]

Experimental Methodologies

In Vitro Receptor Binding Assays

The binding affinity of this compound for human and rat OX1R and human OX2R was determined through competitive radioligand binding assays.[2]

  • OX1R Binding: Membranes from cells expressing either human or rat OX1R were incubated with the radioligand [³H]-SB-674042 and varying concentrations of this compound.

  • OX2R Binding: Membranes from cells expressing human OX2R were incubated with the radioligand [³H]-EMPA and varying concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibited 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

The functional antagonist potency of this compound was assessed by measuring its ability to inhibit the increase in intracellular calcium induced by the orexin-A (OX-A) peptide in cells expressing either human or rat OX1R.[2]

  • Procedure: Cells were loaded with a calcium-sensitive dye and then stimulated with an EC80 concentration of OX-A in the presence of varying concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibited the OX-A response by 50% was determined to calculate the functional potency (pKb).

In Vitro ADME Assays
  • Microsomal Stability: The metabolic stability of this compound was evaluated by incubating the compound with liver microsomes from various species (human, rat, dog, mouse) and measuring the decrease in the parent compound concentration over time.[1] The result is reported as the extraction ratio.[1]

  • Plasma and Brain Tissue Protein Binding: The extent of binding to plasma proteins and brain tissue was determined using equilibrium dialysis.[1]

  • Caco-2 Permeability: The intestinal permeability of this compound was assessed using the Caco-2 cell monolayer model.[1] The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to evaluate passive permeability and the potential for active efflux.[1]

  • hPXR Activation: The potential for induction of cytochrome P450 3A4 (CYP3A4) was indirectly measured by assessing the activation of the human pregnane (B1235032) X receptor (hPXR).[1]

Preclinical Pharmacokinetic Studies

Pharmacokinetic parameters were determined in mice, rats, dogs, and monkeys following intravenous (IV) and oral (PO) administration.[1]

  • Dosing: For IV administration, this compound was formulated as a solution. For PO administration, it was also given as a solution.[1]

  • Sample Collection: Blood samples were collected at various time points post-dosing.

  • Analysis: Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]

Ex Vivo Receptor Occupancy

The in vivo occupancy of OX1R in the brain was measured in rats following oral administration of this compound.[2][4]

  • Procedure: Rats were dosed orally with this compound. At specific time points, the animals were euthanized, and their brains were removed and sectioned.

  • Autoradiography: Brain sections, particularly the tenia tecta which has high OX1R expression, were incubated with the radioligand [³H]SB-674042.

  • Data Analysis: The amount of radioligand binding in the brains of drug-treated animals was compared to that in vehicle-treated animals to determine the percentage of receptor occupancy.

Visualizations

Orexin (B13118510) Signaling Pathway

The orexin system plays a crucial role in regulating arousal, wakefulness, and motivation. Orexin peptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on two G-protein coupled receptors, OX1R and OX2R. This compound is a selective antagonist of OX1R.

ExVivo_RO_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Ex-Vivo Phase dosing Oral Dosing of Rats (this compound or Vehicle) time_course Time-Course (e.g., 15 min, 1h, 6h) dosing->time_course euthanasia Euthanasia & Brain Collection time_course->euthanasia sectioning Brain Sectioning (Cryostat) euthanasia->sectioning incubation Incubation with [³H]SB-674042 sectioning->incubation washing Washing to Remove Unbound Radioligand incubation->washing imaging Autoradiography Imaging washing->imaging analysis Quantification of Binding & Occupancy Calculation imaging->analysis

References

JNJ-54717793: A Technical Guide to Brain Penetration and Central Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetration capabilities of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The document synthesizes available preclinical data to offer a comprehensive understanding of its central nervous system (CNS) distribution, target engagement, and the methodologies used for these assessments. This compound has been investigated for its potential in treating anxiety and panic disorders, making its ability to cross the blood-brain barrier and interact with its central target a critical aspect of its pharmacological profile.[1][2][3][4][5]

Overview of Brain Penetration Capabilities

This compound is an orally bioavailable, brain-penetrant molecule designed for CNS activity.[2][6] Preclinical studies have demonstrated that following systemic administration, this compound successfully crosses the blood-brain barrier to engage and occupy its target, the orexin-1 receptor, in the rat brain.[1][2][4][5] While described as having "less than optimal brain penetration for a CNS drug," it achieves sufficient receptor occupancy to elicit a pharmacological response at relevant doses.[2] The primary evidence for its CNS activity comes from ex vivo receptor occupancy studies rather than direct measurement of brain-to-plasma concentration ratios.[1][2]

Quantitative Data on CNS Distribution and Target Engagement

The following tables summarize the key quantitative parameters that define the affinity, potency, and central target engagement of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

This table outlines the binding affinity (pKi) and functional antagonist potency (pKB) of this compound at human and rat orexin (B13118510) receptors. The data demonstrates high affinity and potency for the intended OX1R target with approximately 50-fold selectivity over the OX2R.[1][3]

ParameterSpeciesOX1 ReceptorOX2 ReceptorSelectivity (OX1 vs OX2)
Binding Affinity (pKi) Human7.83 ± 0.166.14 ± 0.14~50-fold
Rat7.84 ± 0.12--
Functional Potency (pKB) Human7.78 ± 0.31--
Rat7.45 ± 0.20--
Inhibitor Constant (Ki) Human16 nM700 nM~44-fold

Data compiled from Bonaventure et al., 2017 and MedchemExpress, 2025.[1][6]

Table 2: Preclinical Pharmacokinetics in Rats

This table presents key pharmacokinetic parameters of this compound in rats following intravenous (i.v.) and oral (p.o.) administration.

ParameterAdministration RouteValueUnits
Clearance i.v. (0.5 mg/kg)10.9mL/min/kg
Volume of Distribution (Vss) i.v. (0.5 mg/kg)2.5L/kg
Max Plasma Concentration (Cmax) p.o. (2.5 mg/kg)165ng/mL
Bioavailability p.o. (2.5 mg/kg)39%-

Data from Préville et al., 2020.[2]

Table 3: Ex Vivo OX1R Occupancy in Rat Brain

This table details the in vivo central target engagement, demonstrating a dose- and time-dependent occupancy of OX1 receptors in the rat brain following systemic administration of this compound. The plasma concentration required to achieve 50% receptor occupancy (EC50) was determined to be 85 ng/mL.[2]

Administration Route & DoseTime Post-DoseOX1R Occupancy (%)Corresponding Plasma Conc. (ng/mL)
Oral (30 mg/kg)15 minutes87 ± 3%3733 ± 440
Oral (30 mg/kg)6 hours> 58%-
Subcutaneous (10 mg/kg)30 minutes83 ± 7%2211 ± 339
Subcutaneous (10 mg/kg)2 hours65%-

Data from Bonaventure et al., 2017.[1]

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the orexin-1 receptor (OX1R), which is a G-protein coupled receptor (GPCR). Orexin-A, the endogenous ligand, preferentially binds to OX1R, triggering downstream signaling primarily through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels and activation of Protein Kinase C (PKC). This signaling cascade is associated with promoting wakefulness, arousal, and stress responses. By competitively blocking Orexin-A from binding to OX1R, this compound inhibits this signaling cascade, which is the mechanism underlying its potential anxiolytic effects.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX1R OX1 Receptor (GPCR) Gq Gq Protein OX1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 OrexinA Orexin-A (Ligand) OrexinA->OX1R Binds & Activates JNJ This compound (Antagonist) JNJ->OX1R Blocks IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Response Cellular Responses (Arousal, Stress) PKC->Response

Caption: Orexin-1 Receptor (OX1R) signaling pathway and antagonism by this compound.

Experimental Protocols & Workflows

The assessment of this compound brain penetration and target engagement relied on specific preclinical experimental procedures.

Experimental Protocol: Ex Vivo Receptor Autoradiography

This protocol provides a detailed methodology for determining in vivo OX1R occupancy in the rat brain.

  • Animal Dosing: Male Sprague-Dawley rats are administered this compound orally or subcutaneously at specified doses. A vehicle control group is also included.

  • Tissue Collection: At predetermined time points after dosing, animals are euthanized. Blood samples are collected for plasma concentration analysis. Brains are rapidly removed, frozen in isopentane (B150273) cooled by dry ice, and stored at -80°C.

  • Cryosectioning: The frozen brains are sectioned coronally (e.g., 20 µm thickness) using a cryostat at approximately -18°C. Sections containing the brain region of interest (e.g., tenia tecta) are thaw-mounted onto charged microscope slides.

  • Radioligand Incubation:

    • Total Binding: Slide-mounted tissue sections are incubated with a solution containing a radiolabeled OX1R antagonist, such as [³H]SB-674042, in an appropriate buffer.

    • Non-specific Binding: A separate set of slides is incubated with the same radioligand solution plus a high concentration of a non-labeled OX1R antagonist to saturate the receptors and determine background binding.

  • Washing: Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand. A final quick rinse in distilled water removes buffer salts.

  • Imaging and Quantification: The dried slides are apposed to a phosphor imaging plate or autoradiographic film. After exposure, the plates or films are scanned. The density of the signal in the region of interest is quantified using image analysis software.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Receptor occupancy is determined by comparing the specific binding in drug-treated animals to that in vehicle-treated animals using the formula: % Occupancy = (1 - (Specific Binding_Treated / Specific Binding_Vehicle)) * 100

  • Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using LC-MS/MS. Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the preclinical studies used to assess the central activity of this compound.

Experimental_Workflow cluster_invivo In Vivo Experimentation cluster_exvivo Ex Vivo Analysis cluster_data Data Integration & Analysis Dosing 1. Drug Administration (Oral or SC Dosing in Rats) Sampling 2. Sample Collection (Blood & Brain at Time Points) Dosing->Sampling PK_Analysis 3a. PK Analysis (LC-MS/MS of Plasma) Sampling->PK_Analysis Autoradiography 3b. Ex Vivo Autoradiography (Brain Tissue Sections) Sampling->Autoradiography Correlation 6. PK/PD Correlation (Relate Plasma Conc. to Occupancy) PK_Analysis->Correlation Quantification 4. Image Quantification (Measure Receptor Binding) Autoradiography->Quantification Calculation 5. Occupancy Calculation (% Target Engagement) Quantification->Calculation Calculation->Correlation Final_Result Conclusion: Brain Penetration & Target Engagement Confirmed Correlation->Final_Result

Caption: Workflow for assessing brain penetration and receptor occupancy of this compound.

References

JNJ-54717793: A Preclinical Assessment of a Selective Orexin-1 Receptor Antagonist for Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The orexin (B13118510) system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a critical role in regulating arousal, wakefulness, and stress responses. Emerging preclinical evidence has implicated the orexin system, particularly the orexin-1 receptor (OX1R), in the pathophysiology of anxiety and panic disorders. This has led to the exploration of selective OX1R antagonists as a novel therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data available for JNJ-54717793, a potent and selective OX1R antagonist, for the potential treatment of anxiety disorders. The document synthesizes key findings on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in its evaluation. While this compound itself has not progressed to publicly documented clinical trials, this guide also offers a brief overview of the clinical landscape for other selective OX1R antagonists to provide a broader context for researchers in the field.

Introduction: The Orexin System and Anxiety

Orexin neurons, located in the lateral hypothalamus, project extensively throughout the brain to regions critically involved in the fear and stress response, including the amygdala, bed nucleus of the stria terminalis (BNST), and locus coeruleus.[1][2] Activation of these neurons by anxiogenic stimuli is thought to contribute to the physiological and behavioral manifestations of anxiety. The orexin-1 receptor (OX1R) is a G-protein coupled receptor that binds orexin-A with higher affinity than orexin-B. Preclinical studies have demonstrated that antagonism of OX1R can attenuate fear and panic-like behaviors in various animal models, suggesting its potential as a therapeutic target for anxiety disorders.[3][4]

This compound: A Selective OX1R Antagonist

This compound is a novel, brain-penetrant, and selective orexin-1 receptor antagonist.[5][6] Its development was aimed at exploring the therapeutic potential of selective OX1R blockade in anxiety disorders, with the hypothesis that this approach could offer anxiolytic efficacy without the sedative effects associated with dual orexin receptor antagonists used in the treatment of insomnia.[5][7]

Mechanism of Action

This compound acts as a competitive antagonist at the OX1R, thereby blocking the downstream signaling initiated by the binding of orexin-A and orexin-B. This action is believed to dampen the heightened neuronal activity in anxiety-related brain circuits that is driven by the orexin system in response to stressful or anxiogenic stimuli.

OrexinA Orexin-A OX1R OX1R OrexinA->OX1R Binds & Activates Gq Gq Protein OX1R->Gq Activates JNJ54717793 This compound JNJ54717793->OX1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Neuronal_Activation Neuronal Activation (Anxiety Response) Ca_release->Neuronal_Activation

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Binding Affinity and Functional Potency

This compound demonstrates high affinity and potent antagonism at the human and rat OX1R, with significant selectivity over the OX2R.[3]

ReceptorSpeciesBinding Affinity (pKi)Functional Potency (pKB)
OX1R Human7.838.00
Rat7.847.80
OX2R Human<6.15<6.00
RatNot ReportedNot Reported
Data sourced from Bonaventure et al., 2017.[3]
In Vivo Efficacy in a CO2-Induced Panic Model in Rats

This compound dose-dependently attenuated anxiety-like behavior in a CO2-induced panic model in rats.[3]

Dose (mg/kg, p.o.)Change in Social Interaction Time (s) vs. Vehicle
3Not significant
10Not significant
30Significant increase (p < 0.05)
Data represents the effect on the reduction in social interaction time induced by CO2 inhalation. Sourced from Bonaventure et al., 2017.[3]
In Vivo Efficacy in a Sodium Lactate-Induced Panic Model in Rats

In a model of panic vulnerability induced by chronic disinhibition of the perifornical hypothalamic area, this compound attenuated the anxiogenic effects of sodium lactate (B86563) infusion.[3]

Dose (mg/kg, p.o.)Change in Social Interaction Time (s) vs. Vehicle
3Not significant
10Not significant
30Significant increase (p < 0.05)
Data represents the effect on the reduction in social interaction time induced by sodium lactate. Sourced from Bonaventure et al., 2017.[3]

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in this guide, based on the descriptions provided in the primary literature.

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for human and rat OX1R and OX2R.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing either human or rat OX1R or OX2R were prepared.

    • Radioligand: [3H]SB-674042 was used for OX1R binding, and [3H]-EMPA was used for OX2R binding.

    • Competitive Binding Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Detection: The amount of bound radioligand was measured using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

CO2-Induced Anxiety Model in Rats
  • Objective: To evaluate the anxiolytic-like effects of this compound in a model of hypercapnia-induced panic.

  • Methodology:

    • Animals: Male Sprague-Dawley rats were used.

    • Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally (p.o.) prior to the CO2 challenge.

    • CO2 Challenge: Rats were exposed to a mixture of 20% CO2 and 80% oxygen for a defined period.

    • Behavioral Assessment (Social Interaction Test): Following the CO2 exposure, rats were placed in a novel arena with an unfamiliar conspecific, and the time spent in active social interaction was recorded. A decrease in social interaction time is indicative of an anxiety-like state.

    • Cardiovascular Monitoring: Mean arterial pressure and heart rate were monitored via telemetry.

start Start drug_admin Oral Administration: This compound or Vehicle start->drug_admin wait Waiting Period drug_admin->wait co2_challenge CO2 Challenge (20% CO2) wait->co2_challenge si_test Social Interaction Test co2_challenge->si_test cv_monitoring Cardiovascular Monitoring co2_challenge->cv_monitoring data_analysis Data Analysis si_test->data_analysis cv_monitoring->data_analysis end End data_analysis->end

Figure 2: Workflow for the CO2-Induced Anxiety Model.
Sodium Lactate-Induced Panic Model in Rats

  • Objective: To assess the efficacy of this compound in a neurochemically-induced model of panic vulnerability.

  • Methodology:

    • Model Induction: A state of panic vulnerability was induced by chronic microinfusion of a GABA synthesis inhibitor into the perifornical hypothalamic area.

    • Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally.

    • Panic Provocation: Rats received an intravenous infusion of sodium lactate (0.5 M).[1][5]

    • Behavioral and Physiological Assessment: Similar to the CO2 model, social interaction and cardiovascular parameters were measured.

Clinical Landscape for Selective OX1R Antagonists

While there is no publicly available information on clinical trials for this compound in anxiety disorders, another selective OX1R antagonist, JNJ-61393215 (tebideutorexant), has been investigated in humans. A Phase 2a study of JNJ-61393215 as an adjunctive treatment for major depressive disorder with anxious distress did not show significant treatment effects on the primary or key secondary endpoints.[8] However, in an experimental medicine study, JNJ-61393215 did demonstrate a reduction in CO2-induced fear and anxiety symptoms in healthy volunteers.[9] These findings highlight the ongoing exploration of selective OX1R antagonism as a potential therapeutic avenue for anxiety and related disorders, although the clinical translation remains a subject of active research.

Conclusion

This compound is a potent and selective OX1R antagonist with a compelling preclinical profile for the potential treatment of anxiety and panic disorders. The available data demonstrates its ability to engage the target receptor in the brain and attenuate panic-like behaviors in robust animal models. While the clinical development path for this compound is not publicly known, the preclinical findings provide a strong rationale for the continued investigation of selective OX1R antagonism as a novel therapeutic strategy for anxiety disorders. Further research, including clinical trials with optimized patient populations and outcome measures, will be necessary to fully elucidate the therapeutic potential of this mechanism.

References

Preclinical Profile of JNJ-54717793: A Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies involving JNJ-54717793, a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of arousal, motivation, and stress responses.[1][2][3] Selective blockade of OX1R is being investigated as a therapeutic strategy for anxiety and panic disorders, with the aim of avoiding the sedative effects associated with dual orexin receptor or selective OX2R antagonists.[4][5][6] This document synthesizes the available quantitative data, details the experimental protocols from key preclinical studies, and provides visual representations of signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound [4]

ReceptorSpeciesAssay TypeParameterValue
OX1RHumanRadioligand Binding ([³H]-SB674042)pKi7.83
OX1RRatRadioligand Binding ([³H]-SB674042)pKi7.84
OX2RHumanRadioligand Binding ([³H]-EMPA)pKi~6.13 (>50-fold selectivity for OX1R)
OX1RHumanFunctional (Calcium Mobilization)pKB7.7
OX1RRatFunctional (Calcium Mobilization)pKB7.9
OX2RHumanFunctional (Calcium Mobilization)pKB<6.0

Table 2: Ex Vivo Orexin-1 Receptor Occupancy in Rat Brain (Tenia Tecta) Following Oral Administration of this compound [4]

Dose (mg/kg)Time Post-DoseReceptor Occupancy (%) (Mean ± SEM)Plasma Concentration (ng/mL) (Mean ± SEM)
3015 min87 ± 33733 ± 440
301 h>80Not Reported
306 h>58Not Reported
3 (at 1h)1 hNot ReportedNot Reported
10 (at 1h)1 hNot ReportedNot Reported
30 (at 1h)1 h~85~3700

Table 3: Effects of this compound on Sleep Parameters in Rats and OX2R Knockout Mice [4][7]

Species/GenotypeTreatmentSleep ParameterEffect
RatThis compound (10 mg/kg, s.c.)NREM Sleep Latency & DurationNo significant change
RatThis compound (10 mg/kg, s.c.)REM Sleep LatencySlightly but significantly reduced
RatThis compound (10 mg/kg, s.c.)REM Sleep DurationNo significant impact
OX2R Knockout MiceThis compoundREM SleepSelectively promoted
Wild-Type MiceThis compoundSpontaneous SleepMinimal effect

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human and rat OX1R and human OX2R.[4]

Protocol:

  • Membrane Preparation: Cell membranes were prepared from clonal CHO K1 cells stably transfected with the human OX1R, clonal HEK-293 cells stably transfected with the rat OX1R, or a stable pool of HEK-293 cells transfected with the human OX2R.[4]

  • OX1R Binding Assay:

    • Competitive radioligand binding assays were performed using [³H]-SB-674042 as the radioligand.[4]

    • Cell membranes were incubated with a fixed concentration of [³H]-SB-674042 and varying concentrations of this compound.[4]

    • Incubation was carried out for 60 minutes at room temperature in Dulbecco's PBS.[4]

    • Non-specific binding was determined in the presence of 10 µM almorexant.[4]

  • OX2R Binding Assay:

    • Competitive radioligand binding assays were performed using [³H]-EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) as the radioligand.[4]

    • Cell membranes were incubated with a fixed concentration of [³H]-EMPA and varying concentrations of this compound.[4]

    • Non-specific binding was determined in the presence of 10 µM almorexant.[4]

  • Data Analysis:

    • Binding reactions were terminated by filtration.[4]

    • The radioactivity retained on the filters was measured using a scintillation counter.[4]

    • The Ki values were calculated from the IC50 values using non-linear regression (one-site competition) with software such as GraphPad Prism. The Cheng-Prusoff equation was likely used for this conversion.[4]

In Vitro Functional Assays (Calcium Mobilization)

Objective: To determine the functional antagonist potency (pKB) of this compound at human and rat OX1R and human OX2R.[4]

Protocol:

  • Cell Lines: Stably transfected CHO-K1 cells for the human OX1R, HEK-293 cells for the rat OX1R, and the human neuroectodermal cell line PFSK-1 (which endogenously expresses OX2R) were used.[4]

  • Assay Principle: The assay measures changes in intracellular calcium concentration in response to an agonist (Orexin-A) in the presence of the antagonist (this compound).

  • Procedure:

    • Cells were incubated with varying concentrations of this compound.

    • An EC80 concentration of Orexin-A was then added to stimulate the receptors.

    • Changes in intracellular calcium were measured, typically using a fluorescent calcium indicator.

  • Data Analysis: The pKB was calculated from the inhibition of the agonist response by the different concentrations of the antagonist.[4]

Ex Vivo Receptor Occupancy in Rats

Objective: To determine the in vivo occupancy of OX1R in the rat brain by this compound after oral administration.[4]

Protocol:

  • Animal Dosing: Rats were orally administered with this compound at various doses (e.g., 30 mg/kg for time-course; dose-ranging for dose-dependency).[4]

  • Tissue Collection: At specified times post-dosing, rats were euthanized, and their brains were rapidly removed and frozen.

  • Autoradiography:

    • Brain tissue sections, particularly at the level of the tenia tecta (a region with high OX1R density), were prepared.[4]

    • The sections were incubated with the radioligand [³H]-SB-674042 to label the available (unoccupied by this compound) OX1 receptors.[4]

    • The amount of radioligand binding was quantified using autoradiography.

  • Data Analysis:

    • Receptor occupancy was calculated as the percentage reduction in [³H]-SB-674042 binding in drug-treated animals compared to vehicle-treated controls.[4]

    • Occupancy was correlated with plasma concentrations of this compound.[4]

Rat Model of CO2-Induced Panic

Objective: To evaluate the efficacy of this compound in attenuating panic-like behaviors and cardiovascular responses induced by CO2 inhalation.[4]

Protocol:

  • Animals: Male Wistar rats were used.[5]

  • Surgical Preparation (if applicable): For cardiovascular monitoring, rats may be implanted with radiotelemetry devices to measure blood pressure and heart rate.

  • Drug Administration: this compound was administered orally at various doses (e.g., 3, 10, and 30 mg/kg) prior to CO2 exposure.[4]

  • CO2 Challenge:

    • Rats were placed in a chamber and, after a baseline period, exposed to a high concentration of carbon dioxide (e.g., 20% CO2).[4]

    • Behavioral responses (e.g., freezing, escape-like behaviors) and cardiovascular parameters (mean arterial pressure, heart rate) were recorded before, during, and after the CO2 exposure.[4]

  • Data Analysis: The effects of this compound on CO2-induced changes in behavior and cardiovascular parameters were compared to vehicle-treated controls.[4]

Rat Model of Sodium Lactate-Induced Panic

Objective: To assess the ability of this compound to block panic-like responses in a model of chemically-induced panic vulnerability.[4][6]

Protocol:

  • Panic Vulnerability Induction: This model often involves chronic inhibition of GABA synthesis in the perifornical hypothalamic area to make the rats susceptible to panicogenic stimuli.[4][6]

  • Drug Administration: this compound was administered prior to the sodium lactate (B86563) challenge.

  • Sodium Lactate Infusion:

    • Rats received an intravenous infusion of 0.5 M sodium lactate over a defined period (e.g., 15 minutes).[6]

    • Behavioral and cardiovascular responses were monitored throughout the infusion.

  • Data Analysis: The ability of this compound to attenuate the panic-like responses induced by sodium lactate was evaluated.[4]

Sleep Studies in OX2R Knockout Mice

Objective: To demonstrate in vivo functional target engagement of OX1R by this compound in the absence of OX2R signaling.[4][7]

Protocol:

  • Animals: OX2R knockout mice and their wild-type littermates were used.[4]

  • Surgical Implantation: Animals were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

  • Drug Administration: this compound was administered to the mice.

  • Sleep Recording: EEG and EMG signals were recorded continuously for a set period (e.g., 6 hours) following drug administration.[7]

  • Data Analysis: The recordings were scored for different sleep stages (NREM sleep, REM sleep, and wakefulness). Parameters such as sleep latency, duration of each stage, and number of stage transitions were analyzed to determine the effect of this compound.[4][7]

Mandatory Visualizations

Orexin Signaling Pathway

Orexin_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Orexin_A_B Orexin-A & Orexin-B OX1R OX1R Orexin_A_B->OX1R Binds to Gq_11 Gq/11 OX1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Mediates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Leads to JNJ_54717793 This compound JNJ_54717793->OX1R Antagonizes

Caption: Orexin-1 Receptor Signaling Pathway and Point of Intervention for this compound.

Experimental Workflow for In Vivo Panic Models

In_Vivo_Panic_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_panic_provocation Panic Provocation cluster_data_collection Data Collection Animal_Prep Animal Preparation (e.g., Wistar Rats, Surgical Implantation) Habituation Habituation to Environment Animal_Prep->Habituation Vehicle Vehicle Control Group Habituation->Vehicle JNJ_54717793_Dose This compound Treatment Group (Oral Administration) Habituation->JNJ_54717793_Dose CO2_Challenge CO₂ Inhalation Challenge (e.g., 20% CO₂) Vehicle->CO2_Challenge Lactate_Infusion Sodium Lactate Infusion (for panic-vulnerable rats) Vehicle->Lactate_Infusion JNJ_54717793_Dose->CO2_Challenge JNJ_54717793_Dose->Lactate_Infusion Behavioral Behavioral Assessment (e.g., Freezing, Locomotion) CO2_Challenge->Behavioral Cardiovascular Cardiovascular Monitoring (Blood Pressure, Heart Rate) CO2_Challenge->Cardiovascular Lactate_Infusion->Behavioral Lactate_Infusion->Cardiovascular Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Cardiovascular->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for JNJ-54717793 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JNJ-54717793 in preclinical animal studies, based on publicly available research. This compound is a selective and high-affinity orexin (B13118510) 1 receptor (OX1R) antagonist that has been investigated for its potential in treating anxiety and panic disorders.[1][2][3][4] It is orally active and brain-penetrant.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various animal studies.

Table 1: Pharmacokinetic and Receptor Occupancy Data in Rats

ParameterValueSpeciesAdministration RouteDosageNotes
Maximal OX1R Occupancy 87 ± 3%RatOral30 mg/kgObserved at 15 minutes post-administration.[1]
Tmax (Time to Maximum Concentration) ~60 minutesRatOralNot specifiedClose to the time of ex vivo receptor occupancy measurement.[1]
Plasma Concentration at Maximal Occupancy 3733 ± 440 ng/mlRatOral30 mg/kgCorresponds to the maximal OX1R occupancy at 15 minutes.[1]
Duration of OX1R Occupancy >58% for the first 6 hoursRatOral30 mg/kgDrops to a negligible level after 6 hours.[1]

Table 2: In Vitro Binding Affinity and Potency

ParameterReceptorSpeciesValue
pKi (Binding Affinity) Human OX1RHuman7.83
Rat OX1RRat7.84
Selectivity Human OX1R vs. Human OX2RHuman~50-fold
pKB (Functional Potency) Human OX1RHumanCorrelated well with pKi
Rat OX1RRatCorrelated well with pKi

Experimental Protocols

Based on the available literature, the most common route of administration for this compound in animal studies is oral gavage. A subcutaneous route has also been reported.

Protocol 1: Oral Administration in Rodents (Rats/Mice)

This protocol is a general guideline based on common practices in preclinical oral dosing.

1. Materials:

  • This compound
  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). A clear solution should be prepared.[5]
  • Oral gavage needles (flexible or rigid, appropriate size for the animal)
  • Syringes
  • Vortex mixer or sonicator
  • Animal scale

2. Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Weigh each animal on the day of the experiment to ensure accurate dosing.
  • Formulation Preparation:
  • Prepare the vehicle solution. To aid dissolution, heating and/or sonication can be used.[5]
  • Calculate the required amount of this compound based on the desired dose (e.g., 3-30 mg/kg) and the number of animals.[5]
  • Dissolve the this compound in the vehicle to achieve the final desired concentration. Ensure the compound is fully dissolved. It is recommended to prepare the working solution fresh on the day of the experiment.[5]
  • Administration:
  • Gently restrain the animal.
  • Measure the calculated volume of the drug formulation into a syringe fitted with an oral gavage needle.
  • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
  • Observe the animal for a short period post-administration to ensure no adverse reactions.
  • Post-Administration Monitoring: Follow the specific experimental timeline for behavioral tests, sample collection, or other assessments. For pharmacokinetic studies, blood samples would be collected at various time points post-dosing. For receptor occupancy studies, brain tissue is collected at specific time points.[1]

Protocol 2: Subcutaneous Administration in Rats

This protocol is based on a reported study where this compound was administered subcutaneously to rats.[1]

1. Materials:

  • This compound
  • Appropriate vehicle for subcutaneous injection
  • Syringes and needles (e.g., 25-27 gauge)
  • Animal scale

2. Procedure:

  • Animal Preparation: Weigh the rat to determine the correct injection volume.
  • Formulation Preparation: Prepare the drug solution in a suitable sterile vehicle for subcutaneous administration.
  • Administration:
  • Gently restrain the animal.
  • Lift a fold of skin on the back, typically between the shoulder blades.
  • Insert the needle into the subcutaneous space and inject the calculated volume of the drug solution.
  • Post-Administration Monitoring: Observe the animal for any signs of distress at the injection site and proceed with the experimental protocol. In the cited study, sleep parameters were examined over a 2-hour period following treatment.[1]

Visualizations

Experimental Workflow for Oral Administration and Analysis

G cluster_prep Preparation cluster_admin Administration cluster_analysis Post-Administration Analysis animal_prep Animal Acclimatization & Weighing oral_admin Oral Gavage animal_prep->oral_admin drug_prep This compound Formulation drug_prep->oral_admin behavioral Behavioral Testing (e.g., Panic Models) oral_admin->behavioral pk_pd Pharmacokinetic/ Pharmacodynamic Analysis oral_admin->pk_pd receptor Ex Vivo Receptor Occupancy oral_admin->receptor G cluster_neuron Postsynaptic Neuron cluster_ligand Ligands orexin_receptor Orexin 1 Receptor (OX1R) downstream Downstream Signaling (e.g., Gq/11 protein activation, Increased Intracellular Ca2+) orexin_receptor->downstream response Neuronal Activation (Anxiety/Panic Response) downstream->response orexin_a Orexin-A orexin_a->orexin_receptor Activates jnj This compound jnj->orexin_receptor Blocks

References

Application Notes and Protocols for JNJ-54717793 in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a novel, potent, and selective orexin-1 receptor (OX1R) antagonist that has demonstrated significant potential in preclinical behavioral neuroscience research, particularly in the context of anxiety and panic-related behaviors.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound, summarizing key quantitative data and outlining methodologies from pivotal studies.

This compound is a brain-penetrant compound, a crucial characteristic for targeting central nervous system disorders.[1][2][4] Its high affinity and selectivity for the OX1R over the orexin-2 receptor (OX2R) make it a valuable tool for dissecting the specific role of the OX1R in various physiological and pathological processes.[1][2][5] Unlike dual orexin (B13118510) receptor antagonists which are known for their sleep-promoting effects, selective OX1R antagonists like this compound are being explored for their potential anxiolytic properties without inducing sedation.[5][6]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the OX1R. The orexin system, originating in the lateral hypothalamus, plays a critical role in regulating arousal, stress, and reward.[7][8] Orexin neurons project to various brain regions implicated in anxiety and fear, such as the amygdala, locus coeruleus, and periaqueductal gray.[1][9] By blocking the action of orexin-A and orexin-B at the OX1R, this compound can modulate the activity of these downstream circuits. The proposed mechanism suggests that in states of hyperarousal or panic, excessive orexin signaling contributes to the physiological and behavioral manifestations of fear. This compound is thought to attenuate these responses by inhibiting OX1R-mediated signaling.

cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin_A_B Orexin-A / Orexin-B OX1R OX1 Receptor Orexin_A_B->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Activation Neuronal Activation (Anxiety/Panic Response) Ca_release->Neuronal_Activation JNJ_54717793 This compound JNJ_54717793->OX1R Blocks

Caption: Orexin-1 Receptor Signaling Pathway and Antagonism by this compound.

Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound at human and rat orexin receptors.

Table 1: In Vitro Binding Affinities (pKi) of this compound [1][4]

ReceptorSpeciespKi (Mean ± SEM)
Orexin 1 (OX1R)Human7.83 ± 0.04
Orexin 1 (OX1R)Rat7.84 ± 0.02
Orexin 2 (OX2R)Human< 6.1

Note: A higher pKi value indicates a higher binding affinity.

Table 2: In Vitro Functional Potencies (pKb) of this compound [1][4]

ReceptorSpeciespKb (Mean ± SEM)
Orexin 1 (OX1R)Human7.97 ± 0.05
Orexin 1 (OX1R)Rat8.01 ± 0.04
Orexin 2 (OX2R)Human< 6.0

Note: A higher pKb value indicates a higher antagonist potency.

This compound demonstrates over 50-fold selectivity for the OX1R compared to the OX2R.[1][2]

Experimental Protocols

The following are detailed protocols for key behavioral neuroscience experiments where this compound has been evaluated.

CO₂-Induced Panic Model in Rats

This model is used to assess the potential of a compound to mitigate panic-like responses induced by hypercapnia.

Objective: To evaluate the effect of this compound on cardiovascular and behavioral responses to CO₂ inhalation.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol)

  • Adult male Sprague-Dawley rats

  • Telemetry implants for cardiovascular monitoring (e.g., Data Sciences International)

  • Plexiglas chambers for gas exposure

  • Gas cylinders (20% CO₂, 21% O₂, balance N₂) and compressed air

  • Flow meters

  • Video recording equipment

Procedure:

  • Animal Preparation: Surgically implant telemetry devices for the measurement of blood pressure and heart rate. Allow for a sufficient recovery period (e.g., 7-10 days).

  • Habituation: Habituate the rats to the Plexiglas chambers for several days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 3, 10, 30 mg/kg) and time point before CO₂ exposure (e.g., 1 hour).

  • Baseline Recording: Place the rat in the chamber and record baseline cardiovascular parameters and behavior for a defined period (e.g., 5-10 minutes) while the chamber is flushed with compressed air.

  • CO₂ Exposure: Switch the gas flow to the 20% CO₂ mixture for a set duration (e.g., 10 minutes).

  • Post-Exposure Recording: Following CO₂ exposure, switch back to compressed air and continue recording for a post-exposure period (e.g., 30-60 minutes).

  • Behavioral Analysis: Score freezing behavior from video recordings during the CO₂ exposure period. Freezing is defined as the complete absence of movement except for respiration.

  • Data Analysis: Analyze cardiovascular data (mean arterial pressure, heart rate) and behavioral data (time spent freezing). Compare the responses between the this compound-treated groups and the vehicle-treated group.

Results with this compound: In preclinical studies, this compound attenuated CO₂-induced increases in blood pressure and freezing behavior in rats, indicating anxiolytic-like effects.[1]

cluster_workflow Experimental Workflow: CO₂-Induced Panic Model start Start implant Telemetry Implantation & Recovery start->implant habituation Chamber Habituation implant->habituation drug_admin Administer this compound or Vehicle habituation->drug_admin baseline Baseline Recording (Air) drug_admin->baseline co2_exposure CO₂ Exposure (20%) baseline->co2_exposure post_exposure Post-Exposure Recording (Air) co2_exposure->post_exposure analysis Behavioral & Cardiovascular Analysis post_exposure->analysis end End analysis->end

Caption: Workflow for the CO₂-Induced Panic Model in Rats.

Sodium Lactate-Induced Panic Model in Panic-Prone Rats

This model utilizes a sub-threshold panicogenic stimulus in a susceptible animal population to assess the efficacy of anti-panic agents.

Objective: To determine if this compound can block panic-like responses induced by sodium lactate (B86563) infusion in a genetically susceptible rat line.

Materials:

  • This compound

  • Vehicle

  • Panic-prone rats (e.g., selectively bred for high anxiety)

  • Intravenous catheters

  • Infusion pumps

  • Sodium lactate solution (0.5 M)

  • Video recording equipment

Procedure:

  • Animal Preparation: Surgically implant intravenous catheters. Allow for recovery.

  • Drug Administration: Pre-treat animals with this compound or vehicle at specified doses and time points before the infusion.

  • Baseline Observation: Place the rats in an open-field arena and record baseline locomotor activity.

  • Sodium Lactate Infusion: Infuse sodium lactate intravenously at a constant rate for a defined period (e.g., 20 minutes).

  • Behavioral Scoring: During the infusion, score panic-like behaviors, which may include increased locomotor activity, escape attempts, and specific anxiety-related postures.

  • Data Analysis: Compare the frequency and duration of panic-like behaviors between the drug-treated and vehicle-treated groups.

Results with this compound: this compound has been shown to attenuate sodium lactate-induced panic-like behaviors in panic-prone rats.[1][3]

In Vivo Target Engagement: Sleep-Wake EEG in OX2R Knockout Mice

This protocol is designed to confirm that this compound engages the OX1R in the central nervous system.

Objective: To assess the in vivo functional activity of this compound at the OX1R by measuring its effects on sleep architecture in mice lacking the OX2R.

Materials:

  • This compound

  • Vehicle

  • OX2R knockout mice and wild-type littermates

  • EEG/EMG recording systems (telemetric or tethered)

  • Surgical tools for electrode implantation

Procedure:

  • Animal Preparation: Surgically implant electrodes for EEG and EMG recording. Allow for a sufficient recovery period.

  • Habituation: Habituate the mice to the recording chambers and tether (if applicable).

  • Baseline Recording: Record baseline sleep-wake patterns for 24 hours.

  • Drug Administration: Administer this compound or vehicle at the beginning of the light or dark cycle.

  • Post-Dose Recording: Record EEG/EMG for at least 24 hours post-administration.

  • Sleep Scoring: Manually or automatically score the recordings to identify wakefulness, NREM sleep, and REM sleep.

  • Data Analysis: Analyze changes in sleep parameters, such as the latency to and duration of REM sleep.

Results with this compound: While having minimal effect on spontaneous sleep in wild-type mice, this compound selectively promotes REM sleep in OX2R knockout mice, demonstrating specific in vivo engagement and blockade of the OX1R.[1][2][10]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the OX1R in behavioral neuroscience. Its high selectivity and brain penetrance allow for targeted studies of the orexin system's involvement in anxiety, panic, and other neuropsychiatric disorders. The protocols outlined above provide a framework for researchers to utilize this compound in preclinical models to further elucidate the therapeutic potential of OX1R antagonism.

References

Application Notes and Protocols for Calcium Imaging Assays with JNJ-54717793

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a potent and selective antagonist of the Orexin 1 Receptor (OX1R), a G-protein coupled receptor (GPCR) implicated in regulating various physiological processes, including wakefulness, reward, and anxiety.[1][2][3] Upon activation by its endogenous ligands, Orexin-A or Orexin-B, the OX1R couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method to assess the activity of OX1R and the potency of its antagonists.

These application notes provide a detailed protocol for utilizing calcium imaging assays to characterize the antagonist activity of this compound on the human OX1 receptor.

Data Presentation

The following table summarizes the quantitative data for this compound, facilitating a clear comparison of its binding affinity and functional potency.

Parameter Species Receptor Value Reference
pKi (Binding Affinity) HumanOX1R7.83[1]
RatOX1R7.84[1]
HumanOX2R<6.15[1]
Ki (Binding Affinity) HumanOX1R16 nM[4]
HumanOX2R700 nM[4]
pKB (Functional Antagonism) HumanOX1R7.7[1]
RatOX1R7.9[1]
HumanOX2R<6.0[1]

Table 1: Binding affinity and functional antagonism of this compound.

Signaling Pathway

The activation of the OX1 receptor by an agonist like Orexin-A leads to an increase in intracellular calcium via the Gq signaling pathway. This compound acts as a competitive antagonist, blocking Orexin-A from binding to the receptor and thereby inhibiting this downstream signaling.

OX1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum OX1R OX1R Gq Gq OX1R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release OrexinA Orexin-A (Agonist) OrexinA->OX1R JNJ This compound (Antagonist) JNJ->OX1R Inhibits Gq->PLC Activates

OX1R Gq-coupled signaling pathway.

Experimental Protocols

Calcium Imaging Assay for this compound Antagonist Activity

This protocol details the methodology for measuring the inhibitory effect of this compound on Orexin-A-induced calcium mobilization in a cell-based assay.

1. Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Orexin 1 Receptor (OX1R).[1][5]

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM (or equivalent calcium-sensitive dye).

  • Pluronic F-127: 20% solution in DMSO.

  • OX1R Agonist: Orexin-A.

  • Test Compound: this compound.

  • Control Compounds: A known OX1R antagonist (optional) and vehicle control (e.g., DMSO).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: A fluorescence imaging plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic fluorescence measurements (Excitation: ~490 nm, Emission: ~525 nm).

2. Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed CHO-OX1R cells in 96-well plates and incubate overnight. B 2. Dye Loading Load cells with Fluo-4 AM calcium indicator. A->B C 3. Compound Pre-incubation Incubate cells with various concentrations of this compound. B->C D 4. Agonist Stimulation Add Orexin-A (EC80) to stimulate calcium release. C->D E 5. Data Acquisition Measure fluorescence intensity kinetically. D->E F 6. Data Analysis Determine IC50 or pKB value for this compound. E->F

Workflow for the calcium imaging assay.

3. Detailed Procedure

3.1. Cell Seeding

  • Culture CHO-K1 cells stably expressing human OX1R in T75 flasks using the appropriate culture medium.

  • On the day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium.[1]

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

3.2. Preparation of Solutions

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Orexin-A Stock Solution: Prepare a stock solution of Orexin-A in an appropriate solvent (e.g., water or a buffered solution) and store at -20°C or -80°C.

  • Dye Loading Solution: On the day of the experiment, prepare the Fluo-4 AM loading solution. For a 96-well plate, mix 10 µL of a 2-5 mM Fluo-4 AM stock solution and 20 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. The final concentration of Fluo-4 AM should be optimized for the cell line but is typically in the range of 2-5 µM.

3.3. Dye Loading

  • Remove the culture medium from the cell plates.

  • Gently wash each well once with 100 µL of Assay Buffer.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

  • Add 90 µL of Assay Buffer to each well.

3.4. Compound Pre-incubation

  • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., 10-fold dilutions from 10 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add 10 µL of the this compound dilutions or vehicle control to the respective wells of the cell plate.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

3.5. Agonist Stimulation and Data Acquisition

  • Determine the EC80 of Orexin-A: Prior to the antagonist assay, perform a dose-response experiment with Orexin-A to determine the concentration that elicits 80% of the maximal calcium response (EC80). This concentration will be used to challenge the cells in the antagonist assay.

  • Prepare a solution of Orexin-A in Assay Buffer at a concentration that is 5X the final desired EC80 concentration.

  • Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a total of 2-3 minutes.

  • Record a baseline fluorescence reading for 15-20 seconds.

  • Using the instrument's automated liquid handling, add 25 µL of the 5X Orexin-A solution to each well.

  • Continue recording the fluorescence for the remainder of the acquisition period.

4. Data Analysis

  • The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F0), or as the peak fluorescence intensity.

  • For the antagonist assay, calculate the percentage of inhibition for each concentration of this compound relative to the response of the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • The pKB value can be calculated from the IC50 value using the Cheng-Prusoff equation if the assay conditions are at equilibrium, though for transient calcium responses, the IC50 is a more direct measure of potency.[1]

Conclusion

This document provides a comprehensive guide for conducting calcium imaging assays to characterize the antagonist activity of this compound at the OX1 receptor. The detailed protocols and structured data presentation are intended to assist researchers in the fields of pharmacology and drug development in accurately assessing the potency and mechanism of action of this and similar compounds. Adherence to these protocols will enable the generation of robust and reproducible data for the evaluation of OX1R antagonists.

References

Application Notes and Protocols for Radioligand Binding Assay of JNJ-54717793

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a radioligagand binding assay to determine the affinity of the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793.

Introduction

This compound is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor involved in regulating various physiological processes, including wakefulness, reward, and anxiety.[1][2][3] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors. This document outlines a competitive radioligand binding assay protocol using membranes from cells expressing the human OX1R and the radioligand [³H]-SB-674042.

Data Presentation

The binding affinity of this compound for the human orexin-1 receptor (hOX1R) and its selectivity over the human orexin-2 receptor (hOX2R) have been determined using competitive radioligand binding assays. The results are summarized in the table below.

CompoundReceptorRadioligandKi (nM)pKiSelectivity (fold) vs. hOX2R
This compoundhOX1R[³H]-SB-674042167.83~50
This compoundhOX2R[³H]-EMPA700--

Table 1: Binding affinities of this compound for human orexin (B13118510) receptors. Data sourced from competitive radioligand binding studies.[1][4][5]

Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay for this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO or HEK293 cells expressing hOX1R) Membrane_Prep 2. Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation 4. Incubation (Membranes + [³H]-SB-674042 + this compound) Membrane_Prep->Incubation Reagent_Prep 3. Reagent Preparation (Assay Buffer, Radioligand, this compound) Reagent_Prep->Incubation Filtration 5. Filtration (Separation of bound and free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantification of bound radioactivity) Filtration->Counting Data_Processing 7. Data Processing (Calculation of specific binding) Counting->Data_Processing Curve_Fitting 8. Curve Fitting (Generation of IC50 curve) Data_Processing->Curve_Fitting Ki_Calculation 9. K_i Calculation (Cheng-Prusoff equation) Curve_Fitting->Ki_Calculation

Radioligand Binding Assay Workflow for this compound.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human orexin-1 receptor.

1. Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human orexin-1 receptor (hOX1R).

  • Radioligand: [³H]-SB-674042 (Specific Activity: ~35-85 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a known OX1R antagonist (e.g., SB-334867 or this compound itself).

  • Cell Culture Media: Appropriate media and supplements for the chosen cell line (e.g., DMEM, FBS, antibiotics).

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment and Consumables:

    • Cell culture flasks and plates.

    • Centrifuge and rotors.

    • Homogenizer (e.g., Dounce or Polytron).

    • 96-well microplates.

    • Cell harvester with glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Scintillation counter.

    • Scintillation fluid.

2. Membrane Preparation

  • Culture CHO-hOX1R or HEK293-hOX1R cells to confluency in T175 flasks.

  • Wash the adherent cells with phosphate-buffered saline (PBS) and detach them using a cell scraper or a non-enzymatic cell dissociation buffer.

  • Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

3. Competitive Radioligand Binding Assay

  • On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span at least 5 log units to generate a complete inhibition curve.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane suspension + 50 µL of [³H]-SB-674042 + 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of membrane suspension + 50 µL of [³H]-SB-674042 + 50 µL of a high concentration of non-labeled antagonist (e.g., 10 µM SB-334867 or this compound).

    • Competition: 50 µL of membrane suspension + 50 µL of [³H]-SB-674042 + 50 µL of each dilution of this compound.

    • The final concentration of [³H]-SB-674042 should be close to its Kd value (e.g., 1-5 nM).

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[4]

  • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

The following diagram depicts the antagonistic action of this compound on the orexin-1 receptor signaling pathway.

Orexin_Signaling_Pathway OrexinA Orexin-A OX1R Orexin-1 Receptor (OX1R) OrexinA->OX1R Binds to Gq_protein Gq Protein Activation OX1R->Gq_protein Activates Blocked Blocked JNJ_54717793 This compound JNJ_54717793->OX1R Antagonizes PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response

References

Application Notes and Protocols for Measuring JNJ-54717793 Target Engagement in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a potent, selective, and brain-penetrant antagonist of the orexin (B13118510) 1 receptor (OX1R).[1][2][3][4] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[5][6][7] Selective blockade of OX1R is being investigated as a therapeutic strategy for anxiety and panic disorders, with the aim of avoiding the sedative effects associated with dual orexin receptor antagonists.[1][2][3][5][8]

These application notes provide detailed protocols for assessing the in vivo target engagement of this compound, a critical step in preclinical and clinical development to establish the relationship between drug concentration, target occupancy, and pharmacological effect. The methodologies described include direct receptor occupancy measurement via ex vivo autoradiography and indirect functional assays demonstrating target modulation in a physiological context.

Orexin 1 Receptor (OX1R) Signaling Pathway

Orexin-A and Orexin-B, produced in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G protein-coupled receptors (GPCRs).[7] this compound selectively antagonizes the OX1R, which is primarily coupled to the Gq protein. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various downstream cellular responses.

OX1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates JNJ This compound JNJ->OX1R Blocks Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Caption: Simplified OX1R signaling pathway and the antagonistic action of this compound.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
ReceptorSpeciesAssay TypeRadioligandpKi / pKBFold Selectivity (OX1R vs OX2R)
OX1RHumanRadioligand Binding[³H]-SB6740427.83~50
OX1RRatRadioligand Binding[³H]-SB6740427.84-
OX2RHumanRadioligand Binding[³H]-EMPA--
OX1RHumanFunctional (Ca²⁺)--Confirmed at functional level
OX1RRatFunctional (Ca²⁺)---

Data synthesized from Bonaventure et al., 2017.[1]

Table 2: In Vivo OX1R Occupancy of this compound in Rat Brain
Dose (Oral)Time Point% OX1R Occupancy (Mean ± SEM)Plasma Concentration (ng/mL)
10 mg/kg30 min83 ± 7% (Maximal)2211 ± 339
10 mg/kg2 h65%-

Data from ex vivo receptor binding autoradiography.[1]

Experimental Protocols

Protocol 1: Ex Vivo Receptor Binding Autoradiography for OX1R Occupancy

This protocol details the measurement of this compound occupancy at the OX1R in the rat brain.[1]

Objective: To quantify the percentage of OX1Rs occupied by this compound at different time points and doses.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 20% Captisol)

  • Male Sprague-Dawley rats

  • [³H]SB-674042 (radioligand for OX1R)

  • SB-674042 (unlabeled, for non-specific binding)

  • Cryostat

  • Microscope slides

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Phosphor imaging plates or film

  • Image analysis software

Workflow Diagram:

Ex_Vivo_Autoradiography_Workflow cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase Dosing Dose Rats with this compound or Vehicle (Oral) Sacrifice Sacrifice at Specific Time Points Dosing->Sacrifice Brain_Extraction Extract and Freeze Brains Sacrifice->Brain_Extraction Sectioning Cryosection Brains (e.g., 20 µm) Brain_Extraction->Sectioning Incubation Incubate Sections with [³H]SB-674042 Sectioning->Incubation Washing Wash to Remove Unbound Radioligand Incubation->Washing Imaging Expose to Phosphor Plate or Film Washing->Imaging Analysis Quantify Autoradiographic Signal Imaging->Analysis

Caption: Experimental workflow for ex vivo OX1R occupancy measurement.

Procedure:

  • Dosing: Administer this compound or vehicle to rats orally at the desired doses.

  • Tissue Collection: At specified time points post-dosing, euthanize the animals and rapidly extract the brains. Immediately freeze the brains in isopentane (B150273) cooled with dry ice.

  • Sectioning: Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) at the level of brain regions rich in OX1R, such as the tenia tecta.[1] Mount the sections onto microscope slides.

  • Radioligand Incubation:

    • Pre-incubate slides in buffer to rehydrate.

    • Incubate the sections with a saturating concentration of [³H]SB-674042.

    • For determining non-specific binding, incubate a parallel set of slides in the presence of an excess of unlabeled SB-674042.

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Drying and Exposure: Dry the slides and appose them to a phosphor imaging plate or autoradiographic film.

  • Image Analysis:

    • Quantify the signal intensity in the regions of interest.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

    • Calculate receptor occupancy as follows: % Occupancy = (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) * 100

Protocol 2: Functional Target Engagement via Sleep-Wake EEG in OX2R Knockout Mice

This protocol provides an indirect, functional measure of OX1R target engagement by this compound.[1][2][9]

Objective: To demonstrate functional blockade of OX1R by observing changes in sleep architecture, specifically the promotion of REM sleep, in mice lacking the OX2R.

Rationale: While this compound has minimal effect on spontaneous sleep in wild-type animals, its antagonism of OX1R in the absence of OX2R signaling leads to a measurable increase in REM sleep, providing evidence of functional target engagement.[1][2][9]

Materials:

  • OX2R knockout mice and wild-type littermates

  • Surgical tools for EEG/EMG electrode implantation

  • EEG/EMG recording system and analysis software

  • This compound and vehicle

Procedure:

  • Surgical Implantation:

    • Anesthetize the mice.

    • Surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for sleep-wake state monitoring.

    • Allow for a post-operative recovery period (e.g., 7-10 days).

  • Acclimation: Acclimate the animals to the recording chambers and tethered recording setup.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Dosing and Recording:

    • Administer this compound or vehicle to the mice.

    • Immediately begin continuous EEG/EMG recording for a defined period (e.g., 24 hours).

  • Data Analysis:

    • Score the EEG/EMG recordings into wake, NREM sleep, and REM sleep epochs.

    • Quantify key sleep parameters, including:

      • Total time spent in each state

      • Latency to REM sleep

      • Duration and number of REM sleep bouts

    • Compare the sleep parameters between the this compound-treated and vehicle-treated groups in both OX2R knockout and wild-type mice.

Expected Outcome: Administration of this compound to OX2R knockout mice is expected to selectively promote REM sleep, demonstrating functional target engagement of the OX1R.[1][2]

Logical Relationship of Experimental Readouts

The combination of direct and functional assays provides a comprehensive assessment of target engagement.

Logical_Relationship cluster_direct Direct Measurement cluster_functional Functional Measurement Dose Administer this compound Occupancy Ex Vivo Autoradiography Dose->Occupancy EEG Sleep EEG in OX2R KO Mice Dose->EEG Result_Occ Quantifies % OX1R Occupancy Occupancy->Result_Occ TE Target Engagement Result_Occ->TE Informs Result_EEG Demonstrates Functional Consequence (↑ REM Sleep) EEG->Result_EEG Result_EEG->TE Confirms

Caption: Relationship between direct and functional assays for target engagement.

References

Application Notes and Protocols for JNJ-54717793 in Fear and Stress Response Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a potent, selective, and brain-penetrant antagonist of the Orexin (B13118510) 1 Receptor (OX1R).[1][2] The orexin system, originating in the lateral hypothalamus and perifornical area, is a key regulator of arousal, wakefulness, and stress responses.[1][2][3] Orexin neurons are highly reactive to anxiogenic stimuli and project to brain regions critical for coordinating fear and stress responses.[1][2][3] Preclinical evidence strongly suggests that antagonism of OX1R can attenuate fear and panic-like behaviors, making this compound a valuable tool for investigating the role of the orexin system in anxiety and stress-related disorders.[1][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical fear and stress research.

Mechanism of Action

This compound acts as a competitive antagonist at the OX1R, blocking the binding of the endogenous orexin peptides, Orexin-A and Orexin-B. Orexin-A has a higher affinity for OX1R. The binding of orexins to OX1R, a G-protein coupled receptor, typically leads to the activation of Gq proteins, resulting in the stimulation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC), contributing to neuronal excitation. By blocking this pathway, this compound reduces orexin-mediated neuronal activation in circuits associated with fear and stress.

Data Presentation

In Vitro Binding Affinity and Selectivity
CompoundTargetSpeciespKi (nM)Selectivity vs. OX2RReference
This compoundOX1RHuman7.83~50-fold[1]
This compoundOX1RRat7.84-[1]
This compoundOX2RHuman--[1]
Preclinical Efficacy in Models of Fear and Panic
Study TypeAnimal ModelTreatmentDosageKey FindingsReference
Panic-like BehaviorRat model of CO2-induced panicThis compound-Attenuated panic-like behaviors and cardiovascular responses.[1][2][5]
Panic-like BehaviorRat model of sodium lactate-induced panicThis compound-Attenuated panic-like behaviors and cardiovascular responses.[1][2][5]
Stress-Induced HyperarousalMouse cage-exchange modelCompound 56 (structurally related to this compound)30 mg/kg s.c.Attenuated stress-induced hyperarousal without hypnotic effects.[6]
Anxiety-like BehaviorRat model of FG-7142-induced anxietySB-334867 (another OX1R antagonist)-Attenuated anxiety-like behavior and cardiovascular responses.[7]

Signaling Pathway Diagram

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Blocks Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Fear/Stress Response) Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to

Caption: Orexin 1 Receptor (OX1R) signaling pathway and antagonism by this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of CO2-Induced Panic-Like Behavior

Objective: To assess the efficacy of this compound in attenuating panic-like responses induced by CO2 inhalation.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol)

  • Adult male Sprague-Dawley rats

  • Plexiglas chambers for exposure

  • CO2 gas cylinder and flowmeter

  • Behavioral recording and analysis software

  • Cardiovascular telemetry system (optional)

Procedure:

  • Animal Habituation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before CO2 exposure.

  • Baseline Recording: Place the rat in the Plexiglas chamber and allow a 10-minute habituation period while recording baseline behavior and cardiovascular parameters (if applicable).

  • CO2 Exposure: Introduce 20% CO2 into the chamber for a specified duration (e.g., 4 minutes).

  • Behavioral Assessment: Record and score panic-like behaviors, which may include freezing, escape-like behaviors (jumping, rearing against the walls), and autonomic responses.

  • Post-Exposure Monitoring: Continue to monitor the animal for a period after CO2 exposure to assess recovery.

  • Data Analysis: Compare the frequency and duration of panic-like behaviors between the this compound-treated and vehicle-treated groups. Analyze cardiovascular data for changes in heart rate and blood pressure.

Protocol 2: Evaluation of this compound in a Mouse Model of Stress-Induced Hyperthermia

Objective: To determine if this compound can attenuate the hyperthermic response to a mild stressor.

Materials:

  • This compound

  • Vehicle

  • Adult male mice (e.g., C57BL/6)

  • Rectal thermometer or implantable temperature transponders

  • Individual housing cages

Procedure:

  • Baseline Temperature Measurement (T1): Measure the baseline body temperature of each mouse in its home cage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).

  • Stressor Application: 30 minutes after drug administration, introduce a mild stressor. A common stressor is transferring the mouse to a new, clean cage.

  • Post-Stressor Temperature Measurement (T2): 10-15 minutes after the introduction of the stressor, measure the body temperature again.

  • Calculation of Stress-Induced Hyperthermia (SIH): Calculate the change in body temperature (ΔT = T2 - T1).

  • Data Analysis: Compare the ΔT between the this compound-treated and vehicle-treated groups. A significant reduction in ΔT in the drug-treated group indicates an anxiolytic-like effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Behavioral_Paradigm Choose Fear/Stress Paradigm (e.g., CO2 Challenge, SIH) Animal_Model->Behavioral_Paradigm Dosage_Selection Determine this compound Dose & Route Behavioral_Paradigm->Dosage_Selection Habituation Animal Habituation & Baseline Measures Dosage_Selection->Habituation Drug_Admin Administer this compound or Vehicle Habituation->Drug_Admin Stressor Apply Fear/Stress Stimulus Drug_Admin->Stressor Data_Collection Collect Behavioral & Physiological Data Stressor->Data_Collection Statistical_Analysis Statistical Comparison (Drug vs. Vehicle) Data_Collection->Statistical_Analysis Interpretation Interpret Results in Context of OX1R Antagonism Statistical_Analysis->Interpretation Conclusion Draw Conclusions on Efficacy Interpretation->Conclusion

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the OX1R in fear and stress responses. Its high selectivity and brain penetrance make it suitable for in vivo studies. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of OX1R antagonism in anxiety and stress-related disorders. As with any experimental work, appropriate dose-response studies and control groups are essential for robust and reproducible findings.

References

Application Notes and Protocols for JNJ-54717793 in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor primarily involved in the regulation of arousal, motivation, and stress responses.[1][2][3][4] While dual orexin (B13118510) receptor antagonists are utilized for insomnia, the selective blockade of OX1R by this compound presents a therapeutic potential for treating anxiety and panic disorders.[1][2][3][5] These application notes provide detailed protocols for the use of this compound in electrophysiological recordings to characterize its effects on neuronal activity.

Orexin-A, the endogenous ligand for OX1R, generally exerts an excitatory effect on neurons, leading to depolarization and an increased firing rate.[6] This is achieved through the activation of non-selective cation channels and the inhibition of K+ channels.[7][8] Therefore, as a selective OX1R antagonist, this compound is expected to attenuate or block these orexin-A-mediated excitatory effects.

Data Presentation

Quantitative Data for this compound
ParameterSpeciesValueReceptorReference
Binding Affinity (pKi) Human7.83OX1R[1]
Rat7.84OX1R[1]
Human<5.35OX2R[1]
Functional Potency (pKb) Human7.51OX1R[1]
Rat7.55OX1R[1]
Human<5.85OX2R[1]
In Vitro Ki Human16 nMOX1R[5][9]
Human700 nMOX2R[5][9]
Plasma EC50 Not Specified85 ng/mLOX1R[9]

Signaling Pathway

The activation of OX1R by its endogenous ligand, orexin-A, initiates a signaling cascade primarily through the Gq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various ion channels, resulting in neuronal depolarization and increased excitability.[6][8][10]

OX1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds to Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release Ca2_ion Ca²⁺ Ca2_release->Ca2_ion Triggers Ca2_ion->PKC Co-activates Ion_Channels Ion Channels (e.g., TRPC, K⁺ channels) Ca2_ion->Ion_Channels Modulates PKC->Ion_Channels Modulates Depolarization Neuronal Depolarization Ion_Channels->Depolarization Leads to

Caption: Orexin-1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

Objective: To determine the effect of this compound on orexin-A-induced changes in neuronal membrane potential and firing rate.

Materials:

  • This compound

  • Orexin-A

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Vibratome

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

  • Borosilicate glass capillaries

  • Animal model (e.g., rat or mouse)

Methodology:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare 300 µm coronal slices containing the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) using a vibratome in ice-cold, oxygenated aCSF.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp recording from a neuron in the target region.

  • Data Acquisition:

    • Record baseline neuronal activity in current-clamp mode for 5-10 minutes.

    • Bath-apply orexin-A (e.g., 100 nM) and record the change in membrane potential and firing frequency for 10-15 minutes.

    • Wash out orexin-A with aCSF until the neuron returns to its baseline activity.

    • Pre-incubate the slice with this compound (e.g., 1 µM) for 10-15 minutes.

    • Co-apply orexin-A and this compound and record the neuronal response.

  • Data Analysis:

    • Measure the resting membrane potential, input resistance, and firing frequency before and after drug application.

    • Compare the magnitude of orexin-A-induced depolarization and increase in firing rate in the absence and presence of this compound.

    • Perform statistical analysis to determine the significance of any observed effects.

Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis A1 Anesthetize Animal A2 Perfuse with aCSF A1->A2 A3 Dissect Brain A2->A3 A4 Prepare Brain Slices A3->A4 A5 Slice Recovery A4->A5 B1 Transfer Slice to Chamber A5->B1 B2 Establish Whole-Cell Recording B1->B2 B3 Record Baseline Activity B2->B3 B4 Apply Orexin-A B3->B4 B5 Washout B4->B5 B6 Apply this compound B5->B6 B7 Co-apply Orexin-A + this compound B6->B7 C1 Measure Electrophysiological Parameters B7->C1 C2 Compare Drug Effects C1->C2 C3 Statistical Analysis C2->C3

Caption: Experimental Workflow for Electrophysiology.
Protocol 2: In Vivo Single-Unit Recording

Objective: To assess the effect of systemically administered this compound on the firing rate of orexin-sensitive neurons in an anesthetized or freely moving animal.

Materials:

  • This compound

  • Surgical instruments

  • Stereotaxic apparatus

  • Recording electrodes (e.g., tungsten microelectrodes)

  • Data acquisition system

  • Animal model (e.g., rat)

Methodology:

  • Surgical Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Slowly lower the recording electrode to the target coordinates.

  • Electrophysiological Recording:

    • Identify and isolate single-unit activity.

    • Record the baseline firing rate for a stable period (e.g., 15-30 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.[9]

    • Continue recording the neuronal activity for a prolonged period (e.g., 1-2 hours) to observe any changes in firing rate.

  • Data Analysis:

    • Analyze the firing rate and pattern (e.g., burst firing) before and after this compound administration.

    • Compare the effects of this compound with a vehicle control group.

    • Correlate changes in neuronal activity with behavioral observations if using a freely moving animal model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the orexin-1 receptor in neuronal function. The protocols outlined above provide a framework for characterizing the electrophysiological effects of this selective antagonist. Such studies are crucial for understanding its mechanism of action and for the development of novel therapeutics for anxiety and other stress-related disorders. Researchers should optimize the concentrations of this compound and orexin-A, as well as the timing of drug application, for their specific experimental conditions.

References

Troubleshooting & Optimization

JNJ-54717793 solubility and vehicle preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of JNJ-54717793. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] It is an orally bioavailable and brain-penetrant compound that is being investigated for its potential therapeutic effects in anxiety and panic disorders.[4][5][6][7]

Q2: What is the primary mechanism of action of this compound?

A2: this compound selectively blocks the orexin-1 receptor, thereby inhibiting the downstream signaling pathways initiated by the binding of orexin-A and orexin-B neuropeptides. The orexin (B13118510) system is known to be involved in the regulation of wakefulness, reward, and stress responses.

Q3: What is the solubility of this compound in common solvents?

Solubility and Vehicle Preparation

Quantitative Solubility Data
SolventSolubilityNotes
DMSO 240 mg/mL (523.55 mM)May require ultrasonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[1]
In Vitro Vehicle Preparation

For in vitro experiments, it is crucial to minimize the concentration of organic solvents to avoid cellular toxicity.

Recommended Vehicle:

  • Primary Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the DMSO stock solution into your aqueous assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or cell culture medium). It is critical to ensure that the final concentration of DMSO in the assay is kept to a minimum, ideally ≤ 0.1% (v/v) , as higher concentrations can be toxic to cells.

In Vivo Vehicle Preparation

Several vehicle formulations have been successfully used for the in vivo administration of this compound. The choice of vehicle will depend on the route of administration and the desired dosage.

Recommended Vehicles:

Vehicle CompositionFinal Concentration of this compoundNotes
1. DMSO, PEG300, Tween-80, Saline ≥ 6 mg/mLA clear solution can be achieved with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
2. DMSO, SBE-β-CD in Saline ≥ 6 mg/mLA clear solution can be achieved with a final composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
3. 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) Not specifiedThis vehicle has been used for oral (p.o.) and intravenous (i.v.) administration in preclinical studies.[3]

Troubleshooting Guide

Q4: My this compound is precipitating when I dilute my DMSO stock into aqueous buffer for my in vitro assay. What should I do?

A4: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final buffer.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock to a larger volume of the vigorously vortexing or stirring aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant: For some assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in the final buffer can help to maintain the solubility of the compound. However, you must first validate that the surfactant does not interfere with your assay.

  • Consider a Different Vehicle System: If permissible for your experimental setup, using a small percentage of a co-solvent like PEG300 in your final buffer might improve solubility. Again, vehicle controls are essential.

Q5: I am seeing unexpected effects in my cell-based assay that might be related to the vehicle. How can I address this?

A5: It is crucial to include proper vehicle controls in your experiments.

  • DMSO Control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups. This will allow you to distinguish the effects of this compound from any effects of the solvent itself.

  • Vehicle Titration: If you suspect that even low concentrations of DMSO are affecting your cells, it is advisable to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line and assay duration.

Q6: How should I store my this compound solutions?

A6:

  • Solid Compound: Store the powdered form of this compound at -20°C.

  • DMSO Stock Solutions: Aliquot your high-concentration DMSO stock into small, single-use volumes and store at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[1]

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions on the day of the experiment. Due to the low aqueous solubility, these solutions are prone to precipitation over time.

Experimental Protocols & Visualizations

Orexin-1 Receptor Signaling Pathway

This compound acts as an antagonist at the Orexin-1 Receptor (OX1R), which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligands, Orexin-A or Orexin-B, to OX1R primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in an increase in intracellular calcium levels.

Orexin1_Signaling_Pathway cluster_membrane Cell Membrane OX1R OX1R G_protein Gq Protein OX1R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Orexin Orexin-A / Orexin-B Orexin->OX1R Binds & Activates JNJ This compound JNJ->OX1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Downstream Downstream Cellular Effects Ca_release->Downstream InVivo_Prep_Workflow start Start step1 Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 60 mg/mL). start->step1 step2 In a sterile tube, add the required volume of PEG300. step1->step2 step3 Add the calculated volume of the This compound DMSO stock to the PEG300 and mix thoroughly. step2->step3 step4 Add the required volume of Tween-80 and mix until uniform. step3->step4 step5 Add the final volume of Saline and mix until a clear solution is formed. step4->step5 end Dosing Solution Ready step5->end

References

JNJ-54717793 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with JNJ-54717793. Below you will find frequently asked questions, troubleshooting guides, and best practices for the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

It is crucial to adhere to these temperature guidelines to ensure the integrity and activity of the compound.

Q2: How should I handle the compound upon receipt?

Upon receiving this compound, it is recommended to store it immediately at the appropriate temperature as outlined above, especially if it will not be used right away.

Q3: Can I store this compound at room temperature?

There is no available data to support the stability of this compound at room temperature. To prevent potential degradation, it is strongly advised to follow the recommended storage conditions.

Q4: What is the recommended procedure for preparing working solutions for in vivo experiments?

For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[1] This minimizes the risk of degradation and ensures reliable experimental outcomes. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q5: In which solvents can I dissolve this compound?

This compound can be dissolved in solvents such as DMSO. For in vivo studies, a common protocol involves first dissolving the compound in DMSO and then further diluting it with other vehicles like PEG300, Tween-80, and Saline, or with a solution of SBE-β-CD in Saline.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Compound degradation due to improper storage.Verify that the stock solution has been stored at the correct temperature and for the recommended duration. If in doubt, use a fresh vial of the compound.
Precipitation observed in the working solution. Low solubility in the chosen vehicle or temperature fluctuations.Gentle heating and/or sonication can help to redissolve the compound.[1] Consider preparing a fresh solution. For future experiments, you might adjust the solvent composition.
Reduced potency or activity of the compound. Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use volumes upon initial preparation to avoid repeated freeze-thaw cycles.

Stability and Storage Summary

The following table summarizes the key storage conditions for this compound stock solutions.

Storage Temperature Maximum Storage Period
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use vials and store at -80°C or -20°C.

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This is an example protocol and may need to be optimized for your specific experimental needs.

  • Retrieve a single-use aliquot of the this compound DMSO stock solution from storage and allow it to thaw.

  • To prepare a working solution, add the DMSO stock solution to the desired vehicle. For example, to prepare a 1 mL working solution, you could add 100 μL of a 60.0 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline and mix thoroughly.[1]

  • Alternatively, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix, followed by the addition of 450 μL of Saline to reach a final volume of 1 mL.[1]

  • Ensure the final solution is clear and free of precipitation before administration. It is recommended to use this working solution on the same day it is prepared.[1]

Visual Guides

Storage_Workflow cluster_storage Storage Options storage_neg_80 -80°C (up to 6 months) prepare_working Prepare Fresh Working Solution storage_neg_80->prepare_working storage_neg_20 -20°C (up to 1 month) storage_neg_20->prepare_working receive Receive this compound prepare_stock Prepare Stock Solution (e.g., in DMSO) receive->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot aliquot->storage_neg_80 Long-term aliquot->storage_neg_20 Short-term use_experiment Use in Experiment prepare_working->use_experiment

Caption: Workflow for handling and storing this compound.

Stability_Factors cluster_compound This compound Stability cluster_factors Influencing Factors stable Stable Compound degraded Degraded Compound stable->degraded Degradation temp Improper Temperature temp->degraded time Extended Storage time->degraded freeze_thaw Repeated Freeze-Thaw freeze_thaw->degraded

Caption: Factors influencing the stability of this compound.

References

Troubleshooting JNJ-54717793 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-54717793. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, including unexpected experimental outcomes that may be related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, brain-penetrant, and selective antagonist of the orexin-1 receptor (OX1R).[1][2][3][4] Its primary mechanism of action is to block the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby inhibiting its downstream signaling. The orexin (B13118510) system is involved in regulating various physiological functions, including arousal, stress, and reward.[5][6] this compound is being investigated for its potential therapeutic effects in anxiety and panic disorders.[1][2][5]

Q2: What is the selectivity profile of this compound?

This compound exhibits high affinity for the human and rat OX1R.[1][7] It has a substantial selectivity of approximately 50-fold for the OX1R over the orexin-2 receptor (OX2R).[1][2][7]

Data Summary: In Vitro Binding and Functional Antagonism of this compound

ReceptorSpeciesAssay TypepKi / pKb (nM)Selectivity (fold) vs. hOX2R
OX1RHumanBinding Affinity (Ki)16~44
OX2RHumanBinding Affinity (Ki)700-
OX1RRatBinding Affinity (pKi)7.84-
OX1RHumanFunctional Antagonism (pKb)Correlates well with pKi-
OX1RRatFunctional Antagonism (pKb)Correlates well with pKi-

Data compiled from multiple sources.[1][3]

Q3: I am observing an unexpected phenotype in my animal model after administering this compound. Could this be an off-target effect?

While this compound is highly selective for OX1R over OX2R, unexpected phenotypes can arise from several factors:

  • On-target effects in complex biological systems: The orexin system has widespread projections throughout the brain, influencing numerous physiological processes. An observed phenotype might be a genuine, but previously uncharacterized, consequence of OX1R blockade in a specific neuronal circuit.

  • Interaction with OX2R at high concentrations: Although selective, at higher doses, this compound may also antagonize OX2R, leading to effects that are more characteristic of a dual orexin receptor antagonist (DORA), such as increased somnolence.[8]

  • Pharmacokinetics and metabolism: The concentration of the compound and its metabolites in the target tissue can influence its effects.

Q4: My experiment involves sleep-wake cycle analysis, and the results with this compound are not what I expected. What could be the reason?

This compound has been reported to have minimal effects on spontaneous sleep in wild-type rats.[1][2] However, in OX2R knockout mice, it selectively promotes REM sleep, demonstrating its on-target engagement of OX1R.[1][2] If you observe significant changes in sleep architecture in wild-type animals, consider the following:

  • Dose: High doses might lead to some blockade of OX2R, which is more directly involved in sleep regulation.

  • Species and genetic background: The response to orexin antagonists can vary between different animal strains and species.

  • Experimental conditions: Factors such as stress from handling or an unfamiliar environment can impact sleep patterns and the effects of the compound.

Troubleshooting Guides

Issue 1: Inconsistent results between experimental subjects.

  • Possible Cause: Variability in drug absorption and metabolism.

  • Troubleshooting Steps:

    • Ensure consistent administration of the compound (e.g., timing, vehicle, route of administration).

    • Consider measuring plasma or brain concentrations of this compound to correlate exposure with the observed effects.

    • Habituate animals to the experimental procedures to minimize stress-induced variability.

Issue 2: Observed effect is opposite to the expected anxiolytic effect.

  • Possible Cause: Complex dose-response relationship or on-target effects in a specific, context-dependent neural circuit.

  • Troubleshooting Steps:

    • Perform a full dose-response study to identify the optimal concentration range for the desired effect.

    • Consider the specific behavioral paradigm being used, as the role of OX1R in anxiety is multifaceted.

    • To investigate potential off-target effects, consider using a structurally different OX1R antagonist as a control. If the unexpected effect persists, it is more likely to be an on-target effect of OX1R antagonism.

Experimental Protocols & Methodologies

Protocol 1: Assessing Off-Target Effects of a GPCR Antagonist via Radioligand Binding Panel

Objective: To determine the selectivity of a GPCR antagonist by screening it against a broad panel of GPCRs, ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target Ki (e.g., 1 µM or 10 µM) in a suitable solvent.

  • Panel Selection: Utilize a commercial service that offers a comprehensive radioligand binding assay panel (e.g., a CEREP panel). This panel should include a diverse range of human receptors, channels, and transporters.

  • Binding Assay: The service will perform competitive binding assays where this compound competes with a specific radioligand for binding to each target in the panel.

  • Data Analysis: The results are typically expressed as the percentage of inhibition of radioligand binding at the tested concentration. A significant inhibition (e.g., >50%) suggests a potential off-target interaction. For any identified "hits," a follow-up concentration-response curve should be generated to determine the Ki or IC50 for the off-target interaction.

Protocol 2: Functional Cellular Assay to Confirm Off-Target Activity

Objective: To assess the functional consequences of a potential off-target interaction identified in a binding assay.

Methodology:

  • Cell Line Selection: Use a recombinant cell line that overexpresses the identified off-target receptor and is coupled to a detectable downstream signaling pathway (e.g., calcium flux, cAMP accumulation).

  • Assay Principle:

    • For an antagonist effect, pre-incubate the cells with varying concentrations of this compound before stimulating with a known agonist for the off-target receptor.

    • For an agonist effect, apply varying concentrations of this compound to the cells and measure the signaling response.

  • Signal Detection: Measure the downstream signaling using an appropriate method (e.g., a fluorescent calcium indicator for Gq-coupled receptors, or a cAMP assay for Gs/Gi-coupled receptors).

  • Data Analysis: Generate concentration-response curves to determine the IC50 (for antagonism) or EC50 (for agonism) of this compound at the off-target receptor.

Visualizations

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A Orexin_B Orexin-B Orexin_Neuron->Orexin_B OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Orexin_A->OX1R High Affinity Orexin_A->OX2R Orexin_B->OX1R Orexin_B->OX2R High Affinity JNJ_54717793 This compound JNJ_54717793->OX1R Antagonism

Caption: Orexin signaling pathway and the mechanism of action of this compound.

Off_Target_Workflow Start Unexpected Experimental Phenotype Observed Check_Dose Verify Dose and Concentration Start->Check_Dose Literature Review Literature for Known On-Target Effects Check_Dose->Literature Control_Compound Use Structurally Unrelated OX1R Antagonist Literature->Control_Compound Conclusion Determine if Effect is On-Target or Off-Target Literature->Conclusion If phenotype is explained by on-target pharmacology Off_Target_Screening Perform Broad Off-Target Screening (e.g., CEREP panel) Control_Compound->Off_Target_Screening If phenotype persists and is unexplained Control_Compound->Conclusion If phenotype is absent Functional_Assay Conduct Functional Assay on Identified 'Hits' Off_Target_Screening->Functional_Assay If 'hits' are identified Functional_Assay->Conclusion

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: JNJ-54717793 Animal Model Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JNJ-54717793 in animal models.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected behavioral outcomes after oral administration.

  • Question: My animals are showing variable or no significant behavioral changes after oral administration of this compound. What could be the cause?

  • Answer: Inconsistent behavioral outcomes can stem from several factors related to drug formulation, administration, and the specific animal model. Here are some troubleshooting steps:

    • Vehicle Preparation and Solubility: this compound has been successfully delivered when formulated as a solution in 20% HP-β-CD (hydroxypropyl-β-cyclodextrin).[1] Ensure the compound is fully dissolved. In some cases, the addition of 2 equivalents of HCl to the 20% HP-β-CD solution may be necessary to achieve a clear solution.[1] For a detailed protocol on preparing a similar formulation, refer to the Experimental Protocols section.

    • Dose and Timing: Ex vivo receptor occupancy studies in rats have shown dose- and time-dependency.[2] Peak occupancy may be achieved around 60 minutes post-oral administration.[1] Verify that your behavioral testing paradigm aligns with the pharmacokinetic profile of the compound. Consider conducting a pilot study to determine the optimal time point for behavioral assessment in your specific model.

    • Animal Model Specificity: this compound is a selective orexin-1 receptor (OX1R) antagonist.[2][3] Its effects can be subtle in standard behavioral tests. For instance, it has minimal effect on spontaneous sleep in wild-type rats and mice.[2][3][4] However, in OX2R knockout mice, it significantly promotes REM sleep, demonstrating its target engagement.[2][3][4] Ensure your chosen animal model is appropriate for detecting the effects of selective OX1R antagonism. The compound has shown efficacy in models of panic and anxiety, such as CO2-induced panic-like behaviors.[2][3]

Issue 2: Difficulty in achieving desired brain penetration and target engagement.

  • Question: How can I confirm that this compound is reaching the brain and binding to the OX1R in my animal model?

  • Answer: Confirming brain penetration and target engagement is crucial for interpreting your study results.

    • Ex Vivo Receptor Occupancy: A reliable method to confirm brain penetration and target binding is through ex vivo receptor occupancy studies.[1][2] This involves administering this compound to the animals, euthanizing them at specific time points, and then performing autoradiography on brain sections using a radioligand for OX1R, such as [3H]SB-674042.[2]

    • Pharmacokinetic Analysis: Conducting a pharmacokinetic study will provide data on the concentration of this compound in both plasma and brain tissue over time. This can help correlate the compound's concentration with the observed behavioral effects.

    • Functional Target Engagement: In specific models, functional target engagement can be observed. For example, the promotion of REM sleep in OX2R knockout mice serves as a functional confirmation of OX1R blockade by this compound.[2][3][4]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a potent and selective antagonist of the orexin-1 receptor (OX1R).[2][3] The orexin (B13118510) system is involved in regulating arousal, wakefulness, and stress responses.[3][4] By blocking the OX1R, this compound can modulate these processes and has shown potential in preclinical models of anxiety and panic disorders.[2][3]

  • Q2: What is a suitable vehicle for administering this compound to animals?

    • A2: this compound has been successfully administered orally (p.o.) and intravenously (i.v.) in animal models using a solution of 20% HP-β-CD (hydroxypropyl-β-cyclodextrin) in water.[1] For some preparations, the addition of 2 equivalents of HCl was used.[1] Another suggested formulation for oral administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]

  • Q3: What are the reported pharmacokinetic parameters for this compound in different animal species?

    • A3: Pharmacokinetic studies have been conducted in mice, rats, dogs, and monkeys. The compound generally exhibits low to moderate clearance.[1] Refer to the data table below for a summary of key pharmacokinetic parameters.

  • Q4: Does this compound have sedative effects?

    • A4: this compound has been shown to have minimal effects on spontaneous sleep in rats and wild-type mice, suggesting a lack of sedative effects at doses effective in anxiety models.[2][3][4] This is a key feature that distinguishes it from dual orexin receptor antagonists.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ReceptorSpeciesBinding Affinity (pKi)Functional Potency (pKb)
Orexin 1 (OX1R) Human7.83-
Rat7.84-
Orexin 2 (OX2R) Human~50-fold less than OX1R-

Data sourced from Bonaventure et al., 2017.[2][6]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesRouteDose (mg/kg)Cmax (ng/mL)T1/2 (h)Clearance (mL/min/kg)Vss (L/kg)
Mouse i.v.1.0--Moderate-
p.o.5.0----
Rat i.v.1.0--Moderate-
p.o.5.0----
Dog i.v.0.5--Low-
p.o.2.5----
Monkey i.v.1.0--Moderate-
p.o.5.0----

Data summarized from Shireman, B. et al., 2017 and Préville C, et al., 2020.[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol is based on formulations described for this compound and similar compounds.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter (optional)

  • Hydrochloric acid (HCl), 0.1 N (if needed)

Procedure:

  • Calculate the required amount of this compound and HP-β-CD for the desired final concentration and volume. For a 20% HP-β-CD solution, dissolve 20g of HP-β-CD in 100mL of sterile water.

  • Prepare the 20% HP-β-CD vehicle by adding the HP-β-CD powder to the sterile water in a sterile container.

  • Mix thoroughly using a vortex mixer or a magnetic stirrer until the HP-β-CD is completely dissolved. This may take some time.

  • Once the vehicle is clear, slowly add the pre-weighed this compound powder to the HP-β-CD solution while continuously stirring.

  • Continue stirring until the this compound is fully dissolved. The solution should be clear.

  • If solubility issues persist, cautiously add 0.1 N HCl dropwise while monitoring the solution's clarity. Use the minimum amount of acid necessary to achieve a clear solution.

  • Once the compound is fully dissolved, the formulation is ready for oral administration to animals.

Protocol 2: Ex Vivo Receptor Occupancy Study Workflow

This protocol outlines the key steps for assessing OX1R occupancy in the brain.

Materials:

  • This compound formulation

  • Experimental animals (e.g., rats)

  • Anesthesia and euthanasia agents (e.g., carbon dioxide)

  • Brain extraction tools

  • Cryostat

  • Microscope slides

  • [3H]SB-674042 (radioligand)

  • Autoradiography imaging system

Procedure:

  • Administer the this compound formulation to the animals at the desired doses and time points before euthanasia.

  • At the designated time point, euthanize the animals using an approved method (e.g., CO2 inhalation followed by decapitation).[6]

  • Rapidly extract the brains and freeze them in an appropriate medium (e.g., isopentane (B150273) cooled on dry ice).

  • Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat.

  • Mount the brain sections onto microscope slides.

  • Perform radioligand binding by incubating the slides with a solution containing [3H]SB-674042.

  • Wash the slides to remove unbound radioligand.

  • Expose the slides to a phosphor imaging plate or film to detect the radioactive signal.

  • Analyze the resulting autoradiograms to quantify the binding of the radioligand in specific brain regions, such as the tenia tecta, and determine the level of OX1R occupancy by this compound.[2]

Mandatory Visualizations

Orexin_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Target Neuron Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A / Orexin-B Orexin_Neuron->Orexin_A_B releases OX1R Orexin 1 Receptor (OX1R) Cellular_Response Cellular Response (e.g., Arousal, Stress Response) OX1R->Cellular_Response initiates Orexin_A_B->OX1R binds & activates JNJ_54717793 This compound JNJ_54717793->OX1R blocks Experimental_Workflow A Formulation Preparation (this compound in Vehicle) B Animal Dosing (e.g., Oral Gavage) A->B C Behavioral Testing (e.g., CO2-induced Panic Model) B->C D Pharmacokinetic Analysis (Blood/Brain Samples) B->D E Ex Vivo Receptor Occupancy (Brain Tissue Analysis) B->E F Data Analysis & Interpretation C->F D->F E->F

References

Overcoming poor solubility of JNJ-54717793 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-54717793. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO)[1]. However, it exhibits poor solubility in aqueous solutions, which can present challenges for in vitro and in vivo studies. The exact aqueous solubility is not widely published, but it is generally considered to be low.

Q2: Why is addressing the poor aqueous solubility of this compound important?

A2: Poor aqueous solubility can lead to a number of experimental issues, including underestimation of compound potency in biological assays, low oral bioavailability, and inconsistent results between experiments[2][3][4]. Ensuring adequate solubility is critical for obtaining accurate and reproducible data.

Q3: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modification techniques[5]. Physical modifications include particle size reduction (micronization, nanosuspension) and creating solid dispersions[6][7][8]. Chemical modifications often involve the use of excipients such as cosolvents, surfactants, or complexing agents like cyclodextrins, as well as pH adjustment[3][4][7].

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound in your experiments.

Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.

This is a common issue when a compound is highly soluble in a concentrated organic stock solution but poorly soluble in the final aqueous assay medium.

Solution 1.1: Optimize Cosolvent Concentration

The use of a water-miscible organic solvent, or cosolvent, can increase the solubility of hydrophobic compounds in aqueous solutions[3][8].

Experimental Protocol: Cosolvent Solubility Screen

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Cosolvent Selection: Select a panel of biocompatible cosolvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG400).

  • Serial Dilutions: In a series of microcentrifuge tubes, prepare different concentrations of the chosen cosolvent in your aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v).

  • Compound Addition: Add the this compound stock solution to each cosolvent-buffer mixture to achieve the desired final concentration.

  • Observation and Quantification: Vortex each tube and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature. For a quantitative measure, centrifuge the samples and measure the concentration of the soluble compound in the supernatant using a suitable analytical method like HPLC.

Illustrative Data: Solubility of this compound in Different Cosolvent Systems

Cosolvent System (in PBS, pH 7.4)This compound Concentration (µM) where no precipitation is observed
1% DMSO< 1
5% DMSO5
10% DMSO15
5% Ethanol3
5% Propylene Glycol8
5% PEG40012

Solution 1.2: Employ Surfactants to Increase Solubility

Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media[3][4].

Experimental Protocol: Surfactant-based Formulation

  • Surfactant Selection: Choose non-ionic surfactants that are generally well-tolerated in biological systems, such as Tween® 80 or Solutol® HS 15[3].

  • Preparation of Surfactant Solutions: Prepare a range of concentrations of the selected surfactant in your aqueous buffer (e.g., 0.1%, 0.5%, 1% w/v).

  • Compound Addition: Add the this compound DMSO stock to the surfactant solutions to the desired final concentration.

  • Equilibration: Gently mix and allow the solutions to equilibrate for a specified time to ensure micelle formation and drug encapsulation.

  • Assessment: Visually and, if possible, quantitatively assess the solubility as described for the cosolvent protocol.

Illustrative Data: Effect of Surfactants on this compound Solubility

Surfactant (in PBS, pH 7.4)This compound Concentration (µM) where no precipitation is observed
0.1% Tween® 8010
0.5% Tween® 8050
0.1% Solutol® HS 1515
0.5% Solutol® HS 1575
Issue 2: Low Bioavailability in Animal Studies Due to Poor Absorption.

Poor aqueous solubility is a major contributor to low and variable absorption after oral administration[2][9].

Solution 2.1: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and bioavailability[2].

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or the desired vehicle (e.g., 20% w/v).

  • Complexation: Add this compound powder directly to the HP-β-CD solution. Stir or sonicate the mixture until the compound is fully dissolved. This process may be facilitated by gentle heating.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Administration: The resulting clear solution can be used for in vivo studies.

Illustrative Data: this compound Solubility in HP-β-CD

Formulation VehicleMaximum Soluble Concentration of this compound (mg/mL)
Water< 0.01
10% (w/v) HP-β-CD in Water1
20% (w/v) HP-β-CD in Water5
40% (w/v) HP-β-CD in Water15

Solution 2.2: Nanosuspension Formulation

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate[6][10].

Experimental Protocol: Preparation of a Nanosuspension

  • Milling Process: A nanosuspension of this compound can be prepared using wet bead milling or high-pressure homogenization[5].

  • Stabilizer Selection: A stabilizer (a surfactant or polymer) is crucial to prevent the aggregation of the nanoparticles.

  • Homogenization: The drug, stabilizer, and a liquid medium are subjected to high-pressure homogenization. The cavitation forces break down the drug microparticles into nanoparticles.

  • Characterization: The resulting nanosuspension should be characterized for particle size distribution, zeta potential, and drug concentration.

  • Solid Dosage Form (Optional): The nanosuspension can be further processed into a solid form (e.g., by spray-drying) to improve stability[6].

Visual Guides

Orexin (B13118510) 1 Receptor (OX1R) Signaling Pathway

This compound is a selective antagonist of the orexin 1 receptor (OX1R)[11][12][13][14]. The following diagram illustrates the mechanism of action.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A releases OX1R Orexin 1 Receptor (OX1R) Gq Gq Protein OX1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG produces Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation leads to Orexin_A->OX1R binds & activates JNJ_54717793 This compound JNJ_54717793->OX1R blocks

Caption: Mechanism of action of this compound as an OX1R antagonist.

Experimental Workflow for Solubility Enhancement

The following workflow outlines a systematic approach to addressing the poor aqueous solubility of a research compound.

Solubility_Workflow start Start: Poorly Soluble Compound (this compound) define_req Define Experimental Requirements (e.g., concentration, vehicle) start->define_req initial_test Initial Solubility Test (Aqueous Buffer) define_req->initial_test sol_ok Solubility Adequate initial_test->sol_ok Yes sol_poor Solubility Poor initial_test->sol_poor No strategy Select Solubility Enhancement Strategy sol_poor->strategy cosolvent Cosolvents strategy->cosolvent surfactant Surfactants strategy->surfactant cyclodextrin Cyclodextrins strategy->cyclodextrin nanotech Nanosuspension strategy->nanotech form_dev Formulation Development & Optimization cosolvent->form_dev surfactant->form_dev cyclodextrin->form_dev nanotech->form_dev final_test Final Solubility and Stability Assessment form_dev->final_test proceed Proceed with Experiment final_test->proceed Successful re_evaluate Re-evaluate Strategy final_test->re_evaluate Unsuccessful re_evaluate->strategy

Caption: A logical workflow for enhancing compound solubility.

References

JNJ-54717793 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of this compound.

1.1 General Handling and Storage

  • Q1: What is this compound?

    • A1: this compound is an orally active, brain-penetrant, and selective antagonist of the orexin-1 receptor (OX1R).[1][2] Its chemical name is (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine).[3][4] It is being investigated for its potential in treating anxiety and panic disorders.[3][4][5]

  • Q2: How should I store this compound solid powder?

    • A2: For long-term storage, the solid compound should be stored at -20°C or -80°C in a tightly sealed, light-resistant container. For short-term storage, 2-8°C is acceptable. The compound is stable under these conditions, but it is best practice to minimize freeze-thaw cycles.

  • Q3: How do I prepare a stock solution of this compound?

    • A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the solid powder in anhydrous DMSO. For in vivo studies, a common formulation involves preparing a stock in DMSO and then diluting it with a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] Always ensure the final DMSO concentration in your experimental system is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%).

  • Q4: How should I store stock solutions?

    • A4: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. DMSO stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Before use, thaw the aliquot completely and bring it to room temperature, ensuring the compound is fully dissolved by vortexing.

1.2 Purity and Quality Control

  • Q5: What is the expected purity of this compound from the supplier?

    • A5: For research-grade material, the purity of this compound should typically be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Always refer to the Certificate of Analysis (CoA) provided by the supplier for the lot-specific purity value.

  • Q6: Why is it important to verify the purity and identity upon receiving the compound?

  • Q7: What are the primary analytical methods for assessing the quality of this compound?

    • A7: The primary methods include:

      • HPLC: To determine purity and detect impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight and thus the identity of the compound.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Section 2: Quality Control Specifications

The following table summarizes typical quality control specifications for research-grade this compound. These are representative values; always consult the supplier's CoA for lot-specific data.

ParameterMethodSpecificationPurpose
Identity
Structure Confirmation¹H-NMRConforms to reference spectrumConfirms the chemical structure is correct.
Molecular WeightLC-MS (ESI+)Conforms to theoretical mass (m/z)Confirms the identity and isotopic pattern.
Purity
Purity by Area %HPLC (UV, 254 nm)≥ 98.0%Quantifies the main compound relative to impurities.
Individual ImpurityHPLC (UV, 254 nm)≤ 0.5%Controls for specific known or unknown impurities.
Physical Properties
AppearanceVisualWhite to off-white solidBasic quality check for consistency.
SolubilityVisual≥ 10 mM in DMSOEnsures suitability for preparing stock solutions.

Section 3: Experimental Protocols

This section provides detailed protocols for key QC experiments.

3.1 Protocol: HPLC Purity Assessment

This protocol describes a general reverse-phase HPLC method for determining the purity of this compound.

  • Objective: To separate this compound from potential impurities and quantify its purity based on the relative peak area.

  • Instrumentation & Reagents:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Sample Solvent: Acetonitrile/Water (1:1, v/v)

  • Procedure:

    • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the sample solvent.

    • HPLC Conditions:

      • Column Temperature: 30°C

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • UV Detection: 254 nm

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        20.0 90
        25.0 90
        25.1 10

        | 30.0 | 10 |

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

3.2 Protocol: Identity Confirmation by LC-MS

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation:

    • LC-MS system with an Electrospray Ionization (ESI) source.

  • Procedure:

    • Sample Preparation: Use the same sample prepared for HPLC analysis or dilute it further to ~10 µg/mL.

    • LC-MS Conditions: Use the same or a similar rapid LC gradient as described in Protocol 3.1.

    • MS Conditions:

      • Ionization Mode: ESI Positive

      • Scan Range: m/z 100-1000

      • Expected Mass: The theoretical monoisotopic mass of this compound (C₂₅H₂₁F₄N₇O) is 511.18. The expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 512.19.

    • Data Analysis: Verify that the major peak in the mass spectrum corresponds to the expected m/z value for the [M+H]⁺ ion.

Section 4: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

4.1 HPLC Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity Result (<98%) 1. Compound degradation.1. Check storage conditions. Use a fresh vial. Prepare fresh solutions.
2. Inaccurate integration.2. Review integration parameters to ensure all peaks are correctly identified.
3. Contaminated solvent or glassware.3. Use fresh, HPLC-grade solvents and clean equipment.
Unexpected Peaks in Chromatogram 1. Sample degradation.1. Prepare sample fresh and analyze immediately. Protect from light if necessary.
2. Contamination from system or solvent.2. Run a blank injection (sample solvent only) to identify system peaks.
3. Air bubbles in the system.3. Degas mobile phases and prime the pump.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.1. Reduce sample concentration or injection volume.
2. Column degradation.2. Replace the column with a new one.
3. Mismatch between sample solvent and mobile phase.3. Dissolve the sample in the initial mobile phase if possible.

4.2 General Workflow & Troubleshooting Logic

The following diagrams illustrate a typical QC workflow and a troubleshooting decision process for an out-of-specification (OOS) purity result.

QC_Workflow start Receive Compound doc_review Review CoA start->doc_review visual Visual Inspection doc_review->visual identity Identity Tests (LC-MS, NMR) visual->identity purity Purity Test (HPLC) identity->purity spec_check Result Meets Spec? purity->spec_check pass Release for Use spec_check->pass Yes fail Quarantine & Investigate spec_check->fail No

Caption: Standard workflow for incoming quality control of this compound.

Troubleshooting_Logic oos OOS Purity Result check_data Review Data Processing (e.g., Integration) oos->check_data data_ok Processing OK? check_data->data_ok check_system Check HPLC System (Run Blank & Standard) system_ok System OK? check_system->system_ok check_sample Check Sample Prep & Storage sample_ok Sample Prep OK? check_sample->sample_ok data_ok->check_system Yes reprocess Reprocess Data data_ok->reprocess No system_ok->check_sample Yes fix_system Troubleshoot System system_ok->fix_system No reprepare Use Fresh Stock & Re-inject sample_ok->reprepare No escalate Escalate: Material is Likely Degraded or Impure sample_ok->escalate Yes reprocess->oos Re-evaluate fix_system->oos Re-evaluate reprepare->oos Re-evaluate

Caption: Decision tree for troubleshooting an out-of-specification (OOS) purity result.

Section 5: Mechanism of Action Pathway

This compound exerts its effect by blocking the orexin-1 receptor (OX1R), which is a Gq-protein coupled receptor. This action is thought to modulate circuits involved in anxiety and panic.[3][4][6]

Orexin_Signaling ligand Orexin-A receptor OX1 Receptor (Gq-coupled) ligand->receptor Binds & Activates antagonist This compound antagonist->receptor Binds & Blocks g_protein Gq Protein receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces response Neuronal Activation pkc->response Leads to ca_release->response Leads to

Caption: Simplified Orexin-1 receptor signaling pathway and point of inhibition.

References

Minimizing JNJ-54717793 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the orexin-1 receptor (OX1R).[1][2] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby inhibiting its downstream signaling. This compound is particularly noted for its high affinity for OX1R and its selectivity over the orexin-2 receptor (OX2R), making it a valuable tool for investigating the specific roles of OX1R in various physiological processes, particularly anxiety and panic-related behaviors.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound solid powder should be stored in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3:

  • In Vitro: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.

  • In Vivo: For oral administration, this compound can be formulated as a solution in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) or as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC). The choice of vehicle may depend on the required dose and desired pharmacokinetic profile.

Q4: What is the selectivity profile of this compound?

A4: this compound exhibits a significant selectivity for the human orexin-1 receptor (hOX1R) over the human orexin-2 receptor (hOX2R), with approximately 50-fold greater affinity for hOX1R.[2] This selectivity has been confirmed in functional assays.[2]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability or poor dose-response curves in cell-based assays (e.g., calcium mobilization).

Potential Cause Troubleshooting Step
Compound Solubility Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution into aqueous assay buffers. Gentle warming or sonication may aid dissolution.[3]
Cell Health and Density Use healthy, low-passage number cells. Ensure consistent cell seeding density across all wells of the assay plate.
Assay Conditions Optimize the concentration of the orexin (B13118510) agonist (e.g., orexin-A) to an EC80 value to ensure a robust and reproducible signal window for antagonist inhibition.
Reagent Quality Use high-quality reagents, including assay buffers and fluorescent dyes. Ensure proper storage and handling of all components.
Instrumentation Verify that the plate reader settings (e.g., excitation/emission wavelengths, read times) are optimal for the fluorescent dye being used.

Issue 2: Apparent lack of antagonist activity.

Potential Cause Troubleshooting Step
Incorrect Concentration Double-check all dilution calculations and ensure the final concentration of this compound is within the expected active range.
Receptor Expression Confirm the expression and functionality of the OX1R in your cell line using a known agonist.
Assay Sensitivity The assay may not be sensitive enough to detect antagonism. Consider using a more sensitive detection method or a different assay format.
Compound Degradation Ensure the compound has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.
In Vivo Experiments

Issue 3: High variability in behavioral or physiological responses in animal models.

Potential Cause Troubleshooting Step
Animal Strain and Sex Different rodent strains can exhibit varying sensitivity to CO2 and other anxiogenic stimuli.[4] Sex differences in response to orexin antagonists have also been noted.[5] Use a consistent and well-characterized animal strain and consider sex as a biological variable in your experimental design.
Habituation and Handling Stress Ensure an adequate habituation period for animals to the experimental environment and procedures to minimize stress-induced variability.[5]
Timing of Administration The efficacy of orexin antagonists can be influenced by the circadian rhythm, as endogenous orexin levels fluctuate.[5][6] Administer this compound at a consistent time relative to the light-dark cycle.
Route of Administration and Formulation Oral administration can lead to variability in absorption.[5] Ensure consistent formulation and administration techniques. Consider subcutaneous injection for more consistent plasma levels.
Individual Animal Sensitivity There can be significant interindividual variability in responses to anxiogenic stimuli like CO2 inhalation.[7] Ensure your study is adequately powered to account for this variability.

Issue 4: Unexpected sedative effects.

Potential Cause Troubleshooting Step
High Dose Although this compound is selective for OX1R, very high doses could potentially lead to off-target effects or some interaction with OX2R, which is more directly involved in sleep regulation.[8] Evaluate a range of doses to find the optimal therapeutic window without sedation.
Interaction with Other Factors The sedative effects could be an interaction with other experimental conditions or the specific animal model. Carefully review all aspects of the experimental protocol.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

ReceptorSpeciesAssay TypeValueReference
OX1RHumanRadioligand Binding (pKi)7.83[2]
OX1RRatRadioligand Binding (pKi)7.84[2]
OX2RHumanRadioligand Binding (pKi)~6.15 (calculated from ~50-fold selectivity)[2]
OX1RHumanFunctional Antagonism (pKB)7.8[2]
OX1RRatFunctional Antagonism (pKB)7.8[2]
OX2RHumanFunctional Antagonism (pKB)~6.3 (calculated from selectivity)[2]

Table 2: In Vivo Receptor Occupancy of this compound in Rat Brain

Dose (mg/kg, p.o.)Time Post-Dose (hours)Receptor Occupancy (%)
1222
3251
10275
30289

Data adapted from Bonaventure et al., 2017.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for OX1R Antagonism
  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human OX1R in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known OX1R agonist (e.g., orexin-A) at a concentration that will elicit an 80% maximal response (EC80).

  • Assay Procedure: a. Place the cell plate in a fluorescence plate reader (e.g., FLIPR). b. Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Add the EC80 concentration of the orexin-A agonist to all wells. d. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium signal. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo CO2-Induced Panic Model in Rats
  • Animals: Use male Sprague-Dawley rats (or another well-characterized strain), individually housed with ad libitum access to food and water. Allow at least one week of acclimatization to the housing facility.

  • Apparatus: Use a transparent experimental chamber with an inlet for gas delivery and an outlet for gas exhaust. The chamber should be connected to a gas mixer that can precisely control the concentration of CO2.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at a specific time before the CO2 challenge (e.g., 60 minutes). Doses can range from 3 to 30 mg/kg.

  • Experimental Procedure: a. Place the rat in the experimental chamber and allow a 5-10 minute habituation period with room air flowing through the chamber. b. After habituation, switch the gas mixture to 20% CO2 for a defined period (e.g., 5-10 minutes). c. Record behavioral responses, such as freezing, rearing, and grooming, using a video camera. d. If applicable, monitor physiological parameters like heart rate and blood pressure using telemetry.

  • Data Analysis: Score the behavioral responses manually or using automated software. Analyze the physiological data for changes from baseline. Compare the responses between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Visualizations

Orexin_Signaling_Pathway cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin Neuron Orexin Neuron OX1R OX1R Orexin Neuron->OX1R Orexin-A Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Leads to JNJ This compound JNJ->OX1R Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model plate_cells Plate OX1R-expressing cells dye_load Load cells with Ca²⁺ dye plate_cells->dye_load add_jnj Add this compound dye_load->add_jnj add_agonist Add Orexin-A (EC80) add_jnj->add_agonist read_fluorescence Read Fluorescence (FLIPR) add_agonist->read_fluorescence analyze_ic50 Analyze IC50 read_fluorescence->analyze_ic50 acclimatize Acclimatize Rats administer_drug Administer this compound/Vehicle acclimatize->administer_drug habituate_chamber Habituate to Chamber administer_drug->habituate_chamber co2_challenge 20% CO₂ Challenge habituate_chamber->co2_challenge record_behavior Record Behavior co2_challenge->record_behavior analyze_data Analyze Behavioral & Physiological Data record_behavior->analyze_data Troubleshooting_Logic start High Variability in Results is_invitro In Vitro Experiment? start->is_invitro check_solubility Check Compound Solubility is_invitro->check_solubility Yes is_invivo In Vivo Experiment? is_invitro->is_invivo No check_cells Verify Cell Health & Density check_solubility->check_cells optimize_assay Optimize Assay Conditions check_cells->optimize_assay end Reduced Variability optimize_assay->end check_animal_factors Review Animal Strain/Sex is_invivo->check_animal_factors Yes check_procedures Standardize Procedures (Habituation, Dosing) check_animal_factors->check_procedures check_timing Ensure Consistent Timing (Circadian Rhythm) check_procedures->check_timing check_timing->end

References

JNJ-54717793 Technical Support Center: Protocol Refinement for Neuronal Circuit Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist, in studies focused on specific neuronal circuits. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and refine experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and brain-penetrant antagonist of the orexin-1 receptor (OX1R).[1][2] Its primary mechanism involves blocking the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby inhibiting the downstream signaling pathways activated by these peptides.[3][4] The orexin (B13118510) system is crucial in regulating various physiological functions, including sleep-wake cycles, feeding behavior, reward processing, and stress responses.[5][6][7]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the human orexin-1 receptor (hOX1R) over the human orexin-2 receptor (hOX2R), with a selectivity ratio of approximately 50-fold.[1][2] It has also been tested against a panel of other receptors, ion channels, and transporters, showing a favorable selectivity profile.[1]

Q3: Is this compound brain penetrant?

Yes, ex vivo receptor binding studies have demonstrated that this compound effectively crosses the blood-brain barrier after oral administration and occupies OX1Rs in the brain.[1][2]

Q4: What are the recommended solvents and storage conditions for this compound?

For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies in rodents, it has been formulated in a vehicle of 50% polyethylene (B3416737) glycol (PEG 400) and 50% water.[8] Stock solutions should be stored at -20°C or -80°C to ensure stability.[9] Always refer to the manufacturer's specific recommendations for optimal storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent behavioral effects in animal models. 1. Inadequate brain penetration or target engagement. - Verify the dose and administration route. Oral administration has been shown to be effective.[1] - Consider assessing plasma and brain concentrations of the compound to confirm exposure. - Perform ex vivo receptor occupancy studies to ensure target engagement at the chosen dose.
2. Off-target effects. - Although selective, at very high concentrations off-target effects are possible. Review the literature for the selectivity profile against other receptors.[1] - Include appropriate control groups, such as vehicle-treated animals and potentially a positive control (e.g., a known anxiolytic for anxiety models).
3. Variability in animal models. - Ensure consistent experimental conditions (e.g., time of day for testing, housing conditions, handling procedures). - Use a sufficient number of animals per group to achieve statistical power.
Difficulty dissolving this compound for in vivo administration. 1. Improper solvent or formulation. - For oral administration, a formulation of polyethylene glycol (PEG) and water has been used successfully.[8] - Sonication may aid in dissolving the compound. - Prepare fresh solutions before each experiment.
Unexpected changes in sleep patterns. 1. Interaction with the orexin system's role in sleep. - While this compound has minimal effects on spontaneous sleep in wild-type rodents, it can promote REM sleep in OX2R knockout mice, indicating specific OX1R blockade.[1][2][7] - If studying sleep, consider the interplay between OX1R and OX2R signaling. Concurrent blockade of both receptors can have more pronounced effects on sleep architecture.
Low potency or lack of effect in in vitro assays. 1. Compound degradation. - Ensure proper storage of the compound and stock solutions.[9] - Use fresh dilutions for each experiment.
2. Assay conditions. - Optimize the concentration of the competing radioligand and the incubation time in binding assays. - In functional assays (e.g., calcium flux), ensure the cells are healthy and express sufficient levels of OX1R.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

ReceptorSpeciesAssay TypeValueUnitReference
OX1RHumanRadioligand Binding (pKi)7.83[1]
OX1RRatRadioligand Binding (pKi)7.84[1]
OX2RHumanRadioligand Binding (pKi)<6.1[1]
OX1RHumanFunctional Antagonism (pKB)7.8[1]
OX1RRatFunctional Antagonism (pKB)7.9[1]
OX2RHumanFunctional Antagonism (pKB)<6.0[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of CO2-Induced Panic

Dose (mg/kg, p.o.)Effect on Pressor ResponseEffect on Bradycardia ResponseReference
3Attenuated at one time point-[1]
10-Attenuated at multiple time points[1]
30Attenuated at multiple time pointsAttenuated at multiple time points[1]

Experimental Protocols

1. In Vitro Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for orexin receptors.

  • Methodology:

    • Prepare cell membranes from CHO cells stably expressing either human or rat OX1R, or human OX2R.

    • Incubate the cell membranes with a specific radioligand ([3H]-SB674042 for OX1R, [3H]-EMPA for OX2R) and varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a liquid scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.[1]

2. In Vivo Model of CO2-Induced Panic in Rats

  • Objective: To assess the anxiolytic-like effects of this compound.

  • Methodology:

    • Surgically implant telemetry devices in rats for continuous monitoring of cardiovascular parameters (heart rate, blood pressure).

    • Allow animals to recover from surgery.

    • Administer this compound or vehicle orally at desired doses (e.g., 3, 10, 30 mg/kg).[1]

    • After a pre-treatment period, expose the rats to a brief inhalation of 20% CO2 to induce a panic-like response.

    • Record and analyze the cardiovascular responses (pressor and bradycardia responses) before, during, and after the CO2 challenge.

    • Behavioral responses, such as freezing, can also be quantified.[3]

Visualizations

Orexin_Signaling_Pathway cluster_neuron Presynaptic Orexin Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A_B Orexin-A / Orexin-B Orexin_Neuron->Orexin_A_B Release OX1R OX1R (Gq-coupled) Orexin_A_B->OX1R Binds PLC Phospholipase C (PLC) OX1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation JNJ_54717793 This compound JNJ_54717793->OX1R Blocks

Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Affinity & Selectivity) functional_assay Functional Assay (e.g., Calcium Flux) binding_assay->functional_assay pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) functional_assay->pk_pd receptor_occupancy Ex Vivo Receptor Occupancy pk_pd->receptor_occupancy behavioral_model Behavioral Model (e.g., CO2-Induced Panic) receptor_occupancy->behavioral_model data_analysis Data Analysis (Cardiovascular & Behavioral) behavioral_model->data_analysis start Compound Synthesis (this compound) start->binding_assay

Caption: General Experimental Workflow for the Preclinical Evaluation of this compound.

Logical_Relationship Orexin_System Orexin System Hyperactivity Anxiety_Panic Anxiety/Panic States Orexin_System->Anxiety_Panic Contributes to OX1R_Activation OX1R Activation in Anxiety-Related Circuits Anxiety_Panic->OX1R_Activation Involves OX1R_Activation->Anxiety_Panic Promotes JNJ_54717793 This compound Administration JNJ_54717793->OX1R_Activation Inhibits OX1R_Blockade Selective OX1R Blockade JNJ_54717793->OX1R_Blockade Leads to Reduced_Anxiety Reduction in Anxiety-like Behavior OX1R_Blockade->Reduced_Anxiety Results in

Caption: Logical Relationship of this compound Action in Anxiety and Panic Models.

References

Avoiding JNJ-54717793 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of JNJ-54717793 in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and brain-penetrant selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] It exhibits high affinity for the human and rat OX1R, with pKi values of 7.83 and 7.84, respectively.[2] Its selectivity for OX1R is approximately 50-fold higher than for the orexin-2 receptor (OX2R).[2][3] By blocking the OX1R, this compound can modulate neurological pathways associated with stress and anxiety, making it a valuable tool for research in these areas.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound. For stock solutions, specific temperature and duration guidelines should be followed.

Storage ConditionDurationRecommendation
-80°C6 monthsRecommended for long-term storage of stock solutions.[1]
-20°C1 monthSuitable for short-term storage of stock solutions.[1]

Q3: What solvents should I use to prepare this compound solutions?

For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of small-molecule inhibitors.[5] For in vivo studies, a specific formulation may be required to ensure solubility and bioavailability. A published protocol for preparing a working solution of this compound for oral administration involves a multi-component vehicle.[1]

Q4: Is this compound susceptible to degradation during experiments?

While specific degradation pathways for this compound are not extensively published, like many small molecules, its stability can be influenced by experimental conditions.[] Factors such as pH, light exposure, and repeated freeze-thaw cycles of stock solutions may contribute to degradation. It is crucial to follow best practices for handling small molecule inhibitors to minimize potential degradation.

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity of this compound in my assays.

This is a common issue that can arise from several factors related to compound integrity and experimental setup.

Possible Cause 1: Degradation of this compound stock solution.

  • Solution: Ensure that stock solutions have been stored correctly and have not exceeded the recommended storage duration.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Possible Cause 2: Improper preparation of working solutions.

  • Solution: Verify the final concentration of this compound and the solvent in your assay. High concentrations of solvents like DMSO can be toxic to cells and interfere with results.[7] Always include a vehicle-only control in your experiments to account for solvent effects.[7]

Possible Cause 3: Off-target effects.

  • Solution: While this compound is a selective OX1R antagonist, off-target effects can occur, especially at higher concentrations.[7] It is advisable to perform dose-response experiments to determine the optimal concentration range.[7]

Possible Cause 4: Cell health and experimental conditions.

  • Solution: Ensure that your cells are healthy and in the logarithmic growth phase.[5] Stressed or unhealthy cells can lead to unreliable results.[7] Also, check for potential contamination in your cell culture.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Centrifuge: Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: In Vitro Cell-Based Functional Assay (Calcium Mobilization)

This protocol is a general guideline for assessing the antagonist activity of this compound on OX1R-expressing cells.

  • Cell Seeding: Plate HEK293 cells stably expressing human OX1R in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of the OX1R agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (EC80).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add the prepared dilutions of this compound to the respective wells and incubate for the desired pre-incubation time. Include vehicle-only and agonist-only controls.

  • Agonist Stimulation and Measurement: Add the EC80 concentration of the OX1R agonist to all wells and immediately measure the change in intracellular calcium levels using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist response against the concentration of the antagonist.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Induces This compound This compound This compound->OX1R Blocks

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Results check_storage Stock Solution Stored Correctly? start->check_storage check_prep Working Solution Prep Correct? check_storage->check_prep Yes new_aliquot Use New Aliquot check_storage->new_aliquot No check_controls Controls Behaving as Expected? check_prep->check_controls Yes remake_solution Remake Working Solution check_prep->remake_solution No check_cells Cells Healthy? check_controls->check_cells Yes review_protocol Review Assay Protocol check_controls->review_protocol No culture_new_cells Culture New Cells check_cells->culture_new_cells No end Problem Solved check_cells->end Yes new_aliquot->end remake_solution->end review_protocol->end culture_new_cells->end Experimental_Workflow prep_stock Prepare Stock Solution aliquot_store Aliquot and Store prep_stock->aliquot_store prep_working Prepare Working Dilutions aliquot_store->prep_working seed_cells Seed OX1R-expressing Cells treat_cells Treat Cells with this compound seed_cells->treat_cells prep_working->treat_cells add_agonist Add Orexin-A Agonist treat_cells->add_agonist measure_response Measure Cellular Response add_agonist->measure_response analyze_data Analyze Data (IC50) measure_response->analyze_data

References

Technical Support Center: JNJ-54717793 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing JNJ-54717793 in long-term in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective orexin-1 receptor (OX1R) antagonist.[1][2] It is a brain-penetrant molecule that has been investigated for its potential therapeutic effects in anxiety and panic disorders.[2] Its mechanism of action is to block the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby modulating the downstream signaling pathways involved in arousal, stress, and reward-seeking behaviors.

Q2: What are the known challenges associated with long-term in vivo studies of this compound?

The primary challenge identified in a 5-day repeat-dose rat toxicology study is the induction of metabolic enzymes. This can lead to a progressive decrease in drug exposure over time, complicating the interpretation of long-term efficacy and safety data. Researchers should anticipate the need to monitor plasma concentrations of this compound throughout the study and may need to adjust dosing regimens accordingly.

Q3: Has tolerance to the effects of this compound been observed in long-term studies?

While specific long-term tolerance studies for this compound are not extensively published, studies on other orexin-1 receptor antagonists have investigated their role in modulating tolerance to other substances, such as opioids.[3][4][5][6] The potential for tolerance to the therapeutic effects of this compound with chronic administration is a key consideration and should be evaluated in long-term efficacy studies.

Q4: What are the potential effects of long-term this compound administration on sleep and wakefulness?

Selective OX1R antagonists like this compound are generally considered to have minimal impact on normal sleep patterns, unlike dual orexin (B13118510) receptor antagonists which are known to be hypnotic.[7] However, in OX2R knockout mice, this compound has been shown to selectively promote REM sleep.[7] Long-term studies should include assessments of sleep architecture to fully characterize the chronic effects on the sleep-wake cycle.

Troubleshooting Guides

Issue 1: Decreasing plasma exposure of this compound over a multi-day or multi-week study.
  • Potential Cause: Induction of cytochrome P450 (CYP) enzymes in the liver, leading to accelerated metabolism of the compound. A 5-day rat toxicology study with this compound showed evidence of enzyme induction.

  • Troubleshooting Steps:

    • Pharmacokinetic Monitoring: Incorporate serial blood sampling into your study design to monitor the plasma concentrations of this compound over time. A noticeable decrease in trough or peak concentrations with repeated dosing is indicative of enzyme induction.

    • Dose Adjustment: If enzyme induction is confirmed, a dose-escalation strategy may be necessary to maintain therapeutic exposure levels throughout the study.

    • CYP Enzyme Analysis: At the end of the study, collect liver samples for analysis of CYP enzyme expression (e.g., via qPCR or Western blot) and activity (e.g., using specific CYP substrates) to confirm the induction of specific isoforms.[8][9][10][11][12]

    • Formulation Check: Ensure the stability and consistent dosing of your formulation. See the "Formulation and Administration" section for guidance.

Issue 2: High variability in behavioral or physiological responses between animals in a long-term study.
  • Potential Cause 1: Inconsistent oral absorption due to formulation issues or animal stress.

  • Troubleshooting Steps:

    • Refine Oral Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and prevent mis-dosing.[13][14][15][16][17] Consider alternative, less stressful oral dosing methods if feasible.[18][19][20]

    • Formulation Optimization: For suspension formulations, ensure uniform resuspension before each dose. For solution formulations, confirm the stability of this compound in the vehicle over the course of the study.

  • Potential Cause 2: Development of tolerance in a subset of animals.

  • Troubleshooting Steps:

    • Dose-Response Assessment: At the end of the chronic dosing period, conduct a dose-response challenge to assess for a rightward shift in the dose-response curve, which would indicate tolerance.

    • Receptor Occupancy Studies: If possible, perform ex vivo receptor occupancy studies at the end of the experiment to determine if the level of target engagement correlates with the observed behavioral outcomes.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound

ReceptorSpeciesKi (nM)
Orexin-1Human16
Orexin-2Human700

Data from Bonaventure et al., 2017.[21][22]

Table 2: this compound Dosing and Effects in Acute In Vivo Studies

SpeciesRouteDose (mg/kg)Effect
RatOral3, 10, 30Attenuation of CO2-induced panic-like behaviors.
RatOral30Maximal OX1R occupancy (87%) at 15 minutes.
MouseOral5Low clearance observed in pharmacokinetic analysis.[23]
OX2R KO MiceOral30Reduced latency to and prolonged time in REM sleep.[23]

Data from Bonaventure et al., 2017 and MedChemExpress product information.[23]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats for Behavioral Studies

  • Formulation:

    • Suspension: Suspend this compound in 0.5% methylcellulose (B11928114) in water. Ensure the suspension is homogenous by vortexing vigorously before each gavage.

    • Solution: Dissolve this compound in 20% hydroxypropyl-beta-cyclodextrin (HP-β-CD) in saline.

  • Dosing:

    • Administer the formulation via oral gavage at a volume of 1-5 mL/kg.

    • For acute studies, dose 60 minutes prior to behavioral testing to allow for adequate absorption and brain penetration.

    • For long-term studies, establish a consistent daily dosing schedule.

Protocol 2: Ex Vivo Orexin-1 Receptor Occupancy in Rat Brain

  • Dosing: Administer this compound orally at the desired dose and time point before tissue collection.

  • Tissue Collection: Euthanize the animal and rapidly dissect the brain.

  • Receptor Binding Assay:

    • Prepare brain sections and incubate with a radiolabeled OX1R ligand (e.g., [³H]-SB-674042).

    • Measure the amount of radioligand binding in a specific brain region (e.g., tenia tecta) using autoradiography.

    • Calculate the percentage of receptor occupancy by comparing the binding in treated animals to that in vehicle-treated controls.

Visualizations

Signaling_Pathway Orexin Orexin (A & B) OX1R Orexin-1 Receptor (OX1R) Orexin->OX1R Binds and Activates JNJ54717793 This compound JNJ54717793->OX1R Blocks Binding Gq_PLC Gq -> PLC activation OX1R->Gq_PLC Downstream Increased Intracellular Ca2+ & Neuronal Activation Gq_PLC->Downstream Behavioral Arousal, Stress Response, Reward Seeking Downstream->Behavioral

Caption: Mechanism of action of this compound at the orexin-1 receptor.

Experimental_Workflow cluster_Dosing Chronic Dosing Phase cluster_Assessment Assessment Phase Dosing Daily Oral Dosing (this compound or Vehicle) PK_Sampling Periodic PK Sampling (Monitor Exposure) Dosing->PK_Sampling Behavioral Behavioral/Physiological Assessments Dosing->Behavioral Throughout Study PK_Sampling->Dosing Inform Dose Adjustment Terminal_PK Terminal PK/PD (Receptor Occupancy) Behavioral->Terminal_PK Tox Toxicology Assessment (e.g., Liver Enzyme Analysis) Terminal_PK->Tox

Caption: Recommended workflow for a long-term in vivo study with this compound.

Troubleshooting_Logic Start Decreased Efficacy or Variable Response Observed Check_Exposure Analyze Plasma Drug Levels Start->Check_Exposure Exposure_Low Low/Decreasing Exposure Check_Exposure->Exposure_Low Yes Exposure_OK Consistent Exposure Check_Exposure->Exposure_OK No Investigate_Induction Investigate Enzyme Induction (CYP Analysis) Exposure_Low->Investigate_Induction Check_Formulation Verify Formulation Stability and Dosing Technique Exposure_Low->Check_Formulation Investigate_Tolerance Investigate Pharmacodynamic Tolerance (e.g., Receptor Desensitization) Exposure_OK->Investigate_Tolerance Adjust_Dose Consider Dose Escalation Investigate_Induction->Adjust_Dose

Caption: Troubleshooting logic for addressing inconsistent results in long-term studies.

References

Validation & Comparative

JNJ-54717793: A Comparative Analysis of a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793, with other notable OX1R antagonists. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to Orexin-1 Receptor Antagonism

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, reward processing, and stress responses. Selective antagonism of OX1R is a promising therapeutic strategy for treating disorders such as anxiety, substance use disorders, and panic attacks, with the potential for a reduced sedative effect compared to dual orexin receptor antagonists.[1] this compound is a novel, brain-penetrant, and selective OX1R antagonist that has demonstrated efficacy in preclinical models of panic and anxiety.[1][2]

Comparative Quantitative Data

The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selective OX1R antagonists. This data allows for a direct comparison of their potency and selectivity for the OX1 receptor over the OX2 receptor.

CompoundTargetSpeciesAssay TypeValueUnitSelectivity (OX2R/OX1R)Reference
This compound OX1RHumanKi16nM~44-fold[3][4]
OX2RHumanKi700nM[3][4]
OX1RHumanpKi7.83~50-fold[2]
OX1RRatpKi7.84[2]
OX1RHumanpKB7.8~50-fold[2]
OX1RRatpKB7.9[2]
SB-334867 OX1RHumanpKB7.27~50-fold[5]
OX2RHuman% inhibition @ 10µM32.7%[5]
OX2RHumanpKi6.1[6]
ACT-335827 OX1RHumanIC506nM~70-fold[7]
OX2RHumanIC50417nM[7]
OX1RHumanKb41nM~14-fold[8]
OX2RHumanKb560nM[8]
Nivasorexant (ACT-539313) OX1RHumanKb0.69nM~60-fold
OX2RHumanKb42nM

Key Experimental Data and Protocols

This compound has been evaluated in several key preclinical models that demonstrate its potential as an anxiolytic and anti-panic agent. Below are summaries of the experimental protocols for these models.

CO2-Induced Panic Model in Rats

This model is used to assess panic-like behaviors in rodents, as CO2 inhalation is a known panicogen in humans with panic disorder.

Experimental Protocol:

  • Animals: Adult male rats (e.g., Sprague-Dawley) are individually housed and acclimated to the testing environment.

  • Drug Administration: this compound or vehicle is administered orally at varying doses (e.g., 3, 10, 30 mg/kg) at a specified time before the CO2 challenge.

  • CO2 Exposure: Rats are placed in a chamber, and after a baseline period, a mixture of CO2 (e.g., 20%) and oxygen is introduced for a set duration (e.g., 5 minutes).

  • Behavioral and Physiological Monitoring: Behavioral responses such as freezing, rearing, and escape-like behaviors are recorded and scored. Cardiovascular parameters like heart rate and blood pressure are continuously monitored via telemetry.

  • Data Analysis: The effects of this compound on CO2-induced changes in behavior and cardiovascular responses are compared to the vehicle-treated group.

This compound has been shown to attenuate CO2-induced panic-like behaviors and the associated cardiovascular responses in this model.[1][2]

Sodium Lactate-Induced Panic Model in Rats

Intravenous infusion of sodium lactate (B86563) can induce panic attacks in susceptible individuals. This model assesses the ability of a compound to block these panic-like responses.

Experimental Protocol:

  • Animals: Adult male rats are surgically implanted with intravenous catheters for drug and lactate administration.

  • Drug Administration: this compound or vehicle is administered prior to the sodium lactate infusion.

  • Sodium Lactate Infusion: A solution of 0.5 M sodium lactate is infused intravenously over a period of 15 minutes.[9][10][11]

  • Behavioral and Physiological Assessment: Anxiety-like behaviors and cardiovascular parameters are monitored before, during, and after the infusion.

  • Outcome Measures: The ability of this compound to prevent or reduce the panic-like responses induced by sodium lactate is evaluated.

In this model, this compound has been demonstrated to attenuate sodium lactate-induced panic-like behaviors and cardiovascular changes.[1][2]

Assessment of REM Sleep in OX2R Knockout Mice

To confirm target engagement and the selectivity of this compound for OX1R in vivo, its effects on sleep are studied in mice lacking the OX2R. Blockade of OX1R is expected to have minimal effects on sleep alone but may alter REM sleep in the absence of OX2R signaling.

Experimental Protocol:

  • Animals: Adult male OX2R knockout mice and their wild-type littermates are used. Animals are implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Drug Administration: this compound or vehicle is administered at a specific time during the light or dark cycle.

  • Sleep Recording and Analysis: EEG and EMG signals are continuously recorded for a set period (e.g., 24 hours) and scored for wakefulness, non-REM (NREM) sleep, and REM sleep.

  • Data Analysis: The effects of this compound on sleep architecture, including the latency to and duration of REM sleep, are compared between genotypes and treatment groups.

Administration of this compound in OX2R knockout mice has been shown to selectively promote REM sleep, demonstrating its specific in vivo blockade of OX1R.[1][2]

Signaling Pathways

The primary signaling pathway for the orexin-1 receptor involves its coupling to the Gq class of G-proteins. Antagonism of OX1R by compounds like this compound blocks this cascade.

OX1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds & Activates Gq Gq OX1R->Gq Activates This compound This compound This compound->OX1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Stores IP3->Ca_ER Mobilizes Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_cyto->Cellular_Response Contributes to ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK Activates ERK_MAPK->Cellular_Response Leads to

Caption: Orexin-1 Receptor Signaling Pathway and Point of Antagonism.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a selective OX1R antagonist in preclinical models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation binding_assay Radioligand Binding Assays (OX1R & OX2R) potency_selectivity Determine Potency & Selectivity binding_assay->potency_selectivity functional_assay Functional Assays (e.g., Calcium Mobilization) functional_assay->potency_selectivity pk_pd Pharmacokinetics & Pharmacodynamics panic_models Panic Models (CO2, Sodium Lactate) pk_pd->panic_models sleep_study Sleep Studies (OX2R KO Mice) pk_pd->sleep_study addiction_models Addiction Models (Self-administration, CPP) pk_pd->addiction_models efficacy_assessment Assess In Vivo Efficacy panic_models->efficacy_assessment target_engagement Confirm Target Engagement sleep_study->target_engagement addiction_models->efficacy_assessment potency_selectivity->pk_pd therapeutic_potential Evaluate Therapeutic Potential efficacy_assessment->therapeutic_potential target_engagement->therapeutic_potential

Caption: Preclinical Evaluation Workflow for a Selective OX1R Antagonist.

Conclusion

This compound is a potent and selective OX1R antagonist with a promising preclinical profile for the treatment of anxiety and panic-related disorders. Its high selectivity for OX1R over OX2R suggests a lower potential for sedative side effects, a key differentiator from dual orexin receptor antagonists. The experimental data from various preclinical models consistently support its mechanism of action and therapeutic potential. This guide provides a comparative framework to assist researchers in evaluating this compound alongside other selective OX1R antagonists for their specific research and development needs.

References

A Comparative Guide to the Efficacy of Orexin-1 Receptor Antagonists: JNJ-54717793 vs. SB-334867

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent selective orexin-1 receptor (OX1R) antagonists: JNJ-54717793 and SB-334867. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.

Introduction to Orexin-1 Receptor Antagonists

The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, reward processing, and stress responses.[1][2] Selective antagonism of the OX1R is a promising therapeutic strategy for a range of disorders, including anxiety, panic disorders, and substance use disorders.[3][4][5] This guide focuses on two key selective OX1R antagonists: the well-established tool compound SB-334867 and the novel clinical candidate this compound.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro efficacy of this compound and SB-334867 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data for both compounds.

Table 1: Receptor Binding Affinity (Ki)
CompoundReceptorSpeciesKi (nM)Reference
This compound OX1RHuman16[6][7]
OX1RRat14.5[3]
OX2RHuman700[6][7]
SB-334867 OX1RHuman~40[4]
OX2RHuman~2000[4]

Higher Ki values indicate lower binding affinity.

Table 2: Functional Antagonist Potency (pKb / pA2)
CompoundAssay TypeReceptorSpeciespKb / pA2Reference
This compound Calcium FluxOX1RHuman7.9[3]
Calcium FluxOX1RRat7.8[3]
SB-334867 Calcium FluxOX1RHuman7.2[8][9]
Calcium FluxOX2RHuman< 5[8][9]

pKb/pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant. A higher value indicates greater potency.

In Vivo Efficacy and Preclinical Models

Both this compound and SB-334867 have demonstrated efficacy in various preclinical animal models.

This compound: Focus on Panic and Anxiety

This compound has been extensively evaluated in models of panic and anxiety.[3][10][11] Studies have shown that oral administration of this compound can attenuate panic-like behaviors and associated cardiovascular responses induced by panicogenic stimuli such as CO2 inhalation and sodium lactate (B86563) infusion in rats.[3][12] Notably, these anxiolytic effects were observed at doses that did not cause sedation or alter baseline locomotor activity.[3][10] A newer analog, JNJ-61393215, which is structurally related to this compound, has also shown promise in both rat and human models of panic.[13]

SB-334867: A Versatile Tool in Neuroscience Research

SB-334867 has been a widely used pharmacological tool to investigate the role of the orexin system in a multitude of behavioral and physiological processes. It has been shown to reduce drug-seeking behavior for substances like cocaine, morphine, and amphetamine.[2][4][14][15] Additionally, SB-334867 has demonstrated efficacy in reducing anxiety-like behaviors and has been investigated for its potential anticonvulsant properties.[1][16] However, it is important to note that some studies have pointed out limitations of SB-334867, including its modest selectivity and poor aqueous solubility, which may complicate the interpretation of in vivo results.[4]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for orexin receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing either human OX1R or OX2R.

  • Radioligand Binding: Membranes are incubated with a specific radioligand ([³H]-SB-674042 for OX1R or [³H]-EMPA for OX2R) and varying concentrations of the test compound (this compound or SB-334867).[3]

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Mobilization)

Objective: To determine the functional antagonist potency (pKb or pA2) of the compounds.

General Protocol:

  • Cell Culture: CHO-K1 cells stably expressing either human or rat OX1R or OX2R are plated in 96-well plates.[3]

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the antagonist (this compound or SB-334867) are added to the wells and pre-incubated.

  • Agonist Stimulation: An EC80 concentration of an orexin agonist (e.g., orexin-A) is added to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the pKb or pA2 value is calculated.

In Vivo Models of Panic/Anxiety (Rat CO2 Inhalation Model)

Objective: To evaluate the anxiolytic efficacy of the compounds.

General Protocol:

  • Animal Subjects: Male Sprague-Dawley or Wistar rats are used.

  • Drug Administration: this compound (e.g., 3, 10, 30 mg/kg) or SB-334867 (e.g., 10, 30 mg/kg) is administered orally or via intraperitoneal injection at a specified time before the panicogenic challenge.[1][3]

  • CO2 Challenge: Rats are placed in a chamber and exposed to a high concentration of CO2 (e.g., 20% or 35%) for a defined period to induce panic-like behaviors.[3][13]

  • Behavioral Assessment: Behaviors such as freezing, escape attempts, and locomotor activity are recorded and scored.

  • Physiological Monitoring: Cardiovascular parameters like heart rate and blood pressure can be monitored telemetrically.

  • Data Analysis: The effects of the drug on behavioral and physiological responses to the CO2 challenge are compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Orexin-1 Receptor Signaling Pathway

Orexin1_Signaling OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Antagonist This compound or SB-334867 Antagonist->OX1R Blocks

Caption: Orexin-A binding to OX1R activates Gq, leading to downstream signaling and cellular responses.

Experimental Workflow for In Vivo Panic Model

Panic_Model_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Drug Administration (this compound, SB-334867, or Vehicle) acclimation->drug_admin pre_challenge Pre-Challenge Period drug_admin->pre_challenge co2_challenge CO₂ Inhalation Challenge pre_challenge->co2_challenge behavioral_obs Behavioral Observation & Physiological Monitoring co2_challenge->behavioral_obs data_analysis Data Analysis behavioral_obs->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the efficacy of OX1R antagonists in a rat CO2-induced panic model.

Summary and Conclusion

Both this compound and SB-334867 are potent and selective antagonists of the orexin-1 receptor.

  • This compound emerges as a highly potent and selective OX1R antagonist with a favorable in vivo profile, particularly for anxiety and panic-related disorders.[3][10][11] Its ability to attenuate panic-like behaviors without inducing sedation makes it a promising clinical candidate.[3][10]

  • SB-334867 , while being a foundational tool in orexin research, exhibits lower potency and selectivity compared to this compound.[4] Its utility in preclinical studies is well-documented, but its limitations, such as off-target effects and suboptimal physicochemical properties, should be considered when interpreting results.[4]

The choice between these two compounds will ultimately depend on the specific research question. For studies requiring a highly selective and potent tool with translational potential, this compound may be the more appropriate choice. SB-334867 remains a valuable tool for a broad range of preclinical investigations, provided its pharmacological profile is taken into account. This guide provides the necessary data and protocols to aid researchers in this selection process.

References

A Comparative Guide: JNJ-54717793 Versus Dual Orexin Receptor Antagonists for Sleep and Wakefulness Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective orexin-1 receptor antagonist (SORA-1) JNJ-54717793 and the class of dual orexin (B13118510) receptor antagonists (DORAs), with a focus on their pharmacological profiles and therapeutic potential. DORAs have become an established therapeutic class for the treatment of insomnia, and this guide will examine their characteristics alongside the preclinical profile of this compound, which has been primarily investigated for anxiety disorders.

Introduction to the Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and appetite.[1] Antagonism of orexin receptors is a therapeutic strategy to promote sleep. DORAs, such as suvorexant, lemborexant, and daridorexant, block both OX1 and OX2 receptors and are approved for the treatment of insomnia.[2][3] In contrast, selective orexin receptor antagonists (SORAs) target either OX1R or OX2R, offering the potential for a more nuanced modulation of the orexin system. This compound is a potent and selective OX1R antagonist.[4]

Mechanism of Action: A Tale of Two Receptors

Dual orexin receptor antagonists achieve their sleep-promoting effects by inhibiting the wakefulness-promoting signals mediated by both OX1 and OX2 receptors.[5] This dual antagonism is thought to comprehensively suppress the drive for wakefulness.

This compound, on the other hand, exhibits high selectivity for the OX1 receptor.[4] While OX2R is considered the primary mediator of sleep/wake regulation, OX1R is implicated in stress responses and anxiety.[4] Preclinical studies show that this compound has minimal effects on spontaneous sleep in wild-type animals but can promote REM sleep in the absence of OX2R signaling, demonstrating its target engagement.[1]

cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Effects Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds OX2R OX2R Orexin-A->OX2R Binds Orexin-B Orexin-B Orexin-B->OX2R Binds This compound This compound This compound->OX1R Blocks DORAs DORAs DORAs->OX1R Blocks DORAs->OX2R Blocks Anxiety/Stress Response Anxiety/Stress Response OX1R->Anxiety/Stress Response Modulates Wakefulness Wakefulness OX2R->Wakefulness Promotes

Figure 1. Orexin signaling pathway and antagonist targets.

Quantitative Data Presentation

The following tables summarize the receptor binding affinities and pharmacokinetic profiles of this compound and the approved DORAs.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundOX1 Receptor (Human)OX2 Receptor (Human)Selectivity (OX2/OX1)
This compound 16[6]700[6]~44-fold for OX1
Suvorexant 0.55[7]0.35[7]~0.6 (Dual)
Lemborexant 6.1 (IC50)[8]2.6 (IC50)[8]~0.4 (Dual)
Daridorexant 0.47[2]0.93[2]~2.0 (Dual)
Table 2: Pharmacokinetic Profiles
CompoundTmax (hours)Half-life (hours)
This compound Not available in humansNot available in humans
Suvorexant ~2 (0.5-6.0)[9]~12[10]
Lemborexant ~1-3[11]17-19 (effective)[12]
Daridorexant ~1-2~8
Table 3: Clinical Efficacy in Insomnia (vs. Placebo)
CompoundChange in Wake After Sleep Onset (WASO)Change in Latency to Persistent Sleep (LPS)Change in Total Sleep Time (TST)
This compound No clinical data availableNo clinical data availableNo clinical data available
Suvorexant Significant reduction[3]Significant reduction[3]Significant improvement in subjective TST
Lemborexant Significant reductionSignificant reductionSignificant improvement in subjective TST
Daridorexant Significant reductionSignificant reductionSignificant improvement in subjective TST

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Radioligand Binding Assay for Orexin Receptor Affinity

This assay is used to determine the binding affinity of a compound to the orexin receptors.

  • Membrane Preparation : Membranes are prepared from cells stably expressing either the human OX1 or OX2 receptor.[2]

  • Incubation : The cell membranes are incubated with a specific radioligand (e.g., [3H]-EMPA for OX2R) and varying concentrations of the unlabeled test compound.[2]

  • Equilibrium and Filtration : The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting : The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture with OX1R or OX2R Expression B Membrane Homogenization A->B C Incubation of Membranes, Radioligand, and Test Compound B->C D Filtration to Separate Bound and Free Ligand C->D E Scintillation Counting of Bound Radioligand D->E F Determine IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Figure 2. Experimental workflow for a radioligand binding assay.

Polysomnography (PSG) in Insomnia Clinical Trials

Polysomnography is the gold standard for objectively measuring sleep and is a primary endpoint in clinical trials for insomnia medications.

  • Participant Screening : Participants with a clinical diagnosis of insomnia according to established criteria (e.g., DSM-5) are recruited.[11]

  • Acclimation and Baseline Recording : Participants undergo at least one night of PSG recording in a sleep laboratory to acclimate to the environment and to obtain baseline sleep data.[12]

  • Electrode Placement : Standardized placement of electrodes to monitor brain activity (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), respiratory effort, airflow, and blood oxygen saturation.[7]

  • Treatment and Recording : Participants are randomized to receive either the investigational drug or a placebo before bedtime. Continuous PSG recording is performed throughout the night.[3]

  • Sleep Scoring : The recorded PSG data is scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual) to determine various sleep parameters, including WASO, LPS, and TST.[11]

  • Efficacy Analysis : Changes in sleep parameters from baseline are compared between the treatment and placebo groups to assess the efficacy of the drug.[3]

Conclusion

This compound and dual orexin receptor antagonists represent two distinct approaches to modulating the orexin system. DORAs have demonstrated clinical efficacy in treating insomnia by broadly suppressing wakefulness through the antagonism of both OX1 and OX2 receptors. Their pharmacokinetic profiles are generally characterized by rapid absorption and half-lives that are intended to provide sleep throughout the night with minimal next-day residual effects.[9][11]

In contrast, this compound's high selectivity for the OX1 receptor suggests a more targeted mechanism of action. Preclinical evidence points towards its potential in attenuating stress and anxiety-related responses rather than inducing sleep directly.[4] The lack of significant hypnotic effects in preclinical models suggests that selective OX1R antagonism may not be a primary strategy for treating insomnia but could hold promise for conditions where hyperarousal and anxiety are prominent features.

For researchers and drug development professionals, the comparison between this compound and DORAs highlights the differential roles of OX1 and OX2 receptors and underscores the importance of receptor selectivity in tailoring therapeutic interventions for specific neurological and psychiatric disorders. Future research, including potential clinical investigations of selective OX1R antagonists in sleep and anxiety disorders, will be crucial to fully elucidate their therapeutic potential.

References

JNJ-54717793: A Comparative Analysis of its Selectivity for OX1R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JNJ-54717793's selectivity for the orexin (B13118510) 1 receptor (OX1R) over the orexin 2 receptor (OX2R), benchmarked against other notable orexin receptor antagonists. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studies involving the orexin system.

Introduction to this compound

This compound is a novel, brain-penetrant antagonist with high affinity and selectivity for the orexin 1 receptor (OX1R). Its development has been driven by the distinct roles of OX1R and OX2R in regulating physiological processes. While OX2R is primarily associated with the promotion and maintenance of wakefulness, OX1R is implicated in stress, anxiety, and reward pathways. The selectivity of this compound makes it a valuable tool for dissecting the specific functions of OX1R-mediated signaling.

Comparative Selectivity Profile

The selectivity of this compound for OX1R over OX2R has been quantified using in vitro binding and functional assays. This section compares its selectivity with that of other dual orexin receptor antagonists (DORAs) and selective OX1R antagonists (SORAs).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or pKB) of this compound and other orexin receptor antagonists for human OX1R and OX2R. The selectivity ratio is calculated as (Ki or IC50 for OX2R) / (Ki or IC50 for OX1R).

Table 1: Binding Affinity (Ki) of Orexin Receptor Antagonists

CompoundOX1R Ki (nM)OX2R Ki (nM)Selectivity Ratio (OX2R/OX1R)Reference
This compound 16 700 ~44
Suvorexant0.550.350.64
Lemborexant6.12.60.43
Daridorexant0.50.81.6
SB-33486740>10,000>250
ACT-3358276417~70
Almorexant3.21.40.44

Table 2: Functional Antagonism of Orexin Receptor Antagonists

CompoundOX1R Functional PotencyOX2R Functional PotencySelectivity Ratio (OX2R/OX1R)Reference
This compound pKB = 7.83 (hOX1R)pKB = 6.14 (hOX2R)~50-fold
DaridorexantKb = 0.5 nM (hOX1R)Kb = 0.8 nM (hOX2R)1.6

Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates greater antagonist potency. The selectivity for this compound is reported as approximately 50-fold in functional assays.

Experimental Protocols

The data presented above were generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human OX1R or OX2R (e.g., CHO or HEK293 cells).

  • Radioligand: A specific radiolabeled ligand is used to bind to the receptor of interest. For OX1R, [³H]-SB-674042 is commonly used, while [³H]-EMPA is a common choice for OX2R.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.

  • Detection: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Objective: To determine the functional antagonist potency (pKB or IC50) of a test compound at OX1R and OX2R.

General Protocol:

  • Cell Culture: Cells stably expressing the orexin receptor of interest (e.g., CHO-hOX1R or HEK-hOX2R) are seeded into 96- or 384-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist compound.

  • Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors and induce an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined. The functional antagonist dissociation constant (KB) and its negative logarithm (pKB) can then be calculated.

Signaling Pathways and Experimental Workflow

Orexin Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs). Upon binding of orexin peptides (Orexin-A or Orexin-B), they primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). OX2R can also couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

Orexin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin Orexin-A Orexin-B OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R Gq Gq/11 OX1R->Gq OX2R->Gq Gi Gi/o OX2R->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto cAMP ↓ cAMP ATP->cAMP

Orexin receptor signaling cascade.
Experimental Workflow for Determining Antagonist Selectivity

The process of validating the selectivity of a compound like this compound involves a series of well-defined steps, from preparing the necessary biological materials to analyzing the final data.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare Membranes (OX1R & OX2R expressing cells) B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Filter and Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Plate Cells (OX1R & OX2R expressing) F2 Load with Calcium Dye F1->F2 F3 Incubate with Test Compound (Antagonist) F2->F3 F4 Stimulate with Agonist (e.g., Orexin-A) F3->F4 F5 Measure Fluorescence F4->F5 F6 Calculate pKB / IC50 F5->F6

Workflow for in vitro selectivity assays.

Conclusion

The available data robustly demonstrate that this compound is a potent and selective antagonist of OX1R with approximately 50-fold greater affinity and functional antagonism for OX1R compared to OX2R. This selectivity profile distinguishes it from dual orexin receptor antagonists such as suvorexant, lemborexant, and daridorexant, which exhibit more balanced activity at both receptors. The high selectivity of this compound makes it an invaluable pharmacological tool for investigating the specific physiological and pathophysiological roles of OX1R in preclinical research, particularly in the areas of anxiety, stress, and addiction-related behaviors. Researchers should consider the distinct selectivity profiles of available orexin antagonists when designing experiments to ensure the appropriate tool is selected for the scientific question at hand.

A Comparative Analysis of JNJ-54717793 and Suvorexant: Targeting the Orexin System with Different Therapeutic Goals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel therapeutics targeting the same biological system is paramount. This guide provides a detailed comparison of JNJ-54717793 and suvorexant, two orexin (B13118510) receptor antagonists with distinct pharmacological profiles and therapeutic indications.

While both compounds modulate the orexin system, a critical regulator of sleep-wake states, their differing selectivity for orexin receptor subtypes leads to distinct clinical applications. Suvorexant, a dual orexin receptor antagonist (DORA), is an approved treatment for insomnia. In contrast, this compound is a selective orexin-1 receptor (OX1R) antagonist under investigation for anxiety and panic disorders, with minimal impact on sleep.[1][2][3][4][5]

Mechanism of Action: A Tale of Two Receptors

The orexin system comprises two G protein-coupled receptors, OX1R and OX2R, which are activated by the neuropeptides orexin-A and orexin-B.[5] These receptors are distributed differently throughout the brain and have distinct roles in regulating arousal, motivation, and stress responses.

Suvorexant acts as a dual antagonist, blocking the activity of both OX1R and OX2R.[6][7][8] This non-selective inhibition of the orexin system is thought to suppress wakefulness, thereby promoting sleep onset and maintenance.[6][9]

This compound , on the other hand, exhibits high selectivity for the OX1R, with approximately 50-fold lower affinity for the OX2R.[1][3] This targeted approach is being explored for its potential to mitigate anxiety and panic-related behaviors without inducing the sedative effects associated with dual orexin receptor antagonism.[1][3][10]

Comparative Efficacy: Different Targets, Different Outcomes

Direct head-to-head clinical trials comparing the efficacy of this compound and suvorexant are not available, as they are being developed for different primary indications. However, a review of their respective clinical and preclinical data highlights their distinct pharmacological effects.

Suvorexant in Insomnia

Multiple Phase 3 clinical trials have demonstrated the efficacy of suvorexant in the treatment of insomnia.[11][12] Key findings from these studies are summarized in the table below.

Efficacy EndpointSuvorexant (20/15 mg) vs. Placebo (Change from Baseline)Suvorexant (40/30 mg) vs. Placebo (Change from Baseline)
Subjective Total Sleep Time (sTST) Improved at Month 1 and Month 3[11][13]Superior to placebo at Month 1 and Month 3[11][12]
Wake After Sleep Onset (WASO) Improved at Month 1 and Month 3[11][13]Superior to placebo at Month 1 and Month 3[11][12]
Latency to Persistent Sleep (LPS) Improved at Month 1, but not consistently at Month 3[11][13]Superior to placebo at Month 1 and Month 3 (in one of two trials)[11][12]
Subjective Time to Sleep Onset (sTSO) Improved at Week 1, Month 1, and Month 3[12]Superior to placebo at Month 1 and Month 3[11]

Doses are presented as non-elderly/elderly.

This compound in Anxiety and its Effect on Sleep

This compound is currently being investigated for its anxiolytic properties. Preclinical studies in rat models have shown that it can attenuate panic-like behaviors and cardiovascular responses induced by panicogenic stimuli.[1][3][10]

Crucially, studies have indicated that this compound has minimal effects on spontaneous sleep in wild-type rats and mice.[1][3][14] However, when administered to mice lacking the OX2R, this compound selectively promoted REM sleep, confirming its engagement with the OX1R target in the brain.[1][3][14] This suggests that selective blockade of OX1R alone is not sufficient to induce broad sedative effects but may play a role in modulating specific sleep stages under certain conditions.

Pharmacokinetic Profiles

ParameterSuvorexantThis compound
Time to Peak Plasma Concentration Approximately 2 to 3 hours[7]Orally bioavailable with a good pharmacokinetic profile (specific human data not extensively published)[2]
Elimination Half-life Approximately 12 hours[7]Human pharmacokinetic and dose predictions suggest doses between 50 and 320 mg[2]
Metabolism Primarily by CYP3A4[6]Information not extensively available in the public domain.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and the experimental approach to their evaluation, the following diagrams are provided.

cluster_0 Orexin System cluster_1 Drug Intervention cluster_2 Cellular Response Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Anxiety/Stress Response Anxiety/Stress Response OX1R->Anxiety/Stress Response Primarily involved in Wakefulness Promotion Wakefulness Promotion OX2R->Wakefulness Promotion Primarily involved in Suvorexant Suvorexant Suvorexant->OX1R Suvorexant->OX2R Suvorexant->Wakefulness Promotion Inhibits This compound This compound This compound->OX1R This compound->Anxiety/Stress Response Inhibits

Figure 1: Comparative Mechanism of Action. This diagram illustrates how suvorexant non-selectively blocks both OX1 and OX2 receptors to inhibit wakefulness, while this compound selectively blocks the OX1 receptor to target anxiety and stress responses.

cluster_0 Preclinical Models cluster_1 Clinical Trials cluster_2 Efficacy Readouts Insomnia Models Insomnia Models Phase 3 Insomnia Trials Phase 3 Insomnia Trials Insomnia Models->Phase 3 Insomnia Trials Suvorexant Anxiety/Panic Models Anxiety/Panic Models Phase 1/2 Anxiety Trials Phase 1/2 Anxiety Trials Anxiety/Panic Models->Phase 1/2 Anxiety Trials This compound Polysomnography (PSG) Polysomnography (PSG) Phase 3 Insomnia Trials->Polysomnography (PSG) Patient-Reported Outcomes Patient-Reported Outcomes Phase 3 Insomnia Trials->Patient-Reported Outcomes Behavioral Assessments Behavioral Assessments Phase 1/2 Anxiety Trials->Behavioral Assessments Cardiovascular Monitoring Cardiovascular Monitoring Phase 1/2 Anxiety Trials->Cardiovascular Monitoring

Figure 2: Drug Development Workflow. This diagram outlines the distinct preclinical and clinical development paths for suvorexant and this compound, reflecting their different therapeutic targets and the corresponding efficacy endpoints used in their evaluation.

Experimental Protocols

Suvorexant Clinical Trials for Insomnia

The efficacy of suvorexant was established in two pivotal, 3-month, randomized, double-blind, placebo-controlled, parallel-group trials.[12]

  • Participants: Non-elderly (18-64 years) and elderly (≥65 years) patients with primary insomnia.

  • Intervention: Patients were randomized to receive suvorexant (40/30 mg or 20/15 mg for non-elderly/elderly, respectively) or placebo.

  • Primary Efficacy Endpoints:

    • Subjective Total Sleep Time (sTST): Patient-reported total sleep time.

    • Time to Sleep Onset (sTSO): Patient-reported time to fall asleep.

  • Secondary Efficacy Endpoints (assessed by polysomnography in a subset of patients):

    • Wake After Sleep Onset (WASO): Time spent awake after sleep onset.

    • Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of non-wakefulness.

  • Assessment Schedule: Efficacy was assessed at Week 1, Month 1, and Month 3.[12]

This compound Preclinical Models of Panic Provocation

The anxiolytic potential of this compound was evaluated in rat models designed to mimic panic attacks.[1]

  • CO2-Induced Panic Model:

    • Subjects: Male Sprague-Dawley rats.

    • Procedure: Rats were pre-treated with this compound or vehicle. They were then exposed to an increased concentration of carbon dioxide (CO2), a known panicogenic stimulus.

    • Endpoints: Behavioral responses (e.g., freezing) and cardiovascular parameters (e.g., heart rate, blood pressure) were measured to assess the drug's ability to attenuate the panic-like response.[1]

  • Sodium Lactate-Induced Panic Model:

    • Subjects: Male Sprague-Dawley rats.

    • Procedure: Similar to the CO2 model, rats were pre-treated with this compound before being infused with sodium lactate, another agent used to induce panic-like symptoms.

    • Endpoints: Behavioral and cardiovascular responses were monitored.[1]

Conclusion

This compound and suvorexant exemplify the therapeutic potential of targeting the orexin system through different strategies. Suvorexant's broad antagonism of both OX1R and OX2R has proven effective for the treatment of insomnia. In contrast, the selective OX1R antagonism of this compound offers a promising, non-sedating approach for the potential treatment of anxiety and panic disorders. Future research and clinical trials will be crucial to fully elucidate the therapeutic role of this compound and further refine our understanding of the distinct functions of the orexin receptor subtypes.

References

JNJ-54717793: A Cross-Validation of its Anxiolytic Effects in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

JNJ-54717793, a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist, has demonstrated promising anxiolytic-like effects across multiple preclinical animal models. This guide provides a comprehensive comparison of its performance, supported by experimental data, to inform further research and development in the field of anxiety and panic disorders. The compound has been shown to attenuate panic-like behaviors and associated cardiovascular responses without inducing sedation, a common side effect of existing anxiolytics.

Comparative Efficacy in Rodent Models of Panic

This compound has been evaluated in two distinct and well-validated rat models of panic provocation: the carbon dioxide (CO₂) inhalation model and the sodium lactate (B86563) infusion model. These models are designed to mimic the physiological and behavioral symptoms of panic attacks in humans.

Quantitative Analysis of Anxiolytic Effects

The following tables summarize the key quantitative findings from these preclinical studies, demonstrating the dose-dependent efficacy of this compound in mitigating panic-like responses.

Animal Model Species Dose of this compound (mg/kg, p.o.) Key Findings Reference
CO₂ (20%) InhalationRat3, 10, 30Attenuated CO₂-induced pressor responses. The 30 mg/kg dose showed significant effects at multiple time points.[1]
Sodium Lactate InfusionRat3, 10, 30Attenuated sodium lactate-induced changes in mean arterial blood pressure and heart rate.[1]
Parameter Effect of this compound Significance Reference
Mean Arterial Blood Pressure (MAP)Attenuation of induced increaseDose-dependent[1]
Heart Rate (HR)Attenuation of induced increaseDose-dependent[1]
General Locomotor ActivityNo significant alterationIndicates lack of sedative effects[1][2]

Receptor Binding and Selectivity Profile

The therapeutic potential of this compound is underscored by its high affinity and selectivity for the human and rat OX1R over the orexin-2 receptor (OX2R). This selectivity is crucial as OX2R antagonism is primarily associated with promoting sleep.

Receptor Species Binding Affinity (pKi) Functional Antagonism (pKB) Selectivity (OX1R vs. OX2R) Reference
OX1RHuman7.838.0~50-fold[1]
OX1RRat7.847.9-[1]
OX2RHuman-6.3-[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the key experimental procedures used in the evaluation of this compound.

Animals

Male Sprague-Dawley rats were used for the panic model studies. For sleep studies, both rats and mice (wild-type and OX2R knockout) were utilized.[1] Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

CO₂ Induced Panic Model

Rats were surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters. Following a recovery period, animals were orally administered with vehicle or this compound. After a 60-minute pretreatment period, they were exposed to a 20% CO₂ and 80% room air mixture for 10 minutes. Cardiovascular and locomotor activities were recorded throughout the experiment.[1]

Sodium Lactate Induced Panic Model

This model involved chronic disinhibition of the perifornical hypothalamic area orexin (B13118510) neurons to induce a state of panic vulnerability. Following this, rats were administered this compound or vehicle and then challenged with an intravenous infusion of sodium lactate.[1] Cardiovascular and behavioral responses were monitored.

In Vivo Receptor Occupancy

To confirm brain penetration and target engagement, ex vivo receptor binding autoradiography was performed on rat brain tissue sections using [³H]SB-674042 after oral administration of this compound.[1]

Visualizing the Mechanism and Workflow

Orexin Signaling Pathway and this compound Inhibition

The orexin system, originating in the hypothalamus, plays a key role in regulating arousal, stress, and anxiety. Orexin-A, a neuropeptide, binds to both OX1R and OX2R. In the context of anxiety and panic, the activation of OX1R in brain regions like the amygdala and locus coeruleus is thought to contribute to the physiological and behavioral fear response. This compound acts as a competitive antagonist at the OX1R, blocking the downstream signaling cascade initiated by orexin-A.

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Amygdala) Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds Gq Gq protein OX1R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Activation Neuronal Activation (Anxiety/Panic Response) Ca_release->Neuronal_Activation JNJ This compound JNJ->OX1R Blocks

Caption: Orexin-A signaling via OX1R and its inhibition by this compound.

Experimental Workflow for Preclinical Panic Models

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in the preclinical panic models.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Acquisition and Analysis Animal_Prep Animal Preparation (e.g., Telemetry Implantation) Acclimation Acclimation Period Animal_Prep->Acclimation Drug_Admin Drug Administration (Vehicle or this compound) Acclimation->Drug_Admin Pretreatment Pretreatment Period (e.g., 60 min) Drug_Admin->Pretreatment Panic_Challenge Panic Provocation (CO₂ or Sodium Lactate) Pretreatment->Panic_Challenge Data_Collection Data Collection (Cardiovascular, Behavioral) Panic_Challenge->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for in vivo evaluation of this compound in panic models.

Conclusion

The cross-validation of this compound's effects in different animal models of panic provides a strong preclinical rationale for its development as a novel treatment for anxiety disorders. Its high selectivity for the OX1R, coupled with its demonstrated efficacy in attenuating panic-like behaviors without sedative effects, positions it as a promising candidate for further clinical investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.

References

A Comparative Analysis of Selective Orexin-1 Receptor Antagonists: JNJ-54717793 and JNJ-61393215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective orexin-1 receptor (OX1R) antagonists, JNJ-54717793 and JNJ-61393215 (tebideutorexant), developed by Janssen Pharmaceuticals. Both compounds have been investigated for their therapeutic potential in treating anxiety and mood disorders by targeting the orexin (B13118510) system, which is implicated in regulating arousal, stress, and reward.[1][2][3][4] This document synthesizes available preclinical and clinical data to facilitate an objective comparison of their pharmacological profiles.

Mechanism of Action and Signaling Pathway

Both this compound and JNJ-61393215 are selective antagonists of the orexin-1 receptor (OX1R).[5][6] The orexin system consists of two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors, OX1R and OX2R.[7][8] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B has a higher affinity for OX2R.[3] The OX1R is primarily coupled to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.[8] By selectively blocking OX1R, these antagonists aim to modulate the downstream effects of orexin-A without the sedative effects associated with OX2R antagonism.[5][6] Overactivation of the OX1R pathway has been linked to states of hyperarousal and anxiety.[5][6]

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response Leads to JNJ_Compounds This compound JNJ-61393215 JNJ_Compounds->OX1R Blocks

Orexin-1 Receptor Signaling Pathway and Antagonism.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and JNJ-61393215, highlighting their binding affinities, functional potencies, and pharmacokinetic properties.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterThis compoundJNJ-61393215 (tebideutorexant)
Target Orexin-1 Receptor (OX1R) Orexin-1 Receptor (OX1R)
Human OX1R Affinity (Ki) 16 nM[9][10]pKi: 8.17 ± 0.09[11]
Rat OX1R Affinity pKi: 7.84 nM[5]pKi: 8.13 ± 0.09[11]
Human OX2R Affinity (Ki) 700 nM[9][10]pKi: 6.12[11]
Selectivity (OX2R/OX1R) ~50-fold[1][5]Substantial[11]
Human OX1R Functional Antagonism (pKB) Correlated well with pKi[5]7.76 ± 0.05[11]
Rat OX1R Functional Antagonism (pKB) Correlated well with pKi[5]7.72 ± 0.12[11]

Table 2: Pharmacokinetic Properties

ParameterThis compoundJNJ-61393215 (tebideutorexant)
Species Rat (in vivo)Human (Phase 1)
Administration Route Oral[5]Oral[12][13]
Brain Penetrance Yes[1][5]CNS penetrating[6]
Plasma EC50 85 ng/mL[10]Not reported
Time to Max. Plasma Conc. (Tmax) Not reported1.0 - 2.25 hours[13]
Elimination Half-life (t1/2) Low clearance reported[10]13.6 - 24.6 hours[12][13]
Max. Plasma Conc. (Cmax) Not reported1.4 ng/mL (1 mg dose) to 136.8 ng/mL (90 mg dose)[13]

Preclinical and Clinical Efficacy

This compound: Preclinical Anxiety and Panic Models

This compound has been evaluated in rodent models of panic attacks.[1][5] It demonstrated efficacy in attenuating panic-like behaviors and cardiovascular responses induced by carbon dioxide (CO₂) and sodium lactate (B86563) without affecting baseline motor activity.[1][5][14] These findings suggest that selective OX1R antagonism could be a viable strategy for treating anxiety disorders with no apparent sedative effects.[1][5][14] Furthermore, while it had minimal impact on spontaneous sleep in wild-type mice, it selectively promoted REM sleep in OX2R knockout mice, confirming its target engagement in vivo.[1][5][15]

JNJ-61393215 (tebideutorexant): From Preclinical to Clinical Evaluation

JNJ-61393215 has progressed further into clinical development.[12][16] Preclinical studies in rats also showed a dose-dependent reduction in CO₂-induced panic-like behavior.[2][11] In a Phase 1 study in healthy humans, JNJ-61393215 demonstrated a significant reduction in CO₂-induced fear and anxiety symptoms, with effects comparable to alprazolam.[2][11] However, a Phase 2a trial in adults with major depressive disorder and anxious distress found that adjunctive tebideutorexant (B10832554) did not lead to a significant improvement in depressive or anxiety symptoms compared to placebo.[12]

Experimental Protocols

Radioligand Binding Assay

To determine the binding affinity of the compounds for orexin receptors, competitive radioligand binding assays were utilized.[5] For this compound, the affinity for human and rat OX1R was determined using [³H]-SB674042 as the radioligand.[5] The selectivity versus the human OX2R was assessed using [³H]-EMPA as the radioligand.[5]

Radioligand_Binding_Workflow start Start: Prepare cell membranes expressing OX1R or OX2R incubation Incubate membranes with radioligand (e.g., [³H]-SB674042 for OX1R) and varying concentrations of test compound (this compound or JNJ-61393215) start->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC₅₀ and calculate Kᵢ values quantification->analysis end_node End: Determine binding affinity and selectivity analysis->end_node

Workflow for Radioligand Binding Assay.

CO₂-Induced Panic Model

This translational model was used to evaluate the anxiolytic potential of both compounds in rats and, for JNJ-61393215, in humans.[2][5][11] In the rat model, animals are exposed to a high concentration of CO₂ (e.g., 20%), which induces panic-like behaviors and cardiovascular changes.[5] The ability of the test compound, administered prior to CO₂ exposure, to attenuate these responses is measured.[5] In the human model, healthy volunteers inhale a mixture of 35% CO₂ for a short duration to induce panic symptoms, which are then assessed using rating scales.[2][7][11]

CO2_Panic_Model_Workflow cluster_rat Rat Model cluster_human Human Model rat_admin Administer JNJ compound or vehicle (p.o.) rat_co2 Expose to high CO₂ (e.g., 20%) rat_admin->rat_co2 rat_measure Measure behavioral and cardiovascular responses rat_co2->rat_measure human_admin Administer JNJ-61393215, placebo, or active control human_co2 Inhale 35% CO₂ (double-breath) human_admin->human_co2 human_measure Assess panic symptoms (e.g., Panic Symptom List) human_co2->human_measure

CO₂-Induced Panic Model Workflow.

Summary and Conclusion

Both this compound and JNJ-61393215 are potent and selective OX1R antagonists that have demonstrated anxiolytic potential in preclinical models. This compound showed promise in rodent models of panic without sedative effects.[1][5] JNJ-61393215 (tebideutorexant) progressed into human trials, confirming target engagement and showing anxiolytic effects in an experimental panic model.[2][11] However, its efficacy was not established in a Phase 2a trial for major depressive disorder with anxious distress.[12]

The data suggests that while both compounds effectively block the OX1R, their clinical development trajectories have diverged. The detailed pharmacological and pharmacokinetic data presented here provide a valuable resource for researchers in the field of neuropsychopharmacology and for professionals involved in the development of novel therapeutics for anxiety and mood disorders. Further investigation is warranted to fully understand the therapeutic potential of selective OX1R antagonism.

References

A Head-to-Head Comparison of JNJ-54717793 with Established Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793, with established anxiolytic agents, namely benzodiazepines and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The comparison is based on available preclinical data for this compound and established clinical and mechanistic information for benzodiazepines and SSRIs. Due to the absence of direct head-to-head clinical trials for this compound, this guide incorporates translational data from a similar selective OX1R antagonist, JNJ-61393215 (tebideutorexant), to provide a preliminary cross-species comparison.

Executive Summary

This compound represents a novel approach to anxiolytic therapy by selectively targeting the orexin-1 receptor. Preclinical studies suggest that this compound can attenuate panic-like behaviors without the sedative effects commonly associated with benzodiazepines.[1][2][3] Established anxiolytics, such as benzodiazepines and SSRIs, act on different neurotransmitter systems, primarily the GABAergic and serotonergic systems, respectively. While clinically effective for a range of anxiety disorders, their use can be limited by side effects, including sedation, dependence, and delayed onset of action. The selective OX1R antagonism of this compound offers the potential for a new generation of anxiolytics with a distinct mechanism of action and a potentially improved side-effect profile.

Mechanism of Action Comparison

The fundamental difference between this compound and established anxiolytics lies in their molecular targets and the signaling pathways they modulate.

This compound: Selective Orexin-1 Receptor Antagonist

This compound is a high-affinity, selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] The orexin (B13118510) system, originating in the hypothalamus, is a key regulator of arousal, wakefulness, and stress responses.[2][4] Orexin neurons are highly reactive to anxiogenic stimuli and project to brain regions associated with anxiety and panic.[2][3] By blocking the action of orexin-A at the OX1R, this compound is thought to dampen the physiological and behavioral responses to stressful stimuli, thereby exerting its anxiolytic effects without causing broad central nervous system depression.[1][2][3]

Benzodiazepines: GABA-A Receptor Positive Allosteric Modulators

Benzodiazepines, such as diazepam and alprazolam, enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][5][6][7] GABA is the primary inhibitory neurotransmitter in the central nervous system.[1] By binding to a specific site on the GABA-A receptor, benzodiazepines increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] This widespread neuronal inhibition results in their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][5][7]

Selective Serotonin Reuptake Inhibitors (SSRIs): Serotonin Transporter Blockers

SSRIs, including fluoxetine (B1211875) and sertraline, selectively inhibit the reuptake of serotonin (5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT).[2][4][8][9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2][4] The anxiolytic effects of SSRIs are thought to result from downstream adaptive changes in the brain, including alterations in receptor density and signaling pathways, which occur over several weeks of treatment.[10]

Preclinical and Translational Efficacy

Direct head-to-head clinical trials of this compound against established anxiolytics are not yet available. However, preclinical studies in validated animal models of panic and a translational study with a similar compound, JNJ-61393215, provide valuable comparative insights.

Table 1: Preclinical and Translational Efficacy Data
ParameterThis compoundJNJ-61393215 (tebideutorexant)Benzodiazepines (Alprazolam)SSRIs
Animal Model Rat CO2-induced panic model; Rat sodium lactate-induced panic model[1][3][11][12]Rat CO2-induced panic model[13]Validated in various preclinical anxiety models[11]Validated in various preclinical anxiety models[11]
Human Model Not available35% CO2 inhalation challenge in healthy men[13]35% CO2 inhalation challenge in healthy men[14]Established efficacy in clinical trials for anxiety disorders[15]
Effect on Panic-like Behavior (Preclinical) Dose-dependently attenuated CO2- and sodium lactate-induced panic-like behaviors[1][3][11]Dose-dependently attenuated CO2-induced panic-like behavior[13]Effective in reducing anxiety-like behaviorsEffective in reducing anxiety-like behaviors
Effect on Panic Symptoms (Human) Not available90 mg dose significantly reduced CO2-induced fear and anxiety symptoms, comparable to alprazolam[14]1 mg dose significantly reduced CO2-induced fear and anxiety symptoms[14]Established efficacy in reducing panic attacks with chronic use[15]
Sedative Effects No apparent sedative effects at anxiolytic doses[1][2][3]Somnolence reported as a frequent adverse event[14]Sedation is a common side effect[5]Generally less sedating than benzodiazepines, but can cause fatigue[4]
Onset of Action Rapid onset in preclinical modelsRapid onset in human challenge modelRapid onset of actionDelayed onset of therapeutic effect (weeks)[10]

Experimental Protocols

CO2-Induced Panic Model in Rats

This model is designed to mimic the panic-inducing effects of carbon dioxide inhalation observed in humans with panic disorder.

  • Subjects: Adult male rats.

  • Apparatus: A test chamber equipped for gas delivery and behavioral observation.

  • Procedure:

    • Rats are habituated to the test chamber.

    • This compound or vehicle is administered orally at various doses (e.g., 3, 10, 30 mg/kg) prior to the CO2 challenge.[11]

    • Rats are exposed to a high concentration of CO2 (e.g., 20-35%) for a defined period.[13]

    • Behavioral responses, such as freezing and cardiovascular changes (heart rate and blood pressure), are recorded and analyzed.[1][11]

    • Anxiolytic efficacy is determined by the attenuation of the CO2-induced panic-like responses in the drug-treated group compared to the vehicle group.

Sodium Lactate-Induced Panic Model in Rats

This model leverages the known panicogenic effects of sodium lactate (B86563) infusion in susceptible individuals.

  • Subjects: Adult male rats.

  • Procedure:

    • A chronic disruption of GABAergic inhibition in the perifornical hypothalamic area is induced to create a vulnerability to panic.

    • This compound or vehicle is administered.

    • Sodium lactate is infused intravenously.[11]

    • Anxiety-like behaviors and cardiovascular responses are measured.[1][11]

    • The anxiolytic effect is assessed by the reduction in sodium lactate-induced panic responses.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 This compound Signaling Pathway orexin_a Orexin-A ox1r Orexin-1 Receptor (OX1R) orexin_a->ox1r Binds and Activates gq Gq Protein Activation ox1r->gq jnj This compound jnj->ox1r Blocks plc Phospholipase C Activation gq->plc ca Increased Intracellular Ca2+ plc->ca anxiety Anxiety/Panic Response ca->anxiety G cluster_1 Benzodiazepine Signaling Pathway gaba GABA gaba_a GABA-A Receptor gaba->gaba_a Binds cl Chloride Ion Influx gaba_a->cl benzo Benzodiazepine benzo->gaba_a Enhances GABA Binding hyperpolarization Neuronal Hyperpolarization cl->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability G cluster_2 SSRI Signaling Pathway serotonin_release Serotonin Release synaptic_serotonin Synaptic Serotonin serotonin_release->synaptic_serotonin sert Serotonin Transporter (SERT) synaptic_serotonin->sert post_synaptic Postsynaptic Receptor Activation synaptic_serotonin->post_synaptic reuptake Serotonin Reuptake sert->reuptake ssri SSRI ssri->sert Blocks G cluster_3 Preclinical Anxiolytic Testing Workflow acclimation Animal Acclimation drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin panic_challenge Panic Challenge (CO2 or Sodium Lactate) drug_admin->panic_challenge behavioral_assessment Behavioral & Physiological Assessment panic_challenge->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis results Results data_analysis->results

References

JNJ-54717793 Demonstrates Anxiolytic Potential in Preclinical Panic Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the selective orexin-1 receptor antagonist, JNJ-54717793, reveals promising anxiolytic-like effects in established preclinical models of panic anxiety when compared with placebo. The compound effectively attenuated panic-like behaviors and associated cardiovascular responses induced by panicogenic stimuli without causing sedation.

This compound is a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist.[1][2] The orexin (B13118510) system, which includes the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is recognized for its role in regulating various physiological functions, including sleep-wake cycles, reward processing, and stress responses.[3][4] Orexin neurons, located in the lateral hypothalamus, project to brain regions associated with anxiety and panic, suggesting that modulation of this system could be a therapeutic strategy for anxiety disorders.[2][5] this compound exhibits high affinity for the human and rat OX1R and has a selectivity of approximately 50-fold over the OX2R.[1][2]

Quantitative Data Summary

The anxiolytic potential of this compound was primarily evaluated in two well-validated rat models of panic provocation: CO2-induced panic and sodium lactate (B86563) (NaLac)-induced panic.[1][2]

Model Dose (mg/kg, p.o.) Key Findings Statistical Significance
CO2-Induced Panic 3, 10, 30Attenuated CO2-induced pressor responses (30 mg/kg).[1]F(56,462) = 4.5, p < 0.001
Attenuated CO2-induced bradycardia (10 and 30 mg/kg).[1]F(56,462) = 8.8, p < 0.001
Attenuated/blocked CO2-induced anxiety behavior in the social interaction test (30 mg/kg).[1]F(3,38) = 3.5, p = 0.016
No significant effect on locomotor activity.[1]F(4,36) = 1.8, p = 0.150
Sodium Lactate-Induced Panic 3, 10, 30Attenuated/blocked sodium lactate-induced anxiety behavior in the social interaction test (30 mg/kg).[1]F(4,40) = 5.1, p = 0.002
No significant effect on locomotor activity.[1]F(4,54) = 1.9, p = 0.128

Experimental Protocols

The experimental protocol for the CO2-induced panic model involved the following steps:

  • Animal Subjects: Male Sprague-Dawley rats were used.

  • Surgical Implantation: Rats were surgically implanted with radiotelemetry probes to continuously monitor cardiovascular parameters such as mean arterial blood pressure and heart rate.

  • Drug Administration: this compound was administered orally (p.o.) at doses of 3, 10, or 30 mg/kg, or a vehicle (placebo).

  • Acclimation: Following drug administration, rats were placed in a test chamber for a period of acclimation.

  • Panic Provocation: Rats were exposed to a 20% CO2 challenge to induce panic-like responses.

  • Behavioral Assessment: Anxiety-like behavior was assessed using the social interaction (SI) test. Locomotor activity was also measured.

  • Data Analysis: Cardiovascular and behavioral data were collected and analyzed to determine the effects of this compound compared to the vehicle control.

The sodium lactate-induced panic model followed a similar, yet distinct, protocol:

  • Animal Subjects: Male Sprague-Dawley rats were utilized.

  • Surgical Preparation: In addition to telemetry probe implantation, a chronic disinhibition of the perifornical hypothalamic area orexin region was induced to create a panic-vulnerable state.

  • Drug Administration: this compound was administered orally at doses of 3, 10, or 30 mg/kg, or a vehicle.

  • Panic Provocation: Panic was induced via an intravenous infusion of sodium lactate.

  • Behavioral Assessment: The social interaction test was used to measure anxiety-like behavior, and locomotor activity was monitored in an open-field test.

  • Data Analysis: The collected data were statistically analyzed to compare the effects of the different doses of this compound with the placebo group.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the blockade of the orexin-1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of orexin-A and orexin-B. This action is believed to dampen the heightened neuronal activity in brain circuits associated with fear and panic.

G cluster_0 Orexin System Activation & Anxiety Response cluster_1 Mechanism of this compound Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Releases OX1R Orexin-1 Receptor (OX1R) Orexin_A_B->OX1R Binds to Downstream_Signaling Downstream Signaling (e.g., Gq protein activation) OX1R->Downstream_Signaling Activates Anxiety_Circuits Activation of Anxiety/Panic Circuits Downstream_Signaling->Anxiety_Circuits Anxiety_Response Anxiety/Panic-like Behavioral & Physiological Responses Anxiety_Circuits->Anxiety_Response JNJ_54717793 This compound Blockade Blockade of OX1R JNJ_54717793->Blockade Blockade->OX1R Reduced_Activation Reduced Activation of Anxiety/Panic Circuits Blockade->Reduced_Activation Anxiolytic_Effect Anxiolytic Effect Reduced_Activation->Anxiolytic_Effect

Figure 1: Signaling pathway of the orexin system in anxiety and the mechanism of action of this compound.

G cluster_workflow Preclinical Anxiety Model Workflow start Start animal_prep Animal Preparation (e.g., Telemetry Implantation) start->animal_prep drug_admin Drug Administration (this compound or Placebo) animal_prep->drug_admin acclimation Acclimation Period drug_admin->acclimation panic_provocation Panic Provocation (CO2 or Sodium Lactate) acclimation->panic_provocation behavioral_assessment Behavioral & Physiological Assessment panic_provocation->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis end End data_analysis->end

Figure 2: Generalized experimental workflow for preclinical anxiety models used to evaluate this compound.

References

A Comparative Benchmarking Guide to JNJ-54717793 and Other Selective Orexin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pharmacological properties of JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist, against other notable selective orexin (B13118510) antagonists. The data presented is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development, aiding in the evaluation and selection of appropriate research tools for investigating the orexin system and its role in various physiological and pathological processes.

Introduction to the Orexin System and Selective Antagonism

The orexin system, comprising two G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating a diverse array of physiological functions, including wakefulness, appetite, reward, and stress responses.[1] The differential distribution and signaling pathways of OX1R and OX2R in the brain have spurred the development of selective antagonists to dissect their specific roles and to offer targeted therapeutic interventions. While dual orexin receptor antagonists (DORAs) have been approved for the treatment of insomnia, selective antagonists are emerging as valuable tools for investigating and potentially treating other conditions such as anxiety disorders, substance use disorders, and depression.[2][3]

This compound is a novel, potent, and selective OX1R antagonist that has been investigated for its potential in treating anxiety and panic disorders.[2][4][5] This guide benchmarks this compound against other selective OX1R and OX2R antagonists, providing a comprehensive overview of their in vitro and in vivo pharmacological profiles.

In Vitro Pharmacological Profile: A Quantitative Comparison

The in vitro potency and selectivity of orexin receptor antagonists are critical parameters for their characterization. The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or pKB) of this compound and other selective orexin antagonists at human OX1 and OX2 receptors.

Table 1: Binding Affinity (Ki, nM) of Selective Orexin Antagonists

CompoundReceptorKi (nM)Selectivity (OX2/OX1)Reference(s)
This compound hOX1R 16 43.75 [6]
hOX2R 700 [6]
JNJ-61393215hOX1R~6.8 (pKi 8.17)~112[preclinical data for a selective OX1R antagonist]
hOX2R~758 (pKi 6.12)[preclinical data for a selective OX1R antagonist]
SB-334867hOX1R~20 (pKi 7.7)~200[preclinical data for SB-334867]
hOX2R~4000 (pKi 5.4)[preclinical data for SB-334867]
Seltorexant (B610775) (JNJ-42847922) hOX1R >1000 >100-fold for OX2R [7][8]
hOX2R ~10 (pKi 8.0) [7][8]
MK-1064hOX1R>1000>2000-fold for OX2R[9][10]
hOX2R0.5[9][10]

Table 2: Functional Antagonist Potency (pKB or IC50) of Selective Orexin Antagonists

CompoundReceptorFunctional PotencyAssay TypeReference(s)
This compound hOX1R pKB 7.8 Calcium Mobilization [4]
hOX2R pKB <6.0 Calcium Mobilization [4]
JNJ-61393215hOX1RpKB 7.76Calcium Mobilization[preclinical data for a selective OX1R antagonist]
hOX2RpKB 6.01Calcium Mobilization[preclinical data for a selective OX1R antagonist]
Seltorexant (JNJ-42847922) hOX2R pIC50 8.1 Calcium Mobilization [seltorexant preclinical pharmacology]
MK-1064hOX2RIC50 18 nMNot Specified[10]

In Vivo Preclinical Profile: Differentiated Effects on Anxiety and Sleep

The in vivo effects of selective orexin antagonists highlight their distinct therapeutic potentials. While OX1R antagonists are primarily investigated for anxiety and addiction, OX2R antagonists are explored for their hypnotic effects.

This compound (Selective OX1R Antagonist):

  • Anxiety Models: this compound has demonstrated efficacy in rodent models of panic and anxiety. It dose-dependently attenuated panic-like behaviors and cardiovascular responses induced by CO2 inhalation and sodium lactate (B86563) infusion in rats.[4][5]

  • Sleep: this compound has minimal effects on spontaneous sleep in wild-type rats and mice at doses effective in anxiety models.[4] This lack of sedative effect is a key differentiating feature from OX2R and dual antagonists.

Seltorexant (JNJ-42847922) and MK-1064 (Selective OX2R Antagonists):

  • Sleep: Both seltorexant and MK-1064 have been shown to promote sleep in preclinical species.[7][8][9] They primarily increase non-REM (NREM) and REM sleep duration and reduce sleep latency.[7][8][9]

  • Depression/Anxiety: Seltorexant is also being investigated as an adjunctive treatment for major depressive disorder with insomnia symptoms, suggesting a role for OX2R in mood regulation.[7][11][12][13]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays are provided below to facilitate the replication and extension of these findings.

In Vitro Assays

1. Radioligand Binding Assay for Orexin Receptors

This protocol is a synthesis of methods described for determining the binding affinity of compounds to OX1R and OX2R.[4][14][15][16][17]

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the orexin-1 and orexin-2 receptors.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.

    • Radioligands: [³H]-SB-674042 for OX1R and [³H]-EMPA for OX2R.

    • Non-labeled antagonists for determining non-specific binding (e.g., SB-674042 for OX1R, EMPA for OX2R).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from transfected cells by homogenization and centrifugation.

    • In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known non-labeled antagonist is used instead of the test compound.

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

2. Intracellular Calcium Mobilization Assay (FLIPR)

This protocol is based on methods used to assess the functional antagonist activity of orexin receptor ligands.[18][19][20][21][22]

  • Objective: To measure the ability of a test compound to antagonize orexin-A-induced increases in intracellular calcium.

  • Materials:

    • CHO or HEK293 cells stably expressing human OX1R or OX2R.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Orexin-A.

    • Test compounds.

    • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

  • Procedure:

    • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

    • Load the cells with a calcium-sensitive dye by incubating them with the dye and Pluronic F-127 in assay buffer for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

    • Place the plate in the FLIPR instrument and measure baseline fluorescence.

    • Add a fixed concentration of orexin-A (typically EC50 to EC80) to all wells and simultaneously record the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Determine the inhibitory effect of the test compound on the orexin-A-induced calcium response.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value.

    • For antagonists, the Schild equation can be used to determine the pA2 or pKB value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Assays

1. CO2-Induced Panic Model in Rats

This protocol is a synthesized methodology for inducing and assessing panic-like behaviors in rats.[4][23][24][25][26]

  • Objective: To evaluate the anxiolytic-like effects of a test compound on CO2-induced panic-like behaviors.

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Apparatus:

    • Plexiglas chamber with an inlet for gas delivery and an outlet.

    • Gas flow meters to control the concentration of CO2 and air.

    • Video recording system.

  • Procedure:

    • Acclimate the rats to the testing chamber for a few days prior to the experiment.

    • On the test day, administer the test compound or vehicle at a predetermined time before CO2 exposure.

    • Place the rat in the chamber and allow a brief habituation period with normal air.

    • Introduce a specific concentration of CO2 (e.g., 10% or 20%) mixed with air into the chamber for a fixed duration (e.g., 5-10 minutes).

    • Record the animal's behavior during the exposure period.

    • Following CO2 exposure, the rat can be transferred to an open field or social interaction arena to assess anxiety-related behaviors.

  • Behavioral and Physiological Parameters:

    • During CO2 exposure: Freezing behavior (immobility), respiratory rate, and heart rate (if telemetered).

    • Post-CO2 exposure: Locomotor activity, exploratory behavior (e.g., time spent in the center of an open field), and social interaction time.

  • Data Analysis: Compare the behavioral and physiological parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

2. In Vivo Electroencephalography (EEG) for Sleep Analysis in Rodents

This protocol provides a general framework for conducting sleep studies in rodents to evaluate the hypnotic effects of orexin antagonists.[27][28][29][30][31]

  • Objective: To assess the effects of a test compound on sleep architecture, including sleep latency, duration of different sleep stages (NREM and REM), and sleep consolidation.

  • Animals: Adult male mice or rats.

  • Surgical Procedure:

    • Anesthetize the animal and surgically implant EEG and electromyography (EMG) electrodes. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

    • Allow the animal to recover from surgery for at least one week.

  • Experimental Procedure:

    • Habituate the animal to the recording chamber and tethered recording setup.

    • Record baseline EEG and EMG activity for at least 24 hours to establish a normal sleep-wake pattern.

    • Administer the test compound or vehicle at a specific time of the light-dark cycle (e.g., at the beginning of the light/inactive phase).

    • Record EEG and EMG activity continuously for a defined period (e.g., 6-24 hours) post-dosing.

  • Data Analysis:

    • Visually or automatically score the EEG and EMG recordings into different sleep-wake states: wakefulness, NREM sleep, and REM sleep.

    • Calculate various sleep parameters, including:

      • Latency to the first episode of NREM and REM sleep.

      • Total time spent in each sleep-wake state.

      • Number and duration of sleep/wake bouts.

      • Sleep efficiency.

    • Compare the sleep parameters between the vehicle-treated and compound-treated conditions using appropriate statistical analyses.

Signaling Pathways and Experimental Workflows

Orexin Receptor Signaling Pathway

Orexin receptors are coupled to multiple G-proteins, leading to the activation of diverse intracellular signaling cascades.[1][32][33][34][35] The primary signaling pathway for both OX1R and OX2R involves coupling to Gq proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Orexin receptors can also couple to Gi, inhibiting adenylyl cyclase, and Gs, stimulating adenylyl cyclase.

Orexin_Signaling cluster_receptor Orexin Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Downstream Effectors Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R High Affinity OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R High Affinity Gq Gq OX1R->Gq Gs Gs OX1R->Gs OX2R->Gq Gi Gi OX2R->Gi OX2R->Gs PLC Phospholipase C Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular Responses Cellular Responses Ca2_release->Cellular Responses PKC->Cellular Responses cAMP_decrease->Cellular Responses cAMP_increase->Cellular Responses

Caption: Orexin Receptor Signaling Pathways.

Experimental Workflow for In Vitro Characterization of Orexin Antagonists

The following diagram illustrates a typical workflow for the in vitro characterization of a novel orexin antagonist.

In_Vitro_Workflow start Synthesize Novel Compound binding_assay Radioligand Binding Assay (OX1R & OX2R) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay determine_ki Determine Ki values and Selectivity binding_assay->determine_ki determine_potency Determine pA2/pKB values functional_assay->determine_potency evaluate_selectivity Evaluate Selectivity Profile determine_ki->evaluate_selectivity determine_potency->evaluate_selectivity selective Selective Antagonist Identified evaluate_selectivity->selective High Selectivity & Potency non_selective Non-Selective or Low Potency evaluate_selectivity->non_selective Low Selectivity or Potency

Caption: In Vitro Characterization Workflow.

Experimental Workflow for In Vivo Evaluation of a Selective Orexin Antagonist

This diagram outlines the process for evaluating the in vivo efficacy of a selective orexin antagonist in relevant preclinical models.

In_Vivo_Workflow start Selective Antagonist (from in vitro screening) pk_pd Pharmacokinetic & Pharmacodynamic Studies start->pk_pd anxiety_model Anxiety Model (e.g., CO2 Inhalation) pk_pd->anxiety_model sleep_study Sleep Study (EEG) pk_pd->sleep_study analyze_anxiety Analyze Anxiolytic Effects anxiety_model->analyze_anxiety analyze_sleep Analyze Hypnotic Effects sleep_study->analyze_sleep efficacy_anxiety Efficacy in Anxiety Model analyze_anxiety->efficacy_anxiety efficacy_sleep Efficacy in Sleep Model analyze_sleep->efficacy_sleep lead_candidate_anxiety Lead Candidate for Anxiety Disorders efficacy_anxiety->lead_candidate_anxiety Significant Effect no_efficacy No Efficacy efficacy_anxiety->no_efficacy No Significant Effect lead_candidate_insomnia Lead Candidate for Insomnia efficacy_sleep->lead_candidate_insomnia Significant Effect efficacy_sleep->no_efficacy No Significant Effect

Caption: In Vivo Evaluation Workflow.

Conclusion

This compound is a potent and selective OX1R antagonist with a distinct preclinical profile that differentiates it from selective OX2R antagonists. Its efficacy in animal models of anxiety, coupled with a minimal impact on sleep, supports the hypothesis that selective blockade of OX1R may be a viable therapeutic strategy for anxiety and stress-related disorders without the sedative effects associated with dual or OX2R-selective antagonists. Conversely, selective OX2R antagonists like seltorexant and MK-1064 demonstrate robust sleep-promoting effects, highlighting their potential for the treatment of insomnia and potentially mood disorders with sleep disturbances.

References

Safety Operating Guide

Proper Disposal of JNJ-54717793 (Guselkumab) for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of JNJ-54717793 (Guselkumab)

The following guidelines provide a comprehensive, step-by-step procedure for the safe disposal of this compound, a monoclonal antibody also known as guselkumab. These procedures are intended for laboratory and research environments and are compiled from safety data sheets and handling guidelines. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound may cause skin and eye irritation, and may be harmful if inhaled or ingested[1].

Required PPE:

  • Gloves: Wear disposable latex gloves[2].

  • Eye Protection: Use safety glasses or goggles. If there is a risk of splashing, a face shield is recommended[3][4].

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact[5].

  • Respiratory Protection: If creating aerosols or dust, use a certified respirator[6].

II. Spill Management

In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and exposure.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area[6].

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[6].

  • Absorption: Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite, sand, or universal binders[2][6].

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal[5].

  • Decontamination: Clean the spill area thoroughly with soap and water or alcohol-based solutions[1][6].

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, should be disposed of as hazardous waste according to the procedures outlined below.

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The specific procedures may vary based on local, state, and federal regulations[1].

Disposal Workflow:

cluster_preparation Preparation for Disposal cluster_disposal_method Disposal Method cluster_finalization Finalization A 1. Segregate Waste: Isolate this compound waste from other laboratory waste. B 2. Containerize Securely: Place in a suitable, closed, and clearly labeled container for disposal. A->B C 3. Engage Professional Service: Contact a licensed chemical waste disposal service. B->C D 4. Incineration (Preferred Method): The material should be mixed with a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber. C->D E 5. Documentation: Maintain records of disposal in accordance with institutional and regulatory requirements. D->E F 6. Decontaminate: Thoroughly clean all surfaces and equipment involved in the disposal process. E->F

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Segregation: Do not mix this compound waste with general laboratory or household garbage[2]. It should be treated as chemical waste.

  • Packaging:

    • Ensure the waste is in a compatible and tightly sealed container to prevent leaks[5][6].

    • The container must be clearly labeled with the contents, including the name "this compound (Guselkumab)" and any associated hazard symbols.

  • Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, direct sunlight, and heat sources, until it can be collected by the disposal service[6].

  • Professional Disposal:

    • The primary recommended disposal method is through a licensed professional waste disposal service that can handle chemical and biomedical waste[1].

    • The preferred method of destruction is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to minimize environmental release[1][5].

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations regarding the disposal of chemical and pharmaceutical waste[1].

IV. Handling and Storage Considerations

Proper handling and storage are crucial to prevent accidental exposure and to ensure the integrity of the product until its intended use or disposal.

Aspect Guideline Reference
Handling - Avoid contact with eyes, skin, and clothing. - Handle in a well-ventilated area. - Wash hands thoroughly after handling.[1][5]
Storage - Keep in the original, tightly closed container. - Store in a dry, cool, and well-ventilated area, protected from direct sunlight. - Do not reuse empty containers as they may retain product residue.[1][6]

V. Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of safety and handling procedures, from initial handling to final disposal, emphasizing the importance of continuous safety measures.

cluster_handling Safe Handling cluster_contingency Contingency cluster_disposal Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Avoid Contact B->C D Spill Occurs C->D F Segregate Waste C->F E Follow Spill Management Protocol D->E G Package and Label Correctly F->G H Arrange for Professional Disposal G->H

References

Personal protective equipment for handling JNJ-54717793

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of JNJ-54717793, a potent and selective orexin-1 receptor (OX1R) antagonist. The following procedures are based on best practices for handling bioactive, non-hazardous research compounds in a laboratory setting. All users should supplement this information with a thorough risk assessment before beginning any work.

Physicochemical and Storage Data

Proper storage and accurate solution preparation are fundamental to experimental success and safety. The following tables summarize key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₂H₁₈F₄N₆O
Molecular Weight 458.42 g/mol
CAS Number 1628843-99-1
Appearance Solid Powder
Solubility Soluble in DMSO

Table 1: Physicochemical Properties of this compound[1]

ConditionStorage Duration
Short-term (days to weeks) 0 - 4°C (dry and dark)
Long-term (months to years) -20°C (dry and dark)
Stock Solution (-20°C) Up to 1 month
Stock Solution (-80°C) Up to 6 months

Table 2: Recommended Storage Conditions for this compound and its Stock Solutions[1][2]

Personal Protective Equipment (PPE)

A risk assessment considering the quantity, physical form, and experimental procedure should guide the selection of appropriate PPE. The following table provides minimum recommended PPE for common laboratory activities involving potent research compounds.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye exposure. The specific procedure will dictate the level of containment needed.

Table 3: Recommended Personal Protective Equipment for Handling this compound

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparations:

    • Don appropriate PPE as outlined in Table 3 for handling powders.

    • Perform all weighing and initial dilutions inside a chemical fume hood or a ventilated balance enclosure.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.58 mg of the compound.

  • Solubilization:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • To continue the example, add 1 mL of DMSO to the 4.58 mg of powder.

  • Mixing:

    • Securely cap the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Operational and Disposal Plans

A clear workflow for handling and disposal is essential to maintain a safe laboratory environment.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound prepare_solution Prepare Stock Solution weigh_compound->prepare_solution perform_exp Perform Experiment prepare_solution->perform_exp record_data Record Data perform_exp->record_data decontaminate Decontaminate Work Area record_data->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate & Label Waste doff_ppe->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste dispose_waste Dispose via Approved Vendor store_waste->dispose_waste

Caption: General workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Excess Solid Compound - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound name.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.
Liquid Waste (e.g., unused stock solutions) - Collect in a sealed, compatible waste container.- Label with the full chemical name and concentration.

Table 4: Disposal Plan for this compound and Contaminated Materials

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.